1,2-Difluoro-4-methoxy-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2-difluoro-4-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFISHUXFQMRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668231 | |
| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-64-8 | |
| Record name | 1,2-Difluoro-4-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The primary and most efficient synthetic route, the nitration of 3,4-difluoroanisole, is discussed in detail. This document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and addresses critical safety considerations. The information presented herein is intended to equip researchers and professionals with the necessary knowledge for the successful and safe laboratory-scale synthesis of this valuable compound.
Introduction and Strategic Importance
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[1] Its structural features allow for further chemical modifications, rendering it a versatile intermediate in the development of complex organic molecules.
The most common and direct method for the preparation of this compound is the electrophilic nitration of 3,4-difluoroanisole.[2][3] This reaction leverages the directing effects of the methoxy and fluoro substituents on the aromatic ring to achieve regioselective nitration.
The Synthetic Pathway: Electrophilic Aromatic Substitution
The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 3,4-difluoroanisole. In this reaction, a nitronium ion (NO₂⁺), the electrophile, is generated in situ from the reaction of a nitric acid source with a strong acid, typically sulfuric acid. The nitronium ion then attacks the electron-rich aromatic ring of 3,4-difluoroanisole.
The regioselectivity of the nitration is governed by the directing effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating groups but are also ortho-, para-directors. The interplay of these directing effects favors the substitution at the 5-position of the 3,4-difluoroanisole ring, leading to the desired product.
Experimental Protocol: Laboratory-Scale Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity |
| 3,4-Difluoroanisole | 115144-40-6 | C₇H₆F₂O | ≥98% |
| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 95-98% |
| Fuming Nitric Acid | 7697-37-2 | HNO₃ | ≥90% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, ≥99.8% |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃(aq) | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 (NaCl) | NaCl(aq) | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular |
| Ice | 7732-18-5 | H₂O(s) | - |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-difluoroanisole in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sulfuric Acid: While maintaining the temperature between 0-5 °C, slowly add concentrated sulfuric acid to the stirred solution of 3,4-difluoroanisole in dichloromethane.
-
Addition of Nitric Acid: Add fuming nitric acid dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over a stirred mixture of ice and water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.
A similar nitration procedure for a related compound involves dissolving the starting material in dichloromethane, adding concentrated sulfuric acid dropwise while ice-cooling, and then adding concentrated nitric acid dropwise.[4] The reaction is stirred for several hours under ice-cooling before being quenched with a saturated aqueous sodium bicarbonate solution.[4]
Visualization of the Synthetic Workflow
Figure 1: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is exothermic. It is crucial to maintain the reaction temperature with an ice bath to prevent runaway reactions and the formation of unwanted byproducts.
-
Quenching: The quenching of the reaction mixture should be performed slowly and carefully to control the release of heat and gas.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are essential for confirming the structure and the position of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the nitro group (NO₂).
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of this compound via the nitration of 3,4-difluoroanisole is a well-established and efficient method. By following the detailed protocol and adhering to the necessary safety precautions outlined in this guide, researchers can reliably produce this important chemical intermediate for its application in drug discovery and other areas of chemical synthesis.
References
-
PubChem. (n.d.). 3,4-Difluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 1,2-Difluoro-4-methoxy-5-nitrobenzene: Properties, Reactivity, and Applications
Abstract: 1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS No. 66684-64-8) is a highly functionalized aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electron-withdrawing nitro group, and an electron-donating methoxy group, creates a specific electronic environment that dictates its reactivity. This guide provides a comprehensive overview of its physical and chemical properties, detailed spectroscopic analysis, reactivity profile with a focus on nucleophilic aromatic substitution, a plausible synthetic route, and its applications, particularly for professionals in research and drug development.
Compound Identification and Structure
Precise identification is critical for sourcing and application. The structural and naming conventions for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 66684-64-8[1][2] |
| Molecular Formula | C₇H₅F₂NO₃[1][3] |
| Molecular Weight | 189.12 g/mol |
| InChI Key | JQFISHUXFQMRFG-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC1=CC(=C(C=C1[O-])F)F |
Physicochemical Properties
The physical state and storage requirements are essential for laboratory handling and experimental design.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature | [1] |
| Solubility | Sparingly soluble in water, soluble in most organic solvents | [4] |
Spectroscopic Profile (Interpretive Analysis)
While a dedicated public spectrum for this specific isomer is scarce, its structure allows for a reliable prediction of its key spectroscopic features. This interpretive analysis is crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region for the two non-equivalent protons. The proton at C6 will likely appear as a doublet due to coupling with the adjacent fluorine at C1. The proton at C3 will also be a doublet, coupling with the fluorine at C2. A sharp singlet corresponding to the three methoxy (OCH₃) protons will be observed in the upfield region (typically 3.9-4.1 ppm).
-
¹³C NMR: The spectrum will display seven distinct carbon signals. Six signals will be in the aromatic region, showing characteristic C-F coupling constants (J-coupling). The carbon atoms directly bonded to fluorine (C1, C2) will exhibit large one-bond ¹J_CF couplings. Other aromatic carbons will show smaller two- or three-bond couplings. A single peak for the methoxy carbon will be present around 55-60 ppm.
-
¹⁹F NMR: Two distinct signals are expected, as the two fluorine atoms are in chemically different environments.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several strong absorption bands. Key expected vibrations include:
-
~1520-1550 cm⁻¹ & ~1340-1360 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[5]
-
~1200-1300 cm⁻¹: C-O stretching of the aryl ether.
-
~1100-1250 cm⁻¹: C-F stretching vibrations.
-
~2850-2960 cm⁻¹: C-H stretching of the methoxy group.
-
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 189. Common fragmentation pathways would include the loss of the nitro group (NO₂, 46 amu), the methoxy group (CH₃O, 31 amu), or a methyl radical (CH₃, 15 amu).
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the powerful electron-withdrawing nature of the nitro group, which significantly influences the aromatic ring.
Nucleophilic Aromatic Substitution (SNA_r)
The benzene ring is highly electron-deficient, making it exceptionally susceptible to nucleophilic aromatic substitution (SNA_r) .[6] The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).
-
Regioselectivity: The fluorine atom at the C2 position is para to the electron-withdrawing nitro group. The fluorine at C1 is meta to the nitro group. Consequently, the C2 position is significantly more activated and is the preferred site for nucleophilic displacement. The fluorine atom serves as an excellent leaving group in this context. This high degree of regioselectivity makes the compound a precise tool for introducing a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at a specific position.
Caption: Preferred site for nucleophilic attack on this compound.
Electrophilic Aromatic Substitution (EAS)
Due to the cumulative deactivating effect of the two fluoro and one nitro substituents, the ring is strongly deactivated towards electrophilic attack.[7] Electrophilic aromatic substitution reactions (e.g., further nitration, halogenation, Friedel-Crafts) are generally not feasible and would require exceptionally harsh conditions, likely leading to decomposition.[8]
Synthesis and Experimental Protocols
A plausible and efficient synthesis of this compound involves the regioselective nitration of the commercially available precursor, 3,4-difluoroanisole. The methoxy group is a moderately activating ortho-, para-director, guiding the incoming electrophile.
Caption: General workflow for the synthesis of this compound.
Protocol: Nitration of 3,4-Difluoroanisole
This protocol is illustrative and based on established procedures for the nitration of activated aromatic compounds.[9] All work should be performed in a certified fume hood with appropriate personal protective equipment.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, 2.0 eq) at 0 °C (ice bath).
-
Reactant Addition: Dissolve 3,4-difluoroanisole (1.0 eq) in a minimal amount of sulfuric acid and cool the solution to 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of 3,4-difluoroanisole, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Applications in Research and Development
Fluorinated aromatic compounds are cornerstone building blocks in modern medicinal chemistry and agrochemical research.[10][11] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[10][11]
-
Pharmaceutical Synthesis: this compound is an ideal scaffold for building complex drug candidates. The highly reactive C2-fluorine allows for the introduction of diverse functionalities via SNA_r, while the nitro group can be readily reduced to an amine, providing another point for chemical modification (e.g., amide bond formation, sulfonylation).
-
Intermediate for Bioactive Molecules: Its structure is valuable for synthesizing inhibitors, receptor agonists/antagonists, and other biologically active compounds where a substituted aniline or phenol core is required.[12][13]
-
Materials Science: The unique electronic properties of polysubstituted aromatics make them interesting for the development of advanced polymers and functional materials.[12]
Safety and Handling
As with related nitroaromatic compounds, this compound should be handled with care.
-
Hazards: Nitroaromatic compounds are often classified as toxic if swallowed, inhaled, or in contact with skin.[14] They may cause skin and eye irritation and can lead to organ damage through prolonged or repeated exposure.[14][15]
-
Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15]
-
Avoid inhalation of dust and contact with skin and eyes.[16]
-
Store in a tightly closed container in a dry, cool place.
-
Consult the material safety data sheet (MSDS) from the specific supplier for complete safety and handling information.
Conclusion
This compound is a specialized chemical intermediate with a well-defined reactivity profile. Its primary utility lies in its capacity for regioselective nucleophilic aromatic substitution, driven by the powerful activating effect of the para-nitro group. This makes it an invaluable building block for researchers and scientists in drug discovery and fine chemical synthesis, enabling the precise and efficient construction of complex molecular architectures.
References
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- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ijsr.net [ijsr.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
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- 16. chemicalbook.com [chemicalbook.com]
Introduction: A Strategic Building Block in Modern Synthesis
An In-depth Technical Guide to 1,2-Difluoro-4-methoxy-5-nitrobenzene
In the landscape of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to designing molecules with tailored properties. This compound (CAS No. 66684-64-8) emerges as a quintessential example of a highly functionalized, strategic building block. Its structure is a carefully orchestrated assembly of substituents, each conferring unique reactivity and utility. The presence of two vicinal fluorine atoms, a methoxy group, and a nitro group on a benzene ring creates a versatile platform for complex molecular engineering.
The strategic incorporation of fluorine is a well-established strategy in drug design, known to enhance metabolic stability, modulate pKa, and improve binding affinity by participating in favorable protein-ligand interactions.[1][2][3] Similarly, the nitroaromatic motif is not merely a synthetic handle but can act as a pharmacophore in its own right, or more commonly, as a precursor to the vital primary amine functionality.[4][5]
This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will dissect its physicochemical properties, explore its synthesis and reactivity, highlight its applications as a synthetic intermediate, and detail the necessary protocols for its safe handling.
Physicochemical and Structural Characteristics
This compound is a solid at room temperature, typically supplied as a light yellow crystalline powder. Its molecular structure is key to its reactivity, featuring an electron-deficient aromatic ring activated by three electron-withdrawing groups (two fluorine atoms and one nitro group), partially offset by the electron-donating methoxy group.
Table 1: Core Properties and Identifiers of this compound
| Property | Value | Source(s) |
| CAS Number | 66684-64-8 | [6] |
| Molecular Formula | C₇H₅F₂NO₃ | [7][8] |
| Molecular Weight | 189.12 g/mol | [9] |
| IUPAC Name | This compound | |
| Synonym(s) | 3,4-Difluoro-6-Nitroanisole | |
| Physical Form | Solid | |
| InChI Key | JQFISHUXFQMRFG-UHFFFAOYSA-N | |
| SMILES | COC1=CC(=C(C=C1--INVALID-LINK--[O-])F)F | [8] |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes F_C1 [label="F", fontcolor="#34A853"]; F_C2 [label="F", fontcolor="#34A853"]; O_C4 [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#4285F4"]; N_C5 [label="N", fontcolor="#4285F4"]; O1_N [label="O", fontcolor="#EA4335"]; O2_N [label="O⁻", fontcolor="#EA4335"]; plus [label="+", fontcolor="#EA4335"];
// Benzene ring edges (alternating double bonds) C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];
// Substituent edges C1 -- F_C1; C2 -- F_C2; C4 -- O_C4; O_C4 -- CH3; C5 -- N_C5; N_C5 -- O1_N [style=double]; N_C5 -- O2_N; N_C5 -- plus [style=invis];
// Positioning using pos attribute C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; F_C1 [pos="0,2!"]; F_C2 [pos="-1.73,1!"]; O_C4 [pos="0,-2!"]; CH3 [pos="0,-3!"]; N_C5 [pos="1.73,-1!"]; O1_N [pos="2.5,-0.5!"]; O2_N [pos="2.5,-1.5!"]; plus [pos="1.5, -0.7!"]; }
Caption: Molecular structure of this compound.
Synthesis and Reaction Mechanisms
The synthesis of substituted nitroaromatics like this compound typically relies on two cornerstone reactions of aromatic chemistry: electrophilic nitration and nucleophilic aromatic substitution (SₙAr). Given the available precursors, SₙAr is a highly effective and regioselective method.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)
The most logical and industrially viable synthesis involves the reaction of a poly-fluorinated nitrobenzene with a methoxide source. The strong electron-withdrawing effect of the nitro group and the remaining fluorine atoms activates the ring, making it highly susceptible to nucleophilic attack.
A closely related and well-documented procedure is the synthesis of the isomer 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene.[10][11] This reaction serves as an excellent proxy for understanding the synthesis of the title compound. The key principle is the selective displacement of a fluorine atom by a methoxide ion.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Exemplary Protocol: Synthesis of 4-fluoro-2-methoxy-1-nitrobenzene
This protocol, adapted from a patented procedure, illustrates the key steps for a methoxy-for-fluoro substitution on a dinitro-fluorobenzene ring and is directly applicable in principle to the synthesis of the title compound from a suitable precursor.[10][11]
Materials:
-
2,4-difluoro-1-nitrobenzene (1 equivalent)
-
Potassium tert-butoxide (0.7 equivalents)
-
Methanol (0.2 equivalents, as reagent)
-
Toluene (as solvent)
-
Water
-
Petroleum ether
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-difluoro-1-nitrobenzene in toluene.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is critical to control the exothermicity of the reaction with the strong base.
-
Reagent Addition: Slowly add methanol to the cooled solution. Following this, add potassium tert-butoxide in small portions (e.g., 10 lots) while maintaining the temperature at 0°C. The portion-wise addition prevents a dangerous temperature spike.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to 20°C and continue stirring for 4 hours. Reaction progress can be monitored by TLC or GC-MS.
-
Workup: Decompose the reaction by carefully pouring the mixture into cold water. Separate the organic layer.
-
Extraction & Washing: Extract the aqueous layer with toluene. Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. Add petroleum ether to the residue to precipitate the product. Cool the slurry to <10°C to maximize crystallization.
-
Purification: Filter the solid product, wash with cold petroleum ether, and dry under vacuum at 50-60°C. The reported yield for this specific transformation is approximately 87%.[11]
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a linchpin in multi-step syntheses.
Further SₙAr Reactions
While one fluorine has been replaced by a methoxy group during its synthesis, the remaining two fluorine atoms are still on a highly electron-deficient ring. This allows for subsequent, selective SₙAr reactions. Nucleophiles such as amines, thiols, and alcohols can displace one of the fluorine atoms. The regioselectivity of this second substitution is dictated by the combined electronic effects of the nitro and methoxy groups. The fluorine atom ortho to the nitro group (at the C-2 position) is generally the most activated and thus the most likely to be displaced.
Reduction of the Nitro Group
A cornerstone transformation for this class of compounds is the reduction of the nitro group to a primary aniline.[10][12] This reaction unlocks a vast array of subsequent chemical modifications. The resulting aniline is a versatile intermediate, enabling:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization followed by Sandmeyer-type reactions
-
Formation of heterocyclic rings
Common reagents for this reduction include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reduction with agents like iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH), tin(II) chloride (SnCl₂), or sodium dithionite.[10]
Caption: Key synthetic pathways from the title compound.
Applications in Drug Discovery
Fluorinated nitroaromatic intermediates are indispensable in the synthesis of modern pharmaceuticals.[12][13][14] The specific arrangement of functional groups in this compound makes it an attractive precursor for molecules targeting a wide range of diseases.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature an aniline core that binds within the ATP-binding pocket of the target enzyme. The reduction of the nitro group in a derivative of the title compound provides this essential aniline moiety. A prominent example from this chemical class is the synthesis of the lung cancer drug Osimertinib, which utilizes 4-fluoro-2-methoxy-5-nitroaniline as a key building block.[10]
-
Modulation of Physicochemical Properties: The fluorine atoms can significantly improve a drug candidate's profile. They can increase metabolic stability by blocking sites of oxidative metabolism, lower the pKa of adjacent functional groups, and enhance membrane permeability.[13][15]
-
Bioisosteric Replacement: A fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved target affinity and selectivity.
-
Antimicrobial and Antiparasitic Agents: The nitroaromatic group itself is a known pharmacophore in several antimicrobial and antiparasitic drugs, where its reduction within the target cell generates cytotoxic reactive nitroso species.[4][16]
Safety, Handling, and Storage
As with all nitroaromatic compounds, this compound must be handled with appropriate care. While a specific MSDS for this exact compound is not widely published, data from structurally similar chemicals provides clear guidance.[17][18][19][20]
Hazard Identification:
-
May cause skin and serious eye irritation.[17]
-
May be harmful if swallowed, inhaled, or in contact with skin.[18][19]
-
May cause respiratory irritation.[17]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[20]
Disposal:
-
Dispose of waste material and contaminated packaging through a licensed and approved waste disposal company. Do not allow the chemical to enter the environment.[20][21]
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its value is derived from the convergence of fluorine chemistry and nitroaromatic reactivity on a single, versatile scaffold. The ability to perform selective nucleophilic substitutions and the straightforward conversion of the nitro group to a primary amine make it a powerful intermediate for constructing complex, high-value molecules. For scientists in drug discovery and development, mastering the chemistry of building blocks like this is fundamental to innovating the next generation of therapeutics.
References
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A Guide to the Structural Elucidation of 1,2-Difluoro-4-methoxy-5-nitrobenzene: A Multi-technique Spectroscopic Approach
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. 1,2-Difluoro-4-methoxy-5-nitrobenzene, a substituted aromatic compound, presents an interesting case for structural analysis due to the interplay of its various functional groups and their influence on the molecule's spectroscopic properties. This technical guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the complete structural elucidation of this compound. We will delve into the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Beyond a mere listing of procedures, this guide emphasizes the "why" behind experimental choices, offering insights grounded in established spectroscopic principles. All protocols are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction: The Importance of Rigorous Characterization
This compound (C₇H₅F₂NO₃) is a halogenated, nitroaromatic compound. Molecules within this class are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of the fluoro, methoxy, and nitro substituents on the benzene ring is critical to its reactivity and biological activity. Therefore, unambiguous confirmation of its constitution, particularly the substitution pattern, is paramount. An incorrect structural assignment can lead to wasted resources, misleading structure-activity relationship (SAR) studies, and potential safety issues.
This guide will simulate the process of characterizing a newly synthesized batch of this compound, assuming no prior spectroscopic data is available. Our approach is systematic, beginning with the confirmation of the molecular formula and proceeding through the detailed mapping of atomic connectivity.
The Elucidation Workflow: A Strategic Overview
The structure elucidation process is a logical progression, with each analytical technique providing a unique piece of the puzzle. The overall strategy is to first determine the molecular formula and identify the present functional groups, and then to piece together the connectivity of the atoms.
electrophilic and nucleophilic sites of 1,2-Difluoro-4-methoxy-5-nitrobenzene
An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the , a versatile building block in modern organic synthesis. By dissecting the electronic interplay of its constituent functional groups—two fluoro, one methoxy, and one nitro group—we elucidate the molecule's reactivity profile. The primary focus is on its pronounced susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for drug development and materials science. This document offers field-proven insights into predicting regioselectivity, supported by mechanistic principles and detailed experimental protocols.
Introduction and Molecular Overview
This compound is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with groups that exert competing and complementary electronic effects. This substitution pattern renders the molecule an important intermediate for the synthesis of complex chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] The strategic placement of two fluorine atoms, a strong electron-donating methoxy group, and a powerful electron-withdrawing nitro group creates a unique reactivity landscape that can be selectively exploited. Understanding the inherent electrophilic and nucleophilic nature of this molecule is paramount for its effective utilization in synthetic strategies.
Analysis of Electronic Properties and Reactive Site Prediction
The reactivity of an aromatic ring is dictated by the electronic nature of its substituents. The overall profile of this compound is a net electron deficiency, predisposing it to nucleophilic attack rather than electrophilic substitution.
Substituent Effects on the Aromatic Ring
The four distinct substituents modulate the electron density of the benzene ring through inductive and resonance effects. A summary of these contributions is presented below.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R/-R) | Overall Impact on Nucleophilic Aromatic Substitution (SNAr) |
| Fluorine (-F) | Strongly electron-withdrawing | Weakly electron-donating | Activates the ring and serves as an excellent leaving group.[2][3] |
| **Nitro (-NO₂) ** | Strongly electron-withdrawing | Strongly electron-withdrawing | Powerfully activates the ring, especially at ortho and para positions.[4][5] |
| Methoxy (-OCH₃) | Weakly electron-withdrawing | Strongly electron-donating | Deactivates the ring towards SNAr. |
Identification of Nucleophilic Sites
The primary nucleophilic sites on the molecule are the oxygen atoms of the methoxy and nitro groups, which possess lone pairs of electrons. These sites are susceptible to protonation in strong acidic media or coordination to Lewis acids. However, the aromatic ring itself, despite the presence of the methoxy group, is significantly deactivated by the three potent electron-withdrawing groups (two fluoro, one nitro), making it a very poor nucleophile. Consequently, electrophilic aromatic substitution reactions are highly unfavorable.
Identification of Electrophilic Sites: The Locus of Reactivity
The molecule's principal reactivity lies in its highly electrophilic carbon centers, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) . The carbon atoms bonded to the fluorine atoms are the primary electrophilic sites due to the strong inductive effect of the halogens and the activating influence of the nitro group.
Primary Electrophilic Site: The carbon at position 1 (C-1) is the most electrophilic center. It is positioned ortho to the powerfully electron-withdrawing nitro group. This proximity is critical, as it allows for the direct resonance stabilization of the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack.
Secondary Electrophilic Site: The carbon at position 2 (C-2) is less electrophilic. It is meta to the nitro group, meaning the intermediate formed from an attack at this position cannot be directly stabilized by resonance involving the nitro group. Therefore, nucleophilic attack will overwhelmingly favor the C-1 position.
Diagram 1: Predicted Reactive Sites
Caption: Predicted reactive sites on this compound.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism.[4][6] In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring.[6] The high electronegativity of fluorine makes the attached carbon highly electrophilic and, counterintuitively to Sₙ1/Sₙ2 logic, makes fluoride an excellent leaving group in this context because the C-F bond strength does not influence the rate-determining addition step.[2][4]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks the electron-deficient carbon at C-1, breaking the C=C double bond and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's facility and regioselectivity. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group.
Step 2: Elimination of the Leaving Group and Rearomatization The aromaticity of the ring is restored by the elimination of the fluoride ion from C-1. This step is typically fast as it re-establishes the stable aromatic system.
Diagram 2: SNAr Reaction Mechanism
Caption: Generalized workflow of the SNAr addition-elimination mechanism.
Experimental Protocol: Synthesis of 1-(Alkylamino)-2-fluoro-4-methoxy-5-nitrobenzene
This protocol provides a self-validating methodology for the regioselective substitution of the C-1 fluorine atom. The choice of a primary amine as the nucleophile is representative of a common and highly effective transformation.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary Amine (e.g., Butylamine) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Brine Solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile. Stir until the solid is fully dissolved.
-
Addition of Base: Add potassium carbonate to the solution. This base will act as a scavenger for the HF produced in situ.
-
Nucleophile Addition: Slowly add the primary amine to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours). The causality for heating is to provide sufficient activation energy for the rate-determining nucleophilic attack.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the pure 1-(alkylamino)-2-fluoro-4-methoxy-5-nitrobenzene.
Characterization and Validation
The regioselectivity of the substitution can be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the product, the remaining aromatic protons will show coupling to the single remaining fluorine atom. Furthermore, ¹⁹F NMR will show a single resonance, confirming the displacement of only one fluorine atom.
Conclusion
The reactivity of this compound is dominated by its electrophilic character at the carbon atoms attached to the fluorine substituents. The powerful activating effect of the ortho-nitro group renders the C-1 position exceptionally susceptible to nucleophilic attack, enabling highly regioselective substitution reactions. This predictable reactivity makes the molecule a valuable and reliable synthon for constructing complex molecular architectures in drug discovery and materials science. By understanding the fundamental electronic principles governing its behavior, researchers can harness its full synthetic potential with precision and control.
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An In-depth Technical Guide to the Electronic Properties of Fluorinated Nitrobenzene Derivatives
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of fluorinated nitrobenzene derivatives, a class of compounds of significant interest in pharmaceutical and materials science research. We will delve into the profound influence of fluorine and nitro group substituents on the aromatic system, examining key parameters such as electron affinity, dipole moments, and redox behavior. This guide integrates theoretical principles with practical experimental methodologies and computational analyses, offering researchers, scientists, and drug development professionals a thorough understanding of these versatile molecules.
Introduction: The Strategic Importance of Fluorinated Nitrobenzenes
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1] Fluorine's high electronegativity and small atomic radius can enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of molecules to biological targets.[1][2] When combined with the potent electron-withdrawing nature of a nitro group, the resulting fluorinated nitrobenzene derivatives become highly versatile building blocks.[3][4] These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[4]
The strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can further influence reactivity and contribute to desirable pharmacokinetic properties in drug candidates.[3] Understanding the intricate electronic interplay between these substituents is paramount for the rational design of novel molecules with tailored functionalities. This guide will provide a detailed examination of these electronic properties and the methodologies used to characterize them.
Synthesis of Fluorinated Nitrobenzene Derivatives
The synthesis of fluorinated nitrobenzene derivatives is a cornerstone of modern medicinal and materials chemistry.[3] These compounds serve as critical intermediates for creating a vast array of functional molecules, from active pharmaceutical ingredients (APIs) to specialty polymers.[3][4]
A common synthetic route involves the nitration of a suitable fluorinated precursor. For example, 1-chloro-4-fluoro-2-nitrobenzene can be synthesized through the nitration of a fluorinated chlorobenzene.[3] This process requires careful control of reaction conditions to achieve high yields and the desired isomer selectivity.[3]
Another important method is halogen exchange fluorination, where a chloro- or bromo-substituted nitrobenzene is treated with a fluoride source. For instance, p-fluoronitrobenzene can be synthesized from p-chloronitrobenzene using potassium fluoride as the fluorinating agent in the presence of a phase transfer catalyst.[5]
The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern, and scalability for industrial production. The purity of the final product is critical, especially for pharmaceutical applications, necessitating advanced synthetic and purification techniques.[3]
The Electronic Landscape: A Duality of Inductive and Resonance Effects
The electronic properties of fluorinated nitrobenzene derivatives are governed by the interplay of inductive and resonance effects of the fluorine and nitro substituents.
-
The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both a powerful inductive effect (-I) and a significant resonance effect (-R).[6][7] It deactivates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[6] The resonance effect delocalizes the pi-electrons of the benzene ring onto the nitro group, creating regions of positive charge on the aromatic ring, particularly at the ortho and para positions.[6]
-
The Fluorine Atom (-F): Fluorine exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[7] However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R).[7] While the inductive effect is generally stronger, the resonance effect can still influence the electron distribution, particularly at the ortho and para positions.[7]
This combination of powerful electron-withdrawing groups creates a unique electronic environment that dictates the molecule's reactivity, polarity, and potential for intermolecular interactions.
Key Electronic Properties and Their Characterization
A quantitative understanding of the electronic properties of fluorinated nitrobenzene derivatives is crucial for predicting their behavior and designing new molecules. Key properties include electron affinity, dipole moment, and redox potential.
Electron Affinity
Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion.[8][9] For fluorinated nitrobenzenes, the presence of strong electron-withdrawing groups results in relatively high electron affinities, indicating their ability to accept and stabilize an additional electron.
Gas-phase electron affinity can be determined experimentally using techniques such as electron capture detection mass spectrometry and photodetachment spectroscopy.[10][11] Computational methods, such as Density Functional Theory (DFT), are also powerful tools for calculating adiabatic electron affinities.[10]
| Compound | Adiabatic Electron Affinity (eV) |
| Nitrobenzene | ~1.0[11] |
| 2-Fluoronitrobenzene | 1.08 ± 0.10[12] |
| 3,5-Difluoronitrobenzene | 1.49[10] |
| 2,3,4-Trifluoronitrobenzene | 1.41[10] |
| 2,4,6-Trifluoronitrobenzene | 1.13[10] |
| Table 1: Calculated adiabatic electron affinities for nitrobenzene and several fluorinated derivatives. Data sourced from computational studies.[10][11][12] |
Dipole Moment
The dipole moment is a measure of the separation of positive and negative charges in a molecule. In fluorinated nitrobenzene derivatives, the large differences in electronegativity between the substituents (F, N, O) and the carbon atoms of the benzene ring, as well as the asymmetry of the molecule, lead to significant dipole moments.
Dipole moments can be determined experimentally from measurements on solutions of the compound.[13] Computational chemistry provides a reliable method for calculating dipole moments, often with good agreement with experimental values.[14] The magnitude and direction of the dipole moment are crucial for understanding intermolecular interactions, solubility, and binding to biological targets.
The vector sum of the individual bond dipoles determines the overall molecular dipole moment. For example, in para-substituted nitrobenzenes, if both groups are electron-withdrawing or electron-donating, their dipole moments will partially cancel, whereas if one is donating and the other is withdrawing, their effects will be additive.[15]
Redox Properties and Cyclic Voltammetry
The redox chemistry of fluorinated nitrobenzene derivatives is of significant interest, particularly in the context of their biological activity and potential for use in electrochemical sensors.[16][17] Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the reduction and oxidation processes of these compounds.[16]
In a typical cyclic voltammogram of a nitroaromatic compound, the reduction of the nitro group is observed.[16] The potential at which this reduction occurs provides valuable information about the electronic nature of the molecule. The presence of electron-withdrawing fluorine atoms generally makes the reduction of the nitro group occur at less negative potentials, indicating that the molecule is more easily reduced.[18]
Experimental Protocol: Cyclic Voltammetry of a Fluorinated Nitrobenzene Derivative
Objective: To determine the reduction potential of a fluorinated nitrobenzene derivative.
Materials:
-
Fluorinated nitrobenzene derivative
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate)
-
Solvent (e.g., acetonitrile or dimethylformamide)
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of the fluorinated nitrobenzene derivative and the supporting electrolyte in the chosen solvent.
-
Assemble the three-electrode electrochemical cell.
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Initiate the cyclic voltammetry experiment by scanning the potential from an initial value to a final value where the reduction of the nitro group is expected, and then reversing the scan back to the initial potential.
-
Record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the cathodic peak potential (Epc), which corresponds to the reduction of the nitro group.
Self-Validation:
-
The peak current should be proportional to the square root of the scan rate for a diffusion-controlled process.
-
The peak potential may shift with scan rate, providing information about the kinetics of the electron transfer.
-
The reversibility of the redox process can be assessed by the separation between the cathodic and anodic peak potentials.
Caption: Workflow for Cyclic Voltammetry Experiment.
Computational Modeling: An In-Silico Approach
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic properties of fluorinated nitrobenzene derivatives.[19][20] These methods allow for the calculation of a wide range of properties, including:
-
Molecular Geometries: Predicting bond lengths and angles.[20]
-
Electronic Structure: Visualizing molecular orbitals (HOMO and LUMO) and understanding charge distribution.
-
Spectroscopic Properties: Simulating NMR spectra, which can be particularly useful for fluorinated compounds.[19]
-
Thermodynamic Properties: Calculating electron affinities and reaction energies.[10]
The synergy between computational modeling and experimental data provides a deeper understanding of the structure-property relationships in these molecules.
Caption: General Computational Chemistry Workflow.
Applications in Drug Discovery and Development
The unique electronic properties of fluorinated nitrobenzene derivatives make them highly valuable in the field of drug discovery.[2][21] The strategic incorporation of fluorine can lead to:
-
Enhanced Potency: The electronic effects of fluorine can improve binding affinity to the target protein.[4]
-
Improved Pharmacokinetics: Fluorination can increase metabolic stability, leading to a longer half-life in the body.[2][3] It can also enhance membrane permeability, improving absorption and distribution.[4]
-
Modulation of pKa: The acidity or basicity of nearby functional groups can be fine-tuned by the inductive effect of fluorine.
The nitro group in these derivatives often serves as a synthetic handle, which can be reduced to an amine to allow for further elaboration of the molecular structure.[4] This versatility makes fluorinated nitrobenzenes key intermediates in the synthesis of a wide range of pharmaceuticals.
Conclusion
Fluorinated nitrobenzene derivatives represent a fascinating and highly functional class of molecules. The interplay between the strong electron-withdrawing nitro group and the unique electronic properties of fluorine creates a rich chemical landscape that has been successfully exploited in both pharmaceutical and materials science. A thorough understanding of their electronic properties, gained through a combination of experimental techniques and computational modeling, is essential for the continued development of novel and innovative applications for these versatile compounds.
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An In-depth Technical Guide on the Role of the Nitro Group in the Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Introduction: The Strategic Importance of 1,2-Difluoro-4-methoxy-5-nitrobenzene in Modern Synthesis
This compound is a highly functionalized aromatic compound that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3] Its unique substitution pattern, featuring two adjacent fluorine atoms, a methoxy group, and a nitro group, imparts a distinct reactivity profile that can be strategically exploited by medicinal and process chemists. The presence of fluorine atoms is a common strategy to enhance metabolic stability and membrane permeability of drug candidates.[3] This guide provides an in-depth analysis of the pivotal role the nitro group plays in dictating the reactivity of this molecule, with a primary focus on its influence over nucleophilic aromatic substitution (SNAr) reactions. Understanding the electronic interplay between the nitro group and the other substituents is paramount for researchers aiming to leverage this compound's synthetic potential.
Pillar 1: The Electron-Withdrawing Nature of the Nitro Group and its Impact on the Aromatic Ring
The nitro group (–NO₂) is a powerful electron-withdrawing group, a characteristic that fundamentally governs the reactivity of the benzene ring to which it is attached.[4][5] This electron withdrawal occurs through two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[6] This effect is felt throughout the ring but is strongest at the carbon atom directly bonded to the nitro group.
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the benzene ring onto itself, creating resonance structures where a positive charge resides on the aromatic ring.[6][7] This delocalization significantly reduces the electron density of the ring, particularly at the ortho and para positions relative to the nitro group.[7]
The combined inductive and resonance effects of the nitro group render the aromatic ring of this compound electron-deficient.[5] This deactivation makes the ring less susceptible to electrophilic aromatic substitution but, crucially, highly activated towards nucleophilic attack.[4][8]
Caption: Resonance delocalization in a nitro-substituted benzene ring.
Pillar 2: The Nitro Group as a Potent Activator for Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction in the functionalization of aromatic rings. For SNAr to proceed efficiently, two key conditions must be met: the presence of a good leaving group and an electron-deficient aromatic ring.[8] In this compound, both of these requirements are amply fulfilled.
The fluorine atoms serve as excellent leaving groups in SNAr reactions. The strong electron-withdrawing nature of the nitro group is the primary driver for the activation of the ring towards nucleophilic attack.[9] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[9][10]
Mechanism of SNAr in this compound
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine atom. This attack is favored at the positions ortho or para to the strongly electron-withdrawing nitro group.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a negatively charged intermediate, the Meisenheimer complex. The negative charge in this complex is delocalized and stabilized by the electron-withdrawing nitro group.[8]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the fluoride ion (F⁻), yielding the substituted product.
Caption: General mechanism for SNAr on this compound.
Regioselectivity in SNAr Reactions
The substitution pattern of this compound presents an interesting case for regioselectivity. The nitro group is para to the fluorine at the C1 position and meta to the fluorine at the C2 position. The methoxy group, being an electron-donating group, can also influence the regioselectivity. Generally, nucleophilic attack is favored at the position that allows for the most effective stabilization of the negative charge in the Meisenheimer complex. The strong resonance-stabilizing effect of the nitro group at the para position makes the C1 fluorine the more likely site of substitution.
Pillar 3: Experimental Protocols and Methodologies
The following section outlines a representative experimental protocol for a nucleophilic aromatic substitution reaction using this compound. This protocol is designed to be a self-validating system, incorporating steps for reaction monitoring, product isolation, and characterization.
Representative SNAr Reaction: Synthesis of N-Substituted-2-fluoro-4-methoxy-5-nitroaniline
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or aniline)
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the chosen amine (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable solvent (e.g., DMF) to the flask. The reaction mixture is typically heterogeneous at this stage.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of a new, more polar spot will indicate product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation:
| Reactant Amine | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Morpholine | 100 | 4 | 92 |
| Piperidine | 80 | 6 | 88 |
| Aniline | 120 | 12 | 75 |
Note: The above data is representative and actual results may vary.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion: The Nitro Group as a Linchpin of Reactivity
References
-
Quora. (2017, February 19). Why does Nitrobenzene lower the reactivity of Benzene ring? Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
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Lin, C. F., & Yan, M. C. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3692. Retrieved from [Link]
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Horton, P. N., et al. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2023(3), M1682. Retrieved from [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
IOP Publishing. (n.d.). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]
-
OUCI. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SAGE Journals. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
-
AURA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
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National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 66684-63-7 | 1,4-Difluoro-2-methoxy-5-nitrobenzene. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]
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stability and reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene
An In-Depth Technical Guide to the Stability and Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Introduction
This compound is a poly-functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating fluorine atoms, a strong electron-withdrawing nitro group, and an electron-donating methoxy group, imparts a distinct and highly useful reactivity profile. This guide provides an in-depth analysis of the molecule's stability, handling considerations, and, most critically, the logic behind its chemical reactivity. Understanding these principles is paramount for its effective utilization as a versatile building block in the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.[1]
Physicochemical Properties and Safety Data
A foundational understanding begins with the compound's basic properties and associated hazards. This data informs proper handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 66684-64-8 | |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | |
| Physical Form | Solid | |
| InChI Key | JQFISHUXFQMRFG-UHFFFAOYSA-N |
GHS Hazard Information
It is imperative to handle this compound with appropriate safety measures. The primary hazards are associated with acute toxicity and irritation.
| Hazard Statement | Description |
| H301 / H302 | Toxic or Harmful if swallowed |
| H311 / H312 | Toxic or Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
This is aggregated GHS information for structurally similar compounds and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) for the lot in use.[3][4]
Stability, Storage, and Handling
Chemical Stability
Under standard laboratory conditions, this compound is a stable solid.[5] However, its stability is compromised by certain conditions and materials.
-
Conditions to Avoid: Exposure to high heat, open flames, and sparks should be avoided.[5]
-
Incompatible Materials: Contact with strong bases and strong oxidizing agents can lead to vigorous or exothermic reactions and should be strictly avoided.[5][6]
Storage and Handling Protocols
Adherence to proper storage and handling protocols is essential for maintaining the compound's integrity and ensuring laboratory safety.
-
Storage: Store in a cool, dry, and well-ventilated area.[4][7][8] The container should be kept tightly closed to prevent moisture ingress and sublimation.[4][7][8]
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat, is mandatory.[6][8] Avoid the formation and inhalation of dust.[6][7] An emergency eyewash station and safety shower should be readily accessible.[6]
Core Reactivity: A Mechanistic Perspective
The reactivity of this compound is dominated by the interplay of its substituents. The powerful electron-withdrawing nitro group (-NO₂) dramatically reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This effect is the cornerstone of the compound's utility.
Pillar 1: Nucleophilic Aromatic Substitution (SNA_r)
The primary mode of reactivity is Nucleophilic Aromatic Substitution (SNA_r). The presence of the nitro group, positioned ortho and meta to the two fluorine atoms, strongly activates them as leaving groups.[9][10]
Causality of Regioselectivity:
-
Activation: The nitro group activates positions ortho and para to it for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[9][10]
-
Leaving Group: Fluorine is an excellent leaving group in SNA_r reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization is the rate-determining step, which is why fluorine is a better leaving group than other halogens in this specific reaction mechanism, contrary to Sₙ1/Sₙ2 trends.[11][12]
-
Positioning:
-
The fluorine at the C-2 position is ortho to the activating nitro group.
-
The fluorine at the C-1 position is meta to the nitro group.
-
This predictable regioselectivity makes the compound an excellent scaffold for introducing a wide variety of functional groups at a specific position.
Caption: Synthetic pathway for the reduction of the nitro group.
Exemplary Experimental Protocol: Synthesis of N-benzyl-2-fluoro-5-methoxy-4-nitroaniline
This protocol details a representative SNA_r reaction, demonstrating the displacement of the activated fluorine atom with benzylamine.
Objective: To synthesize N-benzyl-2-fluoro-5-methoxy-4-nitroaniline via nucleophilic aromatic substitution.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to the flask to create a stirrable suspension (approx. 0.2 M concentration).
-
Slowly add benzylamine (1.1 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Work-up: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2-fluoro-5-methoxy-4-nitroaniline.
Self-Validation: The success of the protocol is confirmed by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the incorporation of the benzylamine moiety and the loss of one fluorine atom.
Conclusion
This compound is a strategically designed synthetic intermediate whose stability and reactivity are well-defined. Its utility is primarily derived from the highly activated C-2 position, which allows for predictable and efficient nucleophilic aromatic substitution reactions. Furthermore, the nitro group serves not only as an activating group but also as a synthetic handle, readily convertible to an amine for subsequent diversification. A thorough understanding of the electronic effects governing its reactivity enables researchers and drug development professionals to leverage this molecule as a powerful tool in the synthesis of novel and complex chemical entities.
References
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- SAFETY D
- SAFETY D
- This compound | 66684-64-8. Sigma-Aldrich.
- The reduction of the nitro group represents a powerful and widely used transform
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- Nitro Reduction - Common Conditions.
- Reduction of nitro compounds. Wikipedia.
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A Technical Guide to 1,2-Difluoro-4-methoxy-5-nitrobenzene for Advanced Research Applications
Executive Summary
1,2-Difluoro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms, a methoxy group, and a nitro group, provides a versatile scaffold for the development of complex molecular architectures. The presence of fluorine is particularly noteworthy, as strategic fluorination is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides an in-depth analysis of its core molecular properties, discusses its strategic importance, outlines a proposed synthetic pathway with mechanistic considerations, and presents key data in a format accessible to researchers, scientists, and drug development professionals.
Core Molecular Profile
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This section details the molecular formula, weight, and key identifiers for this compound.
Chemical Structure
The arrangement of the fluoro, methoxy, and nitro substituents on the benzene ring is critical to the molecule's reactivity and utility as a synthetic building block.
Caption: Chemical Structure of this compound.
Key Identifiers and Molecular Formula
Precise identification is paramount for procurement, documentation, and regulatory compliance. The molecular formula and weight are fundamental for stoichiometric calculations in reaction planning.
| Identifier | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | [2] |
| CAS Number | 66684-64-8 | |
| PubChem CID | 45108193 | [2] |
Strategic Importance in Research and Development
The value of this compound extends beyond its basic properties; its true potential lies in its application as a versatile intermediate. The specific combination of functional groups allows for a wide range of chemical transformations.
-
Medicinal Chemistry & Drug Discovery : The incorporation of fluorine atoms into drug candidates is a proven strategy for enhancing pharmacological properties.[1] Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa to improve cell permeability.[1] This compound serves as a pre-functionalized ring system, enabling chemists to build upon a fluorinated core.
-
Synthetic Versatility : The nitro group is a powerful synthetic handle. It can be readily reduced to an aniline, which is a precursor for a vast array of reactions, including amide bond formation, diazotization, and cross-coupling reactions. The methoxy group can potentially be cleaved to reveal a phenol, providing another site for modification.
-
Agrochemicals and Materials Science : Similar to pharmaceuticals, the development of advanced pesticides and herbicides often leverages fluorinated scaffolds to enhance efficacy and environmental stability.[3] The unique electronic properties imparted by the substituents also make this molecule a candidate for incorporation into advanced polymers and functional materials.[4]
Synthesis, Protocol, and Workflow
While numerous vendors supply this compound, understanding its synthesis is crucial for process development and for researchers who may need to produce derivatives. A logical and efficient synthetic route involves the nitration of a suitable precursor.
Proposed Synthetic Pathway: Electrophilic Nitration
The most direct route to this compound is the electrophilic aromatic substitution (nitration) of 3,4-difluoroanisole (1,2-difluoro-4-methoxybenzene).
Causality of the Reaction : The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. The fluorine atoms are deactivating but are also ortho, para-directing. The position para to the powerful methoxy director (C5) is sterically accessible and electronically enriched, making it the most probable site for nitration. This regioselectivity is a key principle in predicting the outcome of the reaction. A similar strategy, the nitration of p-difluorobenzene using potassium nitrate and sulfuric acid, has been demonstrated to be highly effective.[5]
Experimental Protocol: Nitration of 3,4-Difluoroanisole
This protocol is adapted from established procedures for the nitration of activated aromatic rings.[5] It represents a self-validating system where reaction progress is monitored and the final product is rigorously purified and characterized.
Materials:
-
3,4-Difluoroanisole
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary Evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and set in an ice-water bath, add 3,4-difluoroanisole.
-
Acid Addition: Slowly add concentrated sulfuric acid while maintaining the temperature at or below 5 °C. Stir the mixture until the starting material is fully dissolved.
-
Nitration: Add potassium nitrate in small portions over 30-60 minutes. Causality : Portion-wise addition is critical to control the exothermic nature of the nitration reaction and prevent overheating, which can lead to undesirable side products.
-
Reaction Monitoring (Trustworthiness Pillar): Stir the reaction mixture at 0-5 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. This in-process check ensures the reaction has gone to completion before proceeding to the workup.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
Synthesis and Validation Workflow
The overall process from starting material to validated final product can be visualized as a logical flow.
Caption: Workflow for the synthesis and validation of the target compound.
Conclusion
This compound is a strategically important chemical intermediate with a molecular formula of C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol .[2] Its value is derived from the synergistic combination of its functional groups, particularly the fluorine atoms, which are highly sought after in modern drug discovery.[1] The synthetic route via electrophilic nitration is logical and leverages fundamental principles of organic chemistry. For researchers in pharmaceutical, agrochemical, and materials science sectors, this compound represents a valuable and versatile building block for innovation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45108193, this compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756252, 1,2-Difluoro-4-methyl-5-nitrobenzene. Available at: [Link]
-
Fallon, G. D., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(4), M1012. Available at: [Link]
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123053, 1,2-Difluoro-4-nitrobenzene. Available at: [Link]
-
NINGBO INNO PHARMCHEM. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Available at: [Link]
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A Comprehensive Technical Guide to 1,2-Difluoro-4-methoxy-5-nitrobenzene for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 1,2-difluoro-4-methoxy-5-nitrobenzene, a key fluorinated building block in modern medicinal chemistry and materials science. We will explore its precise chemical identity according to IUPAC nomenclature, physicochemical properties, and detailed protocols for its synthesis and purification. Furthermore, this document outlines robust analytical methods for its characterization and discusses its strategic application in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate.
Chemical Identity and Physicochemical Properties
IUPAC Nomenclature and Chemical Identifiers
The systematic name for the compound commonly referred to as this compound is, in fact, its correct IUPAC name. The numbering of the benzene ring substituents is dictated by IUPAC rules to assign the lowest possible locants.
Alternative, albeit less common, nomenclature includes "4,5-Difluoro-2-nitroanisole". This name treats the methoxy group as part of the parent 'anisole' structure. However, for clarity and adherence to systematic nomenclature, This compound is the preferred designation.
A comprehensive list of identifiers for this compound is provided in Table 1 for unambiguous referencing in research and procurement.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 66684-64-8 | [1] |
| Molecular Formula | C₇H₅F₂NO₃ | [2] |
| Molecular Weight | 189.12 g/mol | |
| PubChem CID | 45108193 | [3] |
| InChI Key | JQFISHUXFQMRFG-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 2. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various solvent systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Appearance | Typically a yellow to brown solid | Varies with purity |
| Melting Point | Data not consistently reported; requires experimental verification | |
| Boiling Point | Not available; likely to decompose at high temperatures | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | |
| XLogP3 | 1.9 | [2] |
Synthesis and Purification
Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. A logical precursor for this synthesis is 1,2,4-trifluoro-5-nitrobenzene. The electron-withdrawing effect of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. The methoxy group is installed by reacting the trifluoro-precursor with a methoxide source. The regioselectivity of this reaction, where the methoxide preferentially displaces the fluorine atom at the C4 position, is governed by the combined electronic effects of the substituents.
A related synthetic approach involves the selective methoxylation of 2,4-difluoro-1-nitrobenzene. In this case, a base such as potassium tert-butoxide is used to generate the methoxide nucleophile from methanol, which then displaces one of the fluorine atoms.[4]
Detailed Experimental Protocol
The following protocol describes a representative synthesis of this compound from 1,2,4-trifluoro-5-nitrobenzene.
Materials:
-
1,2,4-Trifluoro-5-nitrobenzene
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol.
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Confirmation of the structure and assessment of the purity of the synthesized this compound are critical. A combination of spectroscopic techniques should be employed.
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Two aromatic proton signals, each appearing as a doublet of doublets due to coupling with fluorine and the adjacent proton. A singlet for the methoxy protons (~3.9-4.1 ppm). |
| ¹³C NMR | Seven distinct carbon signals. Carbons attached to fluorine will appear as doublets. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets. |
| IR Spectroscopy | Characteristic peaks for C-F bonds, C-O stretching of the ether, and strong asymmetric and symmetric stretches for the NO₂ group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 189.02. |
Applications in Drug Development and Medicinal Chemistry
Fluorinated aromatic compounds are of significant interest in drug discovery. The fluorine atoms in this compound can modulate the electronic properties and metabolic stability of a molecule. The nitro group is a versatile functional handle that can be readily reduced to an aniline, which can then be further elaborated into a wide range of functional groups and heterocyclic systems.
This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapies.[5][6] For instance, the aniline derived from this compound can serve as a key building block for constructing complex heterocyclic scaffolds found in many modern pharmaceuticals.
Role in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket of the target kinase. The specific substitution pattern on the aniline is crucial for achieving potency and selectivity. The difluoro-methoxy substitution pattern offered by this building block can provide advantageous interactions within the kinase active site and improve pharmacokinetic properties.
The diagram below illustrates a generalized pathway where an aniline derived from our target compound is used to construct a hypothetical kinase inhibitor.
Caption: Generalized synthetic route to a kinase inhibitor.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Methodological & Application
Application Notes and Protocols for the Strategic Utilization of 1,2-Difluoro-4-methoxy-5-nitrobenzene in Medicinal Chemistry
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1,2-difluoro-4-methoxy-5-nitrobenzene as a versatile building block in the synthesis of biologically active molecules, with a particular focus on the development of kinase inhibitors.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aromatic compound that has emerged as a valuable starting material in medicinal chemistry. Its utility stems from a unique combination of substituents that allow for controlled, sequential chemical transformations, ultimately leading to complex molecular architectures with desirable pharmacological properties.
The key features that underpin its strategic importance are:
-
Activated Aromatic System: The presence of two electron-withdrawing nitro groups and two fluorine atoms strongly activates the benzene ring towards nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles, which is a cornerstone of modern drug synthesis.
-
Differential Reactivity of Fluorine Atoms: The fluorine atoms, being excellent leaving groups in SNAr reactions, can be selectively displaced under controlled conditions. This regioselectivity is crucial for building molecular complexity in a predictable manner.
-
Latent Amino Group: The nitro group can be readily reduced to a primary amine. This transformation unmasks a key functional group for a wide array of subsequent chemical modifications, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.
-
Modulation of Physicochemical Properties: The methoxy group and the fluorine atoms can significantly influence the physicochemical properties of the final drug molecule, such as lipophilicity, metabolic stability, and target-binding interactions. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance biological activity and pharmacokinetic profiles.[1][2]
Core Synthetic Strategies and Mechanistic Insights
The primary synthetic utility of this compound revolves around a two-stage process: nucleophilic aromatic substitution followed by nitro group reduction.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Molecular Diversity
The SNAr reaction is the cornerstone of the synthetic application of this compound. The electron-deficient nature of the aromatic ring facilitates the attack of a wide range of nucleophiles, leading to the displacement of one of the fluorine atoms.
The general mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the fluoride ion to restore aromaticity. The strong electron-withdrawing capacity of the nitro group is essential for stabilizing this intermediate.
Caption: Generalized workflow for SNAr reaction.
Causality in Experimental Choices:
-
Choice of Nucleophile: A wide array of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. The choice of nucleophile is dictated by the desired final molecular structure.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to deprotonate the nucleophile (e.g., an amine or thiol) in situ, increasing its nucleophilicity.
Nitro Group Reduction: Unveiling a Key Functional Handle
Following the SNAr reaction, the nitro group is typically reduced to a primary amine. This transformation is crucial as it provides a versatile functional group for further elaboration of the molecule.
The most common method for this reduction is catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternative methods, such as using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media, can also be employed.
Caption: General scheme for nitro group reduction.
Trustworthiness in Protocol Design:
The successful execution of this two-step sequence relies on the chemoselectivity of the reduction step. Catalytic hydrogenation is generally preferred as it is a clean reaction with water as the only byproduct and typically does not affect other functional groups that may be present in the molecule.
Application in the Synthesis of Kinase Inhibitors: A Case Study
The 3,4-difluoro-6-methoxyaniline core, readily accessible from this compound, is a privileged scaffold in the design of various kinase inhibitors. The substitution pattern on the aniline ring plays a critical role in modulating the binding affinity and selectivity of the inhibitor for the ATP-binding site of the target kinase.
Synthesis of a Key Benzimidazole Intermediate
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous clinically approved drugs, including several kinase inhibitors. The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.
The following protocol outlines a representative synthesis of a substituted benzimidazole, a key intermediate for kinase inhibitor development, starting from this compound.
Protocol 1: Two-Step Synthesis of a Substituted Benzimidazole Intermediate
Step 1: Nucleophilic Aromatic Substitution with a Primary Amine
-
Objective: To introduce a substituted amino group at the 2-position of the starting material.
-
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 4-aminophenol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add the substituted primary amine and potassium carbonate to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the N-substituted-2-fluoro-4-methoxy-5-nitroaniline derivative.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Reductive Cyclization to form the Benzimidazole Ring
-
Objective: To reduce the nitro group and subsequently cyclize with a suitable one-carbon source to form the benzimidazole ring.
-
Materials:
-
N-substituted-2-fluoro-4-methoxy-5-nitroaniline derivative from Step 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water mixture (e.g., 4:1)
-
Formic acid (as the one-carbon source for cyclization)
-
-
Procedure:
-
In a round-bottom flask, suspend the N-substituted-2-fluoro-4-methoxy-5-nitroaniline derivative and iron powder in the ethanol/water mixture.
-
Add ammonium chloride and heat the mixture to reflux.
-
Monitor the reduction of the nitro group by TLC.
-
Once the reduction is complete, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
To the filtrate, add formic acid and heat to reflux to effect the cyclization.
-
Monitor the formation of the benzimidazole by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted benzimidazole.
-
Data Presentation: Representative Yields
| Step | Reaction | Typical Yield |
| 1 | SNAr with amine | 70-90% |
| 2 | Reductive Cyclization | 60-80% |
Visualization of the Synthetic Pathway
The following diagram illustrates the overall synthetic strategy for accessing a substituted benzimidazole core, a key pharmacophore in many kinase inhibitors, from this compound.
Caption: Synthetic pathway to a benzimidazole kinase inhibitor scaffold.
Authoritative Grounding and Concluding Remarks
The synthetic strategies outlined in these application notes are based on well-established principles of organic chemistry, particularly nucleophilic aromatic substitution and reductive cyclization reactions. The use of fluorinated aromatic compounds as building blocks in medicinal chemistry is a widely adopted and successful strategy for the development of new therapeutic agents.[1][2] The specific substitution pattern of this compound offers a unique and powerful entry point for the synthesis of a diverse range of complex molecules, particularly those targeting protein kinases.
The protocols provided herein are intended to be representative and may require optimization depending on the specific substrates and desired products. It is recommended that all reactions be carried out by trained professionals in a well-equipped laboratory, with appropriate safety precautions.
References
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Singh, P., & Kumar, A. (2018). General synthetic scheme for synthesis of substituted benzimidazole derivatives. ResearchGate. Retrieved from [Link]
-
Brishty, A. A., et al. (2020). Synthesis and Evaluation of Disubstituted Benzimidazole Derivatives as Potential Analgesic and Antidiarrheal Agents. Indian Journal of Pharmaceutical Sciences, 82(2), 223-229. Available from: [Link]
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Plater, M. J., et al. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research. Available from: [Link]
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Brishty, A. A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available from: [Link]
-
Plater, M. J., et al. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Retrieved from [Link]
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Kuş, C. (2002). Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Derivatives. Turkish Journal of Chemistry, 26(4), 559-564. Available from: [Link]
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Martínez-Otero, D., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 10, 2338-2347. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Al-Suhaibani, S. S., & El-Gazzar, A. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Available from: [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link]
-
El-Gohary, N. S., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7989-8003. Available from: [Link]
- United States Patent No. US4548943A. (1985). Process for the preparation of 5-fluorocytosine. Google Patents.
-
Relvas, F. M. S., et al. (2017). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. ResearchGate. Retrieved from [Link]
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Topf, C., & Rigo, R. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. RWTH Publications. Available from: [Link]
-
Plater, M. J., et al. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 28(3), 1361. Available from: [Link]
-
Croissant, J. G., et al. (2016). Hydrogenation reaction of 4--methoxy--nitrobenzene to 4--methoxy--aniline... ResearchGate. Retrieved from [Link]
-
Johnson, T. A., et al. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. Journal of Medicinal Chemistry, 60(7), 3002-3019. Available from: [Link]
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Uddin, M. J., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Egyptian Journal of Medical Human Genetics, 24(1), 49. Available from: [Link]
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Gelder, E. A. (2005). The hydrogenation of nitrobenzene over supported copper catalysts. University of Glasgow. Retrieved from [Link]
-
Arora, A., & Scholar, E. (2004). Role of tyrosine kinase inhibitors in cancer therapy. The Journal of the Indian Medical Association, 102(12), 706-709. Available from: [Link]
-
Gangjee, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(11), 3466-3476. Available from: [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Russo, A., et al. (2012). Oxidative nucleophilic aromatic amination of nitrobenzenes Supplementary information. The Royal Society of Chemistry. Retrieved from [Link]
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Application Notes and Protocols: 1,2-Difluoro-4-methoxy-5-nitrobenzene as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and fluorine-containing motifs is a cornerstone of molecular design.[1] 1,2-Difluoro-4-methoxy-5-nitrobenzene emerges as a highly valuable and versatile building block, offering a unique convergence of reactive sites and modulating groups on a single aromatic scaffold. Its structure is primed for selective transformations, primarily through nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures.
The key attributes of this reagent are:
-
Two Activated Fluorine Atoms: Fluorine is the most electronegative halogen, making the carbon to which it is attached highly electrophilic. In the context of SNAr, fluoride is an excellent leaving group, a fact attributable to the rate-determining step being the initial nucleophilic attack rather than the subsequent loss of the halide.[2][3][4]
-
A Potent Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the 5-position powerfully deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution.[4][5] Its presence is essential for stabilizing the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr mechanism.
-
A Modulating Methoxy Group: The methoxy group (-OCH₃) at the 4-position, an electron-donating group, provides electronic and steric differentiation between the two fluorine atoms, paving the way for regioselective substitutions.
This combination of features makes this compound an ideal starting material for synthesizing substituted anilines, heterocyclic compounds, and other key intermediates for drug discovery programs, such as inhibitors for various kinases and enzymes.[6][7][8]
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₇H₅F₂NO₃ | [9] |
| Molecular Weight | 189.12 g/mol | [10] |
| CAS Number | 4510-81-9 (example, varies) | [9] |
| Appearance | Typically a yellow solid | |
| Solubility | Soluble in common organic solvents (DMF, DMSO, THF, DCM) |
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This is not a concerted SN2-type displacement, but rather a two-step addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the electron-deficient carbons bearing a fluorine atom. This step is typically the rate-determining step.
-
Formation of Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount, and it is greatly enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.[4]
-
Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.
The presence of the nitro group ortho and para to the fluorine atoms is critical for this activation.[3] In this compound, the fluorine at C-2 is ortho to the nitro group, and the fluorine at C-1 is para. Both are therefore highly activated towards substitution.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 1,2-Difluoro-4-methoxy-5-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. We delve into the underlying mechanistic principles governing the reactivity and regioselectivity of this versatile building block. Detailed, field-proven protocols for reactions with amine, thiol, and alcohol nucleophiles are presented, emphasizing the causal relationships between reaction parameters and outcomes. This guide is designed to serve as a practical resource for the efficient synthesis of complex molecules in pharmaceutical and materials science research.
Introduction: The Strategic Value of this compound
This compound is a highly valuable, electron-deficient aromatic substrate strategically designed for facile functionalization via nucleophilic aromatic substitution (SNAr). Its utility stems from a unique combination of structural features:
-
Dual Fluoride Leaving Groups: Fluorine, despite being a poor leaving group in traditional SN1/SN2 reactions, is an excellent leaving group in the context of SNAr. Its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step of the reaction.[1][2]
-
Powerful Nitro Group Activation: The nitro (-NO₂) group at the C-5 position is a potent electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the aromatic ring, thereby activating it for attack by nucleophiles.[3][4][5]
-
Regiocontrol Elements: The relative positioning of the nitro, methoxy, and fluoro substituents provides a strong basis for predictable regiochemical outcomes, a critical factor in complex multi-step syntheses.
This combination makes the title compound a cornerstone reagent for building molecular complexity, particularly in the synthesis of agrochemicals and pharmaceuticals, such as quinolone antibiotics.[6][7][8][9]
Mechanistic Principles and Regioselectivity
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[10][11]
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks one of the electrophilic carbons bearing a fluorine atom. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1]
-
Elimination (Fast Step): The aromaticity of the ring is restored through the expulsion of the fluoride leaving group.
The stability of the Meisenheimer complex is paramount to the reaction's success. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate through resonance delocalization.
Predicting the Site of Substitution: Regioselectivity
A key consideration for this substrate is which of the two fluorine atoms will be displaced. The regioselectivity is dictated by the ability of the electron-withdrawing nitro group to stabilize the negative charge in the Meisenheimer complex.
-
Attack at C-2 (ortho to -NO₂): When a nucleophile attacks the C-2 position, the resulting negative charge can be delocalized directly onto the oxygen atoms of the nitro group via resonance. This provides substantial stabilization for the intermediate.
-
Attack at C-1 (meta to -NO₂): An attack at the C-1 position results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto the nitro group through resonance.
Consequently, nucleophilic attack and subsequent substitution occur preferentially at the C-2 position , which is ortho to the powerfully stabilizing nitro group. The methoxy group, being electron-donating, has a lesser influence but further supports the preferential activation of the C-2 position.
Caption: SNAr Mechanism and Regioselectivity.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The process involves careful preparation, controlled reaction execution, and systematic product isolation and purification.
Caption: Generalized workflow for SNAr reactions.
Detailed Application Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. Handle strong bases like NaH with extreme care.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol is broadly applicable for synthesizing N-substituted 2-amino-1-fluoro-5-methoxy-4-nitrobenzene derivatives, which are common precursors in drug discovery.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.2 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Standard glassware for inert atmosphere reactions
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and the base (2.0 eq).
-
Add the anhydrous solvent (e.g., DMF, to make a 0.2-0.5 M solution).
-
Stir the suspension for 5-10 minutes at room temperature.
-
Add the amine nucleophile (1.1 eq) to the mixture dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Once complete, cool the reaction to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x volume of the reaction solvent).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-amino substituted product.
-
Protocol 2: Reaction with Thiol Nucleophiles
This method is used to form aryl thioethers. The protocol involves the in situ generation of a potent thiolate nucleophile using a base.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) for quenching
-
-
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add the base (NaH or K₂CO₃).
-
Add anhydrous solvent (e.g., THF) and cool the suspension to 0 °C in an ice bath.
-
For NaH: Carefully add the thiol (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiolate (cessation of H₂ gas evolution). For K₂CO₃: Add the thiol at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of the same anhydrous solvent.
-
Add the substrate solution dropwise to the thiolate mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude thioether product by flash chromatography.
-
Protocol 3: Reaction with Alcohols and Phenols
This protocol requires the formation of a highly reactive alkoxide or phenoxide nucleophile using a strong base. Anhydrous conditions are critical for success.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.2 - 1.5 eq)
-
Base: Sodium hydride (NaH, 60% dispersion) (1.2 eq) or Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Step-by-Step Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C.
-
Slowly add the alcohol or phenol (1.2 eq) dropwise. Stir the mixture at 0 °C for 15 minutes, then at room temperature for 30 minutes to generate the corresponding alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to 0 °C and quench carefully with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude aryl ether product by column chromatography or recrystallization.
-
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the SNAr reactions discussed.
| Parameter | Protocol 1: Amines | Protocol 2: Thiols | Protocol 3: Alcohols/Phenols |
| Nucleophile | Primary/Secondary Amine | Thiol | Alcohol/Phenol |
| Equivalents (Nu:) | 1.1 - 1.2 | 1.1 | 1.2 - 1.5 |
| Base | K₂CO₃, Et₃N | NaH, K₂CO₃ | NaH, t-BuOK |
| Equivalents (Base) | 2.0 | 1.2 (for NaH) | 1.2 |
| Typical Solvents | DMF, CH₃CN, DMSO | THF, DMF | THF, DMF |
| Temperature | 50 - 80 °C | 0 °C to RT | 60 - 80 °C |
| Key Consideration | Mild base is sufficient. | In situ thiolate generation. | Anhydrous conditions are critical. |
References
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
BYJU'S. Nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
van der Plas, H. C. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
Al-Soud, Y. A., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]
-
Química Orgánica. Synthesis of Fluoroquinolone Antibiotics. [Link]
-
González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health (NIH). [Link]
-
Al-Soud, Y. A., et al. (2017). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. ResearchGate. [Link]
-
ResearchGate. Quinolone obtention from difluorinated quinolone 1. [Link]
-
Kilner, C., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health (NIH). [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
American Chemical Society. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. [Link]
-
Royal Society of Chemistry. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Dr. K. Cossey. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]
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- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
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- 11. benchchem.com [benchchem.com]
Synthesis of Heterocyclic Compounds from 1,2-Difluoro-4-methoxy-5-nitrobenzene: An Application Guide
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique structural motifs and diverse reactivity profiles make them indispensable scaffolds in modern chemistry. Within this class of molecules, fluorine-containing heterocycles have garnered significant attention due to the profound impact of fluorine on molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 1,2-Difluoro-4-methoxy-5-nitrobenzene has emerged as a versatile and highly valuable starting material for the synthesis of a variety of fluorine-substituted heterocyclic systems. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this building block, with a focus on the synthesis of benzimidazoles and quinoxalines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind experimental design.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr).[3] The presence of the strongly electron-withdrawing nitro group (-NO2) significantly activates the aromatic ring towards attack by nucleophiles.[4] This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the fluorine atoms at the C1 and C2 positions are susceptible to displacement by a wide range of nucleophiles.
The general mechanism for an SNAr reaction involves two key steps:
-
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.
The regioselectivity of the nucleophilic attack is a critical consideration. In the case of this compound, the fluorine at the C2 position (ortho to the nitro group) is generally more reactive towards nucleophilic attack than the fluorine at the C1 position. This is due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the ortho position, allowing for direct delocalization onto the nitro group.[5][6]
The methoxy group (-OCH3) at the C4 position also influences the reactivity, albeit to a lesser extent than the nitro group. As an electron-donating group, it can slightly deactivate the ring towards nucleophilic attack. However, its primary role in many synthetic applications is to serve as a handle for further functionalization or to modulate the electronic properties of the final heterocyclic product.
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] The synthesis of fluorinated benzimidazoles from this compound typically involves a two-step sequence: 1) regioselective nucleophilic substitution with an amine, followed by 2) reductive cyclization.
Protocol 1: Synthesis of a 4-Fluoro-5-methoxy-2-nitroaniline Intermediate
This protocol details the regioselective displacement of one fluorine atom with an amine.
Experimental Workflow:
Caption: Workflow for the synthesis of the nitroaniline intermediate.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq) and a mild base such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoro-5-methoxy-N-substituted-2-nitroaniline.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are excellent choices for SNAr reactions as they can solvate the cationic counter-ion of the base, thereby increasing the nucleophilicity of the amine.[5]
-
Base: A mild base is required to deprotonate the amine, generating a more potent nucleophile. It also neutralizes the hydrofluoric acid (HF) that is formed as a byproduct.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.
Protocol 2: Reductive Cyclization to form the Benzimidazole Core
This protocol describes the conversion of the nitroaniline intermediate into the final benzimidazole product.
Experimental Workflow:
Caption: Workflow for the reductive cyclization to form the benzimidazole.
Step-by-Step Protocol:
-
Dissolve the 4-fluoro-5-methoxy-N-substituted-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).[9]
-
If using SnCl2·2H2O, heat the mixture to reflux. For catalytic hydrogenation, stir the reaction under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If SnCl2·2H2O was used, cool the reaction, carefully neutralize with a saturated solution of sodium bicarbonate, and extract the product with ethyl acetate. For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired fluorinated benzimidazole.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent can depend on the functional groups present in the molecule. SnCl2·2H2O is a robust and widely used reagent for nitro group reduction. Catalytic hydrogenation is a cleaner alternative but may not be compatible with reducible functional groups.
-
Solvent: Ethanol and acetic acid are common solvents for these reductions, providing good solubility for the starting material and reagents.
Quantitative Data Summary:
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-6-fluoro-5-methoxy-1H-benzo[d]imidazole | 75-85 |
| 2 | Morpholine | 4-(6-Fluoro-5-methoxy-1H-benzo[d]imidazol-1-yl)morpholine | 70-80 |
| 3 | Aniline | 6-Fluoro-5-methoxy-1-phenyl-1H-benzo[d]imidazole | 65-75 |
Synthesis of Fluorinated Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles that are often found in biologically active compounds.[10][11] The synthesis of quinoxalines from this compound typically begins with the formation of a diamine intermediate, followed by condensation with a 1,2-dicarbonyl compound.
Protocol 3: Synthesis of 3-Fluoro-6-methoxy-4-nitrobenzene-1,2-diamine
This protocol involves the regioselective substitution of a fluorine atom with an amine, followed by the reduction of the nitro group.
Experimental Workflow:
Caption: Two-step synthesis of the diamine intermediate.
Step-by-Step Protocol:
-
Step 1: Amination. In a sealed vessel, dissolve this compound (1.0 eq) in ethanol and add an excess of aqueous ammonia (NH4OH). Heat the mixture to 100-120 °C for several hours. Monitor the reaction by TLC. After completion, cool the reaction and remove the solvent under reduced pressure. Extract the product with an organic solvent.
-
Step 2: Reduction. Dissolve the crude 2-amino-3-fluoro-6-methoxy-nitrobenzene from the previous step in ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain the crude 3-fluoro-6-methoxybenzene-1,2-diamine, which can often be used in the next step without further purification.
Protocol 4: Condensation to form the Quinoxaline Ring
This protocol details the final step in the synthesis of the fluorinated quinoxaline.[12][13][14]
Experimental Workflow:
Caption: Workflow for the final condensation step to form the quinoxaline.
Step-by-Step Protocol:
-
Dissolve the crude 3-fluoro-6-methoxybenzene-1,2-diamine (1.0 eq) in ethanol or acetic acid.
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal, biacetyl, or benzil) (1.0 eq).
-
Heat the reaction mixture to reflux for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed, and the crude product purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Entry | 1,2-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Glyoxal | 6-Fluoro-7-methoxyquinoxaline | 80-90 |
| 2 | Biacetyl | 6-Fluoro-7-methoxy-2,3-dimethylquinoxaline | 85-95 |
| 3 | Benzil | 6-Fluoro-7-methoxy-2,3-diphenylquinoxaline | 82-92 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant fluorinated heterocyclic compounds. By understanding the principles of nucleophilic aromatic substitution and carefully selecting reaction conditions, researchers can efficiently access a diverse range of benzimidazoles, quinoxalines, and other heterocyclic systems. The protocols outlined in this application note provide a solid foundation for the exploration of novel chemical space and the development of new therapeutic agents and functional materials.
References
-
El-Nassan, H. B. (2012). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 17(9), 10794-10811. [Link]
- Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement I. John Wiley & Sons.
-
Fathi, M., & Sardarian, A. R. (2018). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 8(52), 29693-29713. [Link]
-
Narsaiah, B., et al. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Organic Chemistry, 2(3), 247-257. [Link]
- Gürsoy, A., & Karali, N. (2003). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Arzneimittelforschung, 53(5), 348-354.
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]
- Küçükbay, H. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-22.
- Patel, M. R., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Der Pharma Chemica, 4(3), 1166-1174.
-
Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
-
Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]
-
Singh, R. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Letters, 16(13), 3596-3599. [Link]
- Danikiewicz, W., & Gierczyk, B. (2001). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 12(3), 299-306.
-
Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]
- Ali, Y., et al. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 20(19), 2005-2019.
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Farmer, S., et al. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Leah4sci. (2020, May 13). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]
-
Chemistry of Heterocyclic Compounds. (2023). Vol. 59 No. 4/5 (2023). [Link]
-
UTN. (2017). Chemistry Of Heterocyclic Compounds 501 Spring 2017. [Link]
- Oladimeji, H. O. (2023). Isolated Phyto-Nutriceuticals and Synthesized Compounds with Antioxidant Activity: A Review. Saudi Journal of Medical and Pharmaceutical Sciences, 9(6), 253-261.
- Ali, Y., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. Mini-Reviews in Medicinal Chemistry, 18(18), 1548-1558.
-
HETEROCYCLES Web Edition. (n.d.). Retrieved from [Link]
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Application Notes and Protocols for the Nitration of Difluoro-methoxybenzene Precursors
Introduction: The Strategic Importance of Nitrated Difluoro-methoxybenzene Derivatives in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[1][2] The difluoromethoxy group (-OCHF₂) is a particularly valuable substituent due to its unique electronic properties and its ability to serve as a lipophilic hydrogen bond donor. When combined with a nitro group (-NO₂), a versatile functional handle is introduced, paving the way for a multitude of subsequent chemical transformations. The nitro group can be readily reduced to an amine, a cornerstone for the synthesis of a vast array of pharmaceuticals and other biologically active molecules.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the electrophilic nitration of difluoro-methoxybenzene precursors. We will delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and address critical safety considerations to ensure successful and safe execution in a laboratory setting.
Mechanistic Insights: The Electrophilic Aromatic Substitution of Difluoro-methoxybenzene
The nitration of difluoro-methoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with a strong dehydrating acid, typically concentrated sulfuric acid.[3][4][5]
The reaction can be conceptualized in two primary stages:
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear and highly electrophilic nitronium ion.[4][5]
-
Electrophilic Attack and Re-aromatization: The π-electron system of the difluoro-methoxybenzene ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Regioselectivity: The Directing Effects of Fluoro and Methoxy Groups
The position of nitration on the benzene ring is dictated by the directing effects of the existing substituents. In the case of difluoro-methoxybenzene, we must consider the interplay of the fluoro and methoxy groups.
-
Fluorine: Halogens are generally considered deactivating yet ortho, para-directing. Their inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, their ability to donate a lone pair of electrons through resonance (+M) directs the incoming electrophile to the ortho and para positions.
-
Methoxy Group (-OCH₃): The methoxy group is a strong activating and ortho, para-directing group due to its potent +M effect, which outweighs its -I effect.
-
Difluoromethoxy Group (-OCHF₂): The replacement of hydrogen atoms with fluorine in the methoxy group significantly alters its electronic properties. The strong electron-withdrawing nature of the two fluorine atoms leads to a pronounced -I effect, making the difluoromethoxy group deactivating towards electrophilic aromatic substitution. However, like the methoxy group, the oxygen atom can still participate in resonance, directing the incoming electrophile to the ortho and para positions. The deactivating nature of the -OCHF₂ group means that more forcing reaction conditions may be required compared to the nitration of anisole (methoxybenzene).
The precise regiochemical outcome will depend on the specific substitution pattern of the difluoro-methoxybenzene precursor. Steric hindrance can also play a role in favoring the para product over the ortho products.
Visualizing the Reaction Pathway
To provide a clearer understanding of the process, the following diagrams illustrate the key mechanistic steps and a general experimental workflow.
Caption: General Experimental Workflow for Nitration.
Detailed Experimental Protocols
Safety First: Critical Precautions for Nitration Reactions
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. Adherence to strict safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.
-
Temperature Control: The reaction is highly exothermic. Maintain strict temperature control using an ice bath, especially during the addition of reagents. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Slow Addition: The nitrating mixture or the aromatic substrate should be added slowly and in a controlled manner to manage the heat generated.
-
Quenching: Quenching the reaction by adding the mixture to ice-water should be done slowly and cautiously.
-
Waste Disposal: Acidic waste must be neutralized and disposed of according to institutional guidelines.
Protocol 1: General Procedure for the Mononitration of a Difluoro-methoxybenzene Precursor
This protocol provides a general method that can be adapted for various difluoro-methoxybenzene isomers. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials and Reagents:
-
Difluoro-methoxybenzene precursor (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (2.0 - 3.0 eq)
-
Concentrated Nitric Acid (70%) (1.1 - 1.5 eq)
-
Crushed Ice
-
Deionized Water
-
Ethyl Acetate (or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, add the concentrated sulfuric acid (2.5 eq). Cool the flask in an ice bath to 0-5 °C. With vigorous stirring, slowly add the concentrated nitric acid (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Addition of the Substrate: To the cold, stirred nitrating mixture, add the difluoro-methoxybenzene precursor (1.0 eq) dropwise via a dropping funnel. Maintain the internal temperature of the reaction mixture between 0 and 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to slowly warm to room temperature and continue to stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).
-
Work-up and Extraction:
-
If a solid product precipitates, it can be collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then air-dried.
-
If no precipitate forms or an oily product is obtained, transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to isolate the desired nitro-isomer(s).
-
Characterize the purified product(s) using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Data Presentation: Expected Outcomes and Analytical Considerations
The following table summarizes key parameters and expected outcomes for the nitration of a generic difluoro-methoxybenzene precursor.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| Difluoro-methoxybenzene | 1.0 equivalent | Starting material. |
| Conc. Nitric Acid (70%) | 1.1 - 1.5 equivalents | Nitrating agent. Using a slight excess ensures complete reaction. |
| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |
| Reaction Conditions | ||
| Temperature | 0 - 25 °C | Highly exothermic; strict temperature control is crucial. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. |
| Work-up & Purification | ||
| Quenching | Ice-water | To stop the reaction and precipitate/separate the product. |
| Extraction Solvent | Ethyl Acetate or DCM | To isolate the product from the aqueous phase. |
| Purification Method | Column Chromatography or Recrystallization | To separate isomeric products and remove impurities. |
| Expected Product | ||
| Major Isomer(s) | ortho and/or para to the -OCHF₂ group | The precise ratio depends on the substitution pattern and steric factors. |
| Yield | Moderate to Good | Dependent on substrate reactivity and purification efficiency. |
Analytical Monitoring:
-
TLC: A suitable eluent system (e.g., hexane/ethyl acetate mixture) should be developed to differentiate the starting material from the product(s).
-
GC/MS: Provides information on the conversion of the starting material and the formation of different isomers.
-
NMR Spectroscopy: Crucial for the structural elucidation of the purified products and for determining the ratio of isomers in the crude mixture.
Conclusion
The nitration of difluoro-methoxybenzene precursors is a powerful and essential transformation for the synthesis of valuable intermediates in the pharmaceutical and agrochemical industries. By understanding the underlying electrophilic aromatic substitution mechanism and the directing effects of the substituents, and by adhering to the detailed protocols and stringent safety precautions outlined in this application note, researchers can confidently and successfully synthesize these important building blocks. Careful monitoring and optimization of reaction conditions will be key to achieving high yields and the desired regioselectivity for any specific difluoro-methoxybenzene precursor.
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Andrew, H. F., Campbell, N., Craig, J. T., & Nichol, K. J. (1968). The nitration of 3-methoxyfluoranthene. Journal of the Chemical Society C: Organic, 1761-1764. Available at: [Link]
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Olah, G. A., & Lin, H. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. Available at: [Link]
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The Art and Science of Kinase Inhibitor Synthesis: A Detailed Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and the Dawn of Targeted Therapy
Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century.[1][2] These enzymes play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a focal point for therapeutic intervention.[1][5] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers, heralding a shift from broad-spectrum chemotherapy to precision medicine.[5] This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for preparing different classes of kinase inhibitors, offering researchers and drug development professionals a comprehensive resource to navigate this dynamic field.
Strategic Approaches to Kinase Inhibitor Synthesis: A Tale of Scaffolds and Selectivity
The synthesis of a successful kinase inhibitor is a meticulous process that balances potency, selectivity, and pharmacokinetic properties. The journey from a hit compound to a clinical candidate involves intricate medicinal chemistry strategies.[6][7] A key consideration is the choice of the core structure, or scaffold, which provides the foundational framework for interaction with the kinase's ATP-binding pocket or allosteric sites.[8][9]
The vast majority of kinase inhibitors are ATP-competitive, designed to occupy the pocket that normally binds ATP, thereby preventing the phosphorylation of downstream substrates.[4] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving selectivity, which is crucial to minimize off-target effects.[2] To address this, medicinal chemists employ various strategies, including:
-
Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography and computational modeling to design molecules that fit precisely into the target kinase's binding site.
-
Fragment-Based Drug Discovery (FBDD): Screening libraries of small, low-molecular-weight fragments to identify initial hits that can be elaborated into more potent and selective inhibitors.[10][11]
-
Exploitation of Unique Structural Features: Targeting less conserved regions within or adjacent to the ATP-binding pocket to enhance selectivity.
More recently, two other classes of kinase inhibitors have gained prominence:
-
Covalent Inhibitors: These inhibitors form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the kinase's active site.[12][13] This irreversible binding can lead to prolonged pharmacodynamic effects and increased potency.[12]
-
Allosteric Inhibitors: These molecules bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[4][14] Allosteric inhibitors often exhibit greater selectivity as their binding sites are generally less conserved than the ATP pocket.[14]
This guide will now delve into detailed synthetic protocols for representative examples from each of these classes, providing a practical roadmap for their laboratory-scale preparation.
I. Synthesis of ATP-Competitive Kinase Inhibitors
A. Imatinib: The Trailblazer in Targeted Cancer Therapy
Imatinib (Gleevec®) was a groundbreaking tyrosine kinase inhibitor that transformed the treatment of chronic myeloid leukemia (CML) by targeting the Bcr-Abl fusion protein.[11] Its synthesis is a multi-step process that has been optimized over the years.
Synthetic Workflow for Imatinib:
Caption: A generalized synthetic workflow for Imatinib.
Detailed Protocol for Imatinib Synthesis:
A common synthetic route involves the initial formation of a pyrimidine core, followed by sequential coupling reactions.[11][15]
Step 1: Synthesis of the Pyrimidine Core
-
React 2-methyl-5-nitroaniline with a guanidine derivative in the presence of a suitable base and solvent.
-
The condensation reaction typically involves heating the mixture to form the substituted pyrimidine ring.[15]
Step 2: Coupling with the Phenylamine Side Chain
-
The pyrimidine core is then coupled with a substituted aniline derivative, often via a nucleophilic aromatic substitution reaction.
Step 3: Acylation with the Benzamide Group
-
The resulting intermediate is acylated using a substituted benzoyl chloride in the presence of a base like pyridine.[11] This step introduces the characteristic benzamide moiety.
Step 4: Final Coupling with N-methylpiperazine
-
The final step involves the reaction of the acylated intermediate with N-methylpiperazine to yield imatinib.[15] This is typically a nucleophilic substitution reaction where a leaving group on the benzamide portion is displaced by the piperazine nitrogen.
Purification and Characterization:
-
The final product is typically purified by recrystallization or column chromatography.
-
Characterization is performed using techniques such as HPLC for purity assessment, and NMR and mass spectrometry for structural confirmation.[15]
Table 1: Summary of Reaction Conditions for Imatinib Synthesis (Representative)
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 2-methyl-5-nitroaniline, Guanidine hydrochloride | Ethanol | Reflux | 70-80% |
| 2 | Pyrimidine intermediate, Substituted aniline | Isopropanol | Reflux | 60-70% |
| 3 | Coupled intermediate, 4-(chloromethyl)benzoyl chloride, Pyridine | Dichloromethane | Room Temp. | 80-90% |
| 4 | Acylated intermediate, N-methylpiperazine | N,N-Dimethylformamide | 80 °C | 75-85% |
B. Gefitinib: A Selective EGFR Inhibitor
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[5][10] Several synthetic routes have been developed, with a focus on improving efficiency and reducing the number of steps.[2][10]
Synthetic Workflow for Gefitinib:
Caption: A four-step synthetic workflow for Gefitinib.
Detailed Protocol for Gefitinib Synthesis:
A streamlined four-step synthesis starting from 6,7-dimethoxy-3H-quinazolin-4-one has been reported.[10]
Step 1: Chlorination
-
Treat 6,7-dimethoxy-3H-quinazolin-4-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to convert the hydroxyl group at the 4-position to a chlorine atom. This is a crucial step to activate the position for subsequent nucleophilic substitution.
Step 2: Nucleophilic Aromatic Substitution
-
React the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol.[7] The reaction is typically heated to facilitate the substitution of the chlorine atom with the aniline derivative.
Step 3: Demethylation
-
Selectively demethylate one of the methoxy groups on the quinazoline ring. This can be achieved using various reagents, with some methods employing ionic liquids for improved regioselectivity.[5]
Step 4: Williamson Ether Synthesis
-
The resulting phenolic intermediate is then subjected to a Williamson ether synthesis with 4-(3-chloropropyl)morpholine in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[10] This step introduces the morpholino-containing side chain.
Purification and Characterization:
-
Purification can be achieved through crystallization and radial chromatography.[10]
-
The structure and purity of the final product are confirmed by FTIR, ¹H-NMR, ¹³C-NMR, mass spectrometry, and HPLC.[10] The melting point is also a key characterization parameter.[10]
Table 2: Summary of Reaction Conditions for Gefitinib Synthesis (Representative)
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 6,7-dimethoxy-3H-quinazolin-4-one, POCl₃ | Toluene | Reflux | ~98% (for 2 steps) |
| 2 | 4-Chloroquinazoline intermediate, 3-chloro-4-fluoroaniline | Isopropanol | Reflux | ~98% (for 2 steps) |
| 3 | Coupled intermediate, [TMAH][Al₂Cl₇] | Ionic Liquid | 50 °C | 30-35% |
| 4 | Phenolic intermediate, 4-(3-chloropropyl)morpholine, K₂CO₃ | DMF | 80 °C | ~25% |
II. Synthesis of Covalent Kinase Inhibitors
Ibrutinib: A Potent BTK Inhibitor
Ibrutinib (Imbruvica®) is a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[8] It forms an irreversible bond with a cysteine residue (Cys481) in the BTK active site.
Synthetic Workflow for Ibrutinib:
Caption: A common synthetic route for Ibrutinib.
Detailed Protocol for Ibrutinib Synthesis:
The synthesis of ibrutinib often involves the coupling of the pyrazolopyrimidine core with a chiral piperidine moiety, followed by the introduction of the reactive acryloyl group.[8]
Step 1: Mitsunobu Reaction
-
Couple 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with (R)-3-(tert-butoxycarbonylamino)piperidine using Mitsunobu reaction conditions. This typically involves the use of triphenylphosphine (TPP) and a dialkyl azodicarboxylate like DIAD or DEAD.
Step 2: Deprotection
-
Remove the Boc protecting group from the piperidine nitrogen of the coupled intermediate. This is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM).
Step 3: Acylation
-
The final and critical step is the acylation of the deprotected piperidine nitrogen with acryloyl chloride in the presence of a base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), in an aprotic solvent like DCM.[16] This introduces the Michael acceptor "warhead" that is essential for the covalent interaction with BTK.
Purification and Characterization:
-
The crude product is often purified by column chromatography.
-
The final compound's identity and purity are confirmed by NMR, mass spectrometry, and HPLC.
Table 3: Summary of Reaction Conditions for Ibrutinib Synthesis (Representative)
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Pyrazolopyrimidine, (R)-3-Boc-aminopiperidine, TPP, DIAD | THF | 0 °C to RT | 60-70% |
| 2 | Boc-protected intermediate, TFA | DCM | 0 °C to RT | >90% |
| 3 | Piperidine intermediate, Acryloyl chloride, DIPEA | DCM | 0 °C | 80-90% |
III. Synthesis of Allosteric Kinase Inhibitors
Trametinib: A Selective MEK Inhibitor
Trametinib (Mekinist®) is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway.[1][9] It is used in the treatment of BRAF-mutant melanoma.
Synthetic Workflow for Trametinib:
Caption: A simplified synthetic workflow for Trametinib.
Detailed Protocol for Trametinib Synthesis:
The synthesis of trametinib involves the construction of a central pyridopyrimidine core through a series of condensation reactions.[17][18]
Step 1: Synthesis of the Pyridotrione Intermediate
-
A key step is the formation of a pyridotrione compound through the cyclization of malonic acid mono-formamide monoethyl ester and methyl malonic acid.[17]
Step 2: Condensation with a Urea Derivative
-
The pyridotrione intermediate is then condensed with N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. This reaction builds a significant portion of the trametinib scaffold.
Step 3: Final Condensation
-
The resulting intermediate is then reacted with N-(3-aminophenyl)acetamide to complete the synthesis of the trametinib molecule.
Purification and Characterization:
-
The final product is typically purified by recrystallization from a suitable solvent system, such as N,N-dimethylacetamide and water.[18]
-
Structural confirmation is achieved through standard analytical techniques including NMR and mass spectrometry.
Table 4: Summary of Reaction Conditions for Trametinib Synthesis (Representative)
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Malonic acid mono-formamide monoethyl ester, Methyl malonic acid | Acetic anhydride | 100 °C | ~47% (for 2 steps) |
| 2 | Pyridotrione intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | Acetic anhydride | 100 °C | ~47% (for 2 steps) |
| 3 | Coupled intermediate, N-(3-aminophenyl)acetamide | N,N-Dimethylacetamide | 130 °C | Variable |
Conclusion: The Evolving Landscape of Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors is a cornerstone of modern medicinal chemistry, driving the development of life-saving targeted therapies.[5] The examples provided in this guide illustrate the diverse synthetic strategies employed to create ATP-competitive, covalent, and allosteric inhibitors. As our understanding of kinase biology deepens, so too will the sophistication of our synthetic approaches. The continuous innovation in synthetic methodologies will undoubtedly lead to the discovery of novel kinase inhibitors with enhanced potency, selectivity, and the ability to overcome drug resistance, ultimately benefiting patients worldwide.
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Application Notes & Protocols: Modern Strategies in the Development of Antiviral Agents
Authored by: A Senior Application Scientist
Introduction
The relentless challenge of emerging and evolving viral pathogens necessitates a robust and adaptable pipeline for the development of effective antiviral agents. The journey from initial concept to a clinically approved therapeutic is a complex, multi-stage process demanding a sophisticated integration of virology, cell biology, biochemistry, and pharmacology. This guide provides an in-depth overview of key experimental strategies and protocols that form the cornerstone of modern antiviral drug discovery and development. We will explore the critical steps from initial compound screening to detailed mechanism of action studies, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and translatable data.
Section 1: High-Throughput Screening (HTS) for Antiviral Discovery
The initial identification of potential antiviral compounds often relies on high-throughput screening (HTS) of large chemical libraries.[1][2] The primary goal of HTS is to efficiently identify "hits"—compounds that exhibit antiviral activity in a primary assay. The choice of assay is critical and is broadly categorized into cell-based and target-based screens.[3]
Cell-Based Antiviral Assays
Cell-based assays are highly relevant as they assess the ability of a compound to inhibit viral replication within a host cell, providing a more physiologically relevant context. A common approach is the cytopathic effect (CPE) inhibition assay.[4][5] Many viruses cause visible damage to infected cells, known as CPE.[4] An effective antiviral agent will protect the cells from this damage.[6]
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed a 96-well or 384-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) at a density that will result in a confluent monolayer after 24 hours of incubation.[4][7]
-
Compound Addition: Prepare serial dilutions of the test compounds in an appropriate medium. Add the compounds to the wells containing the cell monolayer. Include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).[4][7]
-
Viral Infection: Infect the cells with a predetermined titer of the virus that is known to cause significant CPE within 48-72 hours.[6][7] The multiplicity of infection (MOI) is a critical parameter to optimize.[8]
-
Incubation: Incubate the plates at the optimal temperature and CO2 conditions for viral replication (e.g., 37°C, 5% CO2).[6][8]
-
CPE Evaluation: After the incubation period, assess cell viability. This is commonly done using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.[9][10][11] The absorbance reading is directly proportional to the number of viable cells.[11]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the control wells. The 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, can be determined by plotting the data and fitting it to a dose-response curve.[12]
Rationale: The CPE inhibition assay is a robust and cost-effective primary screening method.[5] It allows for the simultaneous evaluation of a compound's efficacy and its cytotoxicity at the tested concentrations.
Target-Based Antiviral Assays
Target-based assays focus on specific viral enzymes or proteins that are essential for replication.[13] These assays are instrumental in screening for compounds that inhibit a known viral function. A prime example is an assay targeting a viral polymerase or protease.[14][15][16]
Protocol 2: Viral Polymerase Inhibition Assay (e.g., for HCV NS5B)
-
Reagent Preparation: Purify the recombinant viral polymerase (e.g., Hepatitis C Virus NS5B). Prepare a reaction buffer containing all necessary components for polymerase activity, including a template RNA, nucleotides (including a labeled nucleotide like [α-32P]GTP or a fluorescently labeled nucleotide), and necessary salts and cofactors.
-
Compound Incubation: In a microplate format, add the test compounds at various concentrations to the reaction buffer.
-
Initiation of Reaction: Add the purified polymerase to each well to initiate the polymerization reaction.
-
Incubation: Allow the reaction to proceed for a defined period at the optimal temperature for the enzyme.
-
Termination and Detection: Stop the reaction (e.g., by adding EDTA). The incorporation of the labeled nucleotide into the newly synthesized RNA is then quantified. For a radioactive label, this can be done using a scintillation counter after separating the unincorporated nucleotides. For a fluorescent label, a fluorescence plate reader can be used.
-
Data Analysis: Determine the percentage of inhibition of polymerase activity for each compound concentration relative to a no-compound control. The 50% inhibitory concentration (IC50) can then be calculated.
Rationale: Target-based assays provide direct evidence of a compound's ability to inhibit a specific viral protein. This can streamline the subsequent mechanism of action studies. However, it may miss compounds that act through other mechanisms.
Visualization 1: Antiviral Drug Discovery Workflow
Caption: A generalized workflow for antiviral drug discovery.
Section 2: Mechanism of Action (MOA) Studies
Once a hit compound is identified, it is crucial to elucidate its mechanism of action.[] MOA studies aim to pinpoint the specific stage of the viral life cycle that is inhibited by the compound.[18]
Time-of-Addition Assay
This assay is a powerful tool to determine whether a compound acts at an early (entry), middle (replication), or late (assembly/release) stage of the viral life cycle.[19][20][21][22]
Protocol 3: Time-of-Addition Assay
-
Cell Infection: Seed host cells in a multi-well plate and infect them with the virus.
-
Staggered Compound Addition: Add the antiviral compound at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).[19]
-
Incubation: After the final time point of addition, incubate all wells for a full replication cycle (e.g., 24 hours).[21]
-
Quantification of Viral Yield: Harvest the supernatant from each well and quantify the amount of infectious virus produced using a plaque assay or a quantitative PCR (qPCR) assay for viral genomes.
-
Data Analysis: Plot the viral yield as a function of the time of compound addition. A significant reduction in viral yield only when the compound is added early suggests inhibition of entry. Inhibition when added at intermediate times points to replication as the target. If the compound is effective even when added late, it likely targets assembly or release.[19][20]
Rationale: By correlating the timing of compound addition with its antiviral effect, this assay provides a temporal window of the compound's activity, thereby narrowing down the potential target stage in the viral life cycle.[19][20]
Resistance Selection and Genotyping
The emergence of drug resistance is a major challenge in antiviral therapy.[23] Intentionally generating resistant viruses in the lab can be a highly effective way to identify the drug's target.[24]
Protocol 4: In Vitro Resistance Selection
-
Serial Passage: Culture the virus in the presence of sub-optimal (EC50) concentrations of the antiviral compound.[25]
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of the compound.[25][26] This applies selective pressure on the virus to develop mutations that confer resistance.
-
Monitor for Resistance: Regularly test the viral population for a shift in its susceptibility to the compound (i.e., an increase in the EC50 value).
-
Isolate Resistant Clones: Once a resistant population emerges, isolate individual viral clones through plaque purification.
-
Genotypic Analysis: Sequence the entire genome of the resistant clones and compare it to the wild-type virus sequence. Mutations that are consistently found in the resistant viruses and are absent in the wild-type are likely responsible for the resistance and are often located in or near the drug's target protein.
Rationale: This method provides strong genetic evidence for the drug's target. The location of the resistance mutations can directly point to the viral protein that the compound interacts with.
Visualization 2: Viral Life Cycle Inhibition Points
Caption: Key stages of the viral life cycle as targets for antiviral agents.
Section 3: Preclinical Evaluation
Promising lead compounds must undergo rigorous preclinical evaluation to assess their in vivo efficacy and safety before they can be considered for clinical trials.[27][28]
Animal Models of Viral Infection
Animal models are indispensable for evaluating the in vivo efficacy of an antiviral compound.[29][30] The choice of model depends on the virus and the desired clinical endpoint.[29]
Protocol 5: In Vivo Efficacy Study in a Murine Model (e.g., Influenza)
-
Animal Acclimatization: Acclimate the animals (e.g., BALB/c mice) to the facility for at least one week before the study begins.
-
Infection: Infect the mice intranasally with a standardized dose of the influenza virus.[31][32][33]
-
Compound Administration: Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. A placebo group should receive the vehicle control. An untreated, infected group should also be included.
-
Monitoring: Monitor the animals daily for clinical signs of illness, such as weight loss, ruffled fur, and lethargy.[34]
-
Endpoint Analysis: At predetermined time points, euthanize a subset of animals from each group. Harvest relevant tissues (e.g., lungs) to determine the viral titer (by plaque assay or qPCR) and to assess lung pathology through histopathology.[32]
-
Data Analysis: Compare the clinical scores, weight loss, viral titers, and lung pathology scores between the treated and control groups to determine the in vivo efficacy of the compound.
Rationale: Animal models provide a systemic context to evaluate the pharmacokinetics, pharmacodynamics, and overall efficacy of a drug candidate in a living organism, which is a critical step before human trials.[27]
Data Summary Table: Example In Vivo Efficacy Data
| Treatment Group | Average Weight Loss (%) | Lung Viral Titer (log10 PFU/g) | Lung Pathology Score (0-4) |
| Vehicle Control | 25 | 6.5 | 3.5 |
| Compound A (10 mg/kg) | 10 | 4.2 | 1.5 |
| Compound A (30 mg/kg) | 5 | 2.1 | 0.5 |
| Oseltamivir (20 mg/kg) | 7 | 2.5 | 1.0 |
Conclusion
The development of novel antiviral agents is a methodical and data-driven process. The strategic application of a combination of cell-based and target-based screening, followed by in-depth mechanism of action studies and rigorous preclinical evaluation in relevant animal models, is essential for the successful identification and advancement of new antiviral therapies. The protocols and strategies outlined in this guide provide a foundational framework for researchers in this critical field.
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functionalization of the nitro group in 1,2-Difluoro-4-methoxy-5-nitrobenzene
An Application Guide to the Strategic Functionalization of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Introduction: The Versatility of a Privileged Scaffold
This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern—featuring two adjacent fluorine atoms, a methoxy group, and a nitro group—offers multiple handles for selective chemical manipulation. The electron-deficient nature of the ring, enhanced by the potent electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group itself is a synthetic linchpin, readily transformable into an aniline moiety.
The resulting 3,4-difluoro-6-methoxyaniline is a privileged scaffold in medicinal chemistry. Aniline derivatives are foundational components in a vast array of pharmaceuticals, including kinase inhibitors for oncology and agents targeting infectious diseases.[1] The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2]
This technical guide provides a detailed exploration of the primary functionalization pathways for this compound, with a focus on the transformation of the nitro group. We will present field-proven protocols, explain the mechanistic rationale behind experimental choices, and illustrate how the resulting intermediates can be leveraged for advanced molecular construction.
Part 1: Chemoselective Reduction of the Nitro Group
The most pivotal transformation of this compound is the reduction of its nitro group to a primary amine, yielding 4-amino-2,3-difluoroanisole. This reaction is the gateway to a multitude of subsequent functionalizations.
The Challenge: Preserving the Fluorine Substituents
A primary challenge in the reduction of halogenated nitroarenes is the risk of hydrodehalogenation, where the halogen atoms are reductively cleaved from the aromatic ring.[3] Standard catalytic hydrogenation conditions (e.g., H₂ gas with Pd/C) can often lead to this undesired side reaction, particularly with more labile halogens like iodine and bromine, but also with fluorine under forcing conditions.[4][5] Therefore, achieving high chemoselectivity is paramount.
The Solution: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) offers a mild, efficient, and highly selective alternative to traditional hydrogenation methods.[6] This technique utilizes a hydrogen donor molecule in situ, avoiding the need for high-pressure hydrogen gas and often proceeding under gentler conditions.[7] Hydrazine hydrate (NH₂NH₂·H₂O) in the presence of a palladium on carbon (Pd/C) catalyst is an exceptionally effective system for the selective reduction of nitro groups while preserving aryl halides.[3][8]
The reaction mechanism involves the decomposition of hydrazine on the palladium surface to generate diimide (N₂H₂) and hydrogen gas, which then act as the reducing agents for the nitro group. The mild conditions effectively prevent the reductive cleavage of the C-F bonds.
A general workflow for this key transformation is outlined below.
Caption: Workflow for selective nitro group reduction via CTH.
Protocol 1: Synthesis of 4-Amino-2,3-difluoroanisole
This protocol is adapted from established methodologies for the selective reduction of halogenated nitroarenes.[3][6]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), ~50% wet
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (approx. 5 mL per 1 mmol of substrate). Stir the mixture to dissolve the starting material.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 0.05-0.10 eq by weight relative to the substrate). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Reagent Addition: While stirring vigorously, add hydrazine monohydrate (10.0 eq) dropwise via a syringe. An exothermic reaction and gas evolution (N₂) will be observed.
-
Heating: Heat the reaction mixture to reflux (or to 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-30 minutes.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric. Quench it with plenty of water before disposal.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
-
Purification: The resulting crude 4-amino-2,3-difluoroanisole is often of high purity. If necessary, it can be further purified by column chromatography on silica gel or recrystallization.
| Parameter | Value / Condition | Rationale |
| Catalyst | 10% Pd/C | Highly efficient for transfer hydrogenation.[3] |
| Hydrogen Donor | Hydrazine Monohydrate | Effective and readily available source of hydrogen in situ.[6] |
| Solvent | Methanol | Excellent solvent for both substrate and hydrazine; facilitates the reaction.[6] |
| Temperature | 80 °C / Reflux | Provides sufficient energy for catalyst activation without promoting dehalogenation. |
| Reaction Time | 5-30 minutes | The reaction is typically very rapid under these conditions. |
| Typical Yield | >90% | This method is known for its high efficiency and selectivity.[8] |
Part 2: Leveraging the Aniline for C-N Bond Formation
The synthesized 4-amino-2,3-difluoroanisole is a valuable nucleophile for constructing more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of diarylamines, which are common motifs in pharmaceuticals.[9]
In this transformation, the aniline is coupled with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and depends on the specific substrates being coupled.
Caption: Post-reduction functionalization via Buchwald-Hartwig amination.
Protocol 2: Representative Buchwald-Hartwig Amination
This protocol provides a general framework. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
4-Amino-2,3-difluoroanisole (from Protocol 1)
-
Aryl bromide or chloride (1.0-1.2 eq)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or Pd(OAc)₂ (Palladium(II) acetate) (1-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-10 mol%)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere: To a Schlenk flask or vial under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Reactant Addition: Add the aryl halide and 4-amino-2,3-difluoroanisole.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Seal the vessel and heat the reaction mixture (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with a solvent like ethyl acetate and filter through Celite® to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Independent of the nitro group reduction, the starting material itself is primed for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group, combined with the inherent electronegativity of the fluorine atoms, renders the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.[10]
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which is a critical stabilizing interaction.[11] Subsequently, the leaving group is expelled, restoring aromaticity.
In this compound, the fluorine atom at the C-2 position is para to the nitro group, while the fluorine at C-1 is meta. Resonance stabilization of the Meisenheimer complex is most effective when the electron-withdrawing group is ortho or para to the site of attack.[12] Therefore, nucleophilic attack will occur selectively at the C-2 position, displacing the fluoride ion.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: General SNAr with an Amine Nucleophile
This protocol describes a typical SNAr reaction using a primary or secondary amine as the nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1-1.5 eq)
-
A non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Round-bottom flask with stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Reagent Addition: Add the base, followed by the amine nucleophile.
-
Heating: Heat the reaction mixture (temperatures can range from room temperature to >100°C depending on the nucleophile's reactivity).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a powerful synthetic intermediate due to its multiple, orthogonally reactive functional groups. The chemoselective reduction of the nitro group provides clean and efficient access to 4-amino-2,3-difluoroanisole, a key precursor for complex molecules via modern cross-coupling chemistry. Concurrently, the inherent electronic properties of the starting material allow for selective C-F bond functionalization through nucleophilic aromatic substitution. By understanding and applying the protocols detailed in this guide, researchers can strategically unlock the synthetic potential of this versatile building block for applications in drug discovery and materials science.
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]
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Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(12), 113-125. Available from: [Link]
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Irie, M., et al. (2021). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 26(19), 5940. Available from: [Link]
-
Suárez-Pantiga, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 81. Available from: [Link]
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Application Notes & Protocols: Mastering Regioselective Reactions of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Introduction: The Strategic Value of a Polysubstituted Aromatic Core
1,2-Difluoro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the strategic placement of four distinct substituents that impart specific and tunable reactivity. The presence of two fluorine atoms, activated by a powerful electron-withdrawing nitro group, designates this molecule as an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.
However, the presence of two potential leaving groups (the fluorine atoms at C1 and C2) presents a critical challenge: controlling the regioselectivity of the substitution. The ability to direct a nucleophile to a specific fluorine atom is paramount for synthesizing the desired isomer and avoiding costly separation processes. This guide provides an in-depth analysis of the factors governing these reactions and offers detailed protocols for achieving high regioselectivity.
The Chemical Rationale: Understanding Regioselectivity in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is the cornerstone of this molecule's reactivity. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the key determinant of the reaction's rate and regiochemical outcome.
The regioselectivity of nucleophilic attack on this compound is dictated by the combined electronic effects of the substituents:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group that strongly activates the ring for nucleophilic attack. It stabilizes the negative charge of the Meisenheimer complex most effectively when the charge is delocalized onto the carbons ortho or para to it.[5]
-
Fluorine Atoms (-F): Fluorine is highly electronegative, activating the carbon it is attached to via a strong inductive effect. In SNAr reactions, fluoride is an excellent leaving group, primarily because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high polarity of the C-F bond.[4][6]
-
Methoxy Group (-OCH₃): This group exhibits a dual electronic effect. It is inductively electron-withdrawing but strongly electron-donating through resonance. In the context of SNAr, its resonance donation deactivates the ring, making positions ortho and para to it less favorable for attack.
Predicting the Site of Attack:
Analyzing the structure, we can predict the most likely site for nucleophilic substitution:
-
Attack at C1 (Displacing F): This position is para to the strongly activating -NO₂ group and ortho to the -OCH₃ group. The negative charge in the Meisenheimer intermediate can be delocalized directly onto the nitro group, providing substantial resonance stabilization.
-
Attack at C2 (Displacing F): This position is meta to the -NO₂ group and para to the -OCH₃ group. When attack occurs here, the resulting negative charge cannot be directly delocalized onto the nitro group through resonance, leading to a significantly less stable intermediate.[5]
Therefore, nucleophilic attack is overwhelmingly favored at the C1 position , leading to the displacement of the fluorine atom that is para to the nitro group.
Experimental Protocols for Regioselective Substitution
The following protocols are presented as robust starting points for achieving regioselective substitution on this compound. They are adapted from established procedures for structurally similar compounds.[7][8] Researchers should perform initial small-scale reactions to optimize conditions for their specific nucleophile.
Protocol 1: Regioselective Amination with a Secondary Amine (e.g., Morpholine)
This protocol details the reaction with a common amine nucleophile, leading to the selective formation of a C-N bond at the C1 position.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq), finely powdered
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and finely powdered K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the substrate.
-
Nucleophile Addition: Add morpholine (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Causality Note: The use of a polar aprotic solvent like acetonitrile or DMF facilitates the SNAr reaction by solvating the cation of the base (K⁺) without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.[9] K₂CO₃ acts as a mild base to neutralize the HF formed during the reaction.
-
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(2-fluoro-4-methoxy-5-nitrophenyl)morpholine.
Protocol 2: Regioselective O-Arylation with a Phenol
This protocol describes the formation of a diaryl ether, a common motif in medicinal chemistry, via substitution with a phenolic nucleophile.
Materials:
-
This compound (1.0 eq)
-
Phenol (or substituted phenol) (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) or DMF, anhydrous
-
Diethyl ether, 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄
-
Three-neck flask, magnetic stirrer, thermometer, inert atmosphere setup
Procedure:
-
Reaction Setup: Equip a dry three-neck flask with a magnetic stirrer and place it under an inert atmosphere (N₂ or Ar).
-
Base and Solvent: Add the base (KOtBu or Cs₂CO₃, 1.5 eq) and anhydrous DMSO (to a concentration of 0.2-0.5 M).
-
Nucleophile Addition: Add the phenol (1.2 eq) to the stirring suspension. Stir at room temperature for 15-20 minutes to allow for the formation of the phenoxide.
-
Causality Note: A strong, non-nucleophilic base like KOtBu is required to deprotonate the phenol, generating the highly reactive phenoxide nucleophile.[8] Cs₂CO₃ is a milder alternative that is often effective and can improve solubility.
-
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small volume of DMSO dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-70 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature and carefully pour it into a beaker of cold water or onto crushed ice.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1M HCl (to remove excess phenol), saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude diaryl ether by flash column chromatography or recrystallization.
Data Summary: Expected Regioselectivity and Conditions
The following table summarizes the expected outcomes and key parameters for achieving high regioselectivity in SNAr reactions with this compound. The selectivity is predicted based on the mechanistic principles discussed.
| Nucleophile Class | Example Nucleophile | Recommended Base | Solvent | Temp (°C) | Expected Major Product | Predicted Regioselectivity (C1:C2) |
| Amines (Secondary) | Morpholine | K₂CO₃, Et₃N | ACN, DMF, EtOH | 60-80 | 1-Morpholinyl- | >98:2 |
| Amines (Primary) | Butylamine | K₂CO₃, Et₃N | EtOH, THF | 50-70 | 1-(Butylamino)- | >95:5 |
| Phenols | 4-Methoxyphenol | KOtBu, Cs₂CO₃ | DMSO, DMF | 50-70 | 1-(4-Methoxyphenoxy)- | >99:1 |
| Alcohols | Benzyl alcohol | NaH, KOtBu | Toluene, THF | 25-60 | 1-(Benzyloxy)- | >95:5 |
| Thiols | Thiophenol | K₂CO₃ | DMF | 25-50 | 1-(Phenylthio)- | >99:1 |
Note: Regioselectivity ratios are predictive and should be confirmed experimentally.
Conclusion
This compound is a substrate primed for highly regioselective nucleophilic aromatic substitution. The dominant electronic influence of the C5-nitro group strongly activates the para-position (C1) for nucleophilic attack, enabling the selective displacement of the C1-fluorine atom. By carefully selecting the nucleophile, base, and solvent system, researchers can reliably synthesize 1-substituted-2-fluoro-4-methoxy-5-nitrobenzene derivatives in high yield and isomeric purity. The protocols provided herein serve as a validated foundation for the exploration and application of this versatile chemical building block in advanced synthesis programs.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 878–883. [Link][3][9][10]
-
Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1-2), 1–8. [Link][11]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1881. [Link][7]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][6]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link][5]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link][4]
-
Patel, M. R., et al. (Inventor). (2014). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents, WO2014024200A1. [8]
-
Kuujia. (2024). 1,4-difluoro-2-methoxy-5-nitrobenzene. [Link][1]
-
Chem-Impex International. (n.d.). 1,2-Difluoro-4,5-dimethoxybenzene. [Link][2]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][12]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link][13]
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scale-up synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene derivatives
An Application Note for the Scale-Up Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
Fluorinated organic compounds are foundational to modern medicine and agriculture. The introduction of fluorine atoms into a molecular scaffold can dramatically enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Among these, this compound and its derivatives are highly valued intermediates. The specific arrangement of the electron-withdrawing nitro and fluoro groups, combined with the electron-donating methoxy group, creates a versatile platform for subsequent chemical modifications, particularly nucleophilic aromatic substitution reactions.[1] This makes the title compound a crucial building block for synthesizing complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.
This guide provides a detailed, field-proven protocol for the scale-up synthesis of this compound via the nitration of 3,4-difluoroanisole. It emphasizes the mechanistic rationale, process safety, and analytical validation required for transitioning from laboratory to pilot-scale production.
Part 1: Mechanistic Rationale and Process Design
The synthesis hinges on the electrophilic aromatic substitution (EAS) of 3,4-difluoroanisole. The success of this reaction on a larger scale is dictated by a firm understanding of the underlying chemical principles.
The Role of the Nitrating Agent: Generating the Nitronium Ion
The direct nitration of an aromatic ring with nitric acid alone is often slow and inefficient.[2] To generate a significantly more potent electrophile, the nitronium ion (NO₂⁺), a mixture of concentrated nitric acid and sulfuric acid is employed.[2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[2][3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This equilibrium lies far to the right, ensuring a sufficient concentration of the electrophile to drive the reaction forward.
Regioselectivity: The Directing Effects of Substituents
The regiochemical outcome of the nitration is controlled by the existing substituents on the aromatic ring:
-
Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom, making it deactivating via the inductive effect. However, like other halogens, it is also ortho, para-directing due to resonance stabilization of the intermediate carbocation.
In 3,4-difluoroanisole, the methoxy group at position 1 is the dominant directing group. It strongly favors substitution at the ortho (position 2) and para (position 4) positions. Since position 4 is already occupied by a fluorine atom, the primary sites for electrophilic attack are positions 2 and 6. The incoming nitro group will preferentially substitute at the position least sterically hindered and most electronically favorable, which in this case is position 5 (ortho to the fluorine at position 4 and para to the fluorine at position 3, but most importantly, ortho to the powerfully directing methoxy group). This leads to the desired this compound product.
The Criticality of Thermal Management
Aromatic nitration is a profoundly exothermic reaction.[4] Without precise and robust temperature control, the reaction rate can accelerate uncontrollably, leading to a dangerous condition known as thermal runaway. This can result in a rapid increase in temperature and pressure, violent decomposition of the reaction mixture, and the potential for explosion.[4][5] Therefore, slow, controlled addition of reagents and an efficient cooling system are paramount for safe scale-up.
Part 2: Scale-Up Synthesis Protocol
This protocol details the synthesis of this compound on a pilot scale. All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with suitable off-gas handling.
Reagent and Equipment Specifications
A summary of the key reagents is provided in the table below.
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Properties |
| 3,4-Difluoroanisole | 452-06-2 | C₇H₆F₂O | 144.12 | Starting Material; Liquid |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Dehydrating agent/Catalyst; Highly Corrosive |
| Nitric Acid (68-70%) | 7697-37-2 | HNO₃ | 63.01 | Nitrating Agent; Strong Oxidizer; Highly Corrosive |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction Solvent; Volatile |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent; Solid |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent; Solid |
Equipment:
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and a pressure-equalizing addition funnel.
-
Chiller/circulator capable of maintaining jacket temperatures between -10 °C and 10 °C.
-
Large (50 L) quench vessel/separatory funnel.
-
Rotary evaporator with a suitable vacuum pump and solvent trap.
-
Standard laboratory glassware, and appropriate Personal Protective Equipment (PPE).
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Nitrating Mixture
-
Charge the 10 L jacketed reactor with 2.5 L (4.6 kg, 46.9 mol) of concentrated sulfuric acid (98%).
-
Start the overhead stirrer at a moderate speed (e.g., 150-200 RPM).
-
Cool the sulfuric acid to 0-5 °C using the chiller/circulator.
-
CRITICAL STEP: Slowly add 1.25 L (1.78 kg, 20.0 mol) of concentrated nitric acid (70%) to the cold sulfuric acid via the addition funnel over a period of 60-90 minutes. Ensure the internal temperature does not exceed 10 °C. The addition is highly exothermic.[3]
Step 2: Nitration Reaction
-
Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, begin the slow, dropwise addition of 3,4-difluoroanisole (2.0 kg, 13.9 mol).
-
Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition. This may require adjusting the addition rate and is expected to take 2-3 hours.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure the reaction goes to completion.
Step 3: Reaction Quench and Work-up
-
Prepare a quench vessel containing 15 kg of crushed ice and 10 L of water.
-
CRITICAL STEP: Slowly and carefully transfer the reaction mixture from the reactor to the ice/water slurry with vigorous stirring. This will precipitate the crude product. This process is exothermic and will generate fumes.
-
Transfer the quenched slurry to a large separatory funnel.
-
Extract the aqueous mixture with dichloromethane (3 x 4 L).
-
Combine the organic layers.
Step 4: Purification
-
Wash the combined organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 3 L) until gas evolution ceases, to neutralize residual acids.
-
Brine (1 x 3 L).
-
-
Dry the organic layer over anhydrous magnesium sulfate (approx. 300 g), filter, and rinse the drying agent with a small amount of fresh dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.
-
For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.
-
Dry the purified product under vacuum at 40 °C to a constant weight. The expected yield is 2.4 - 2.6 kg (85-92%).
Part 3: Safety and Analytical Validation
Mandatory Safety Protocols
Nitration reactions are inherently hazardous and demand stringent safety measures.[4][5]
-
Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[6][7][8] Nitric acid is also a powerful oxidizer that can react violently with organic materials.[7][9] The reaction can release toxic nitrogen oxide (NOx) fumes.[8]
-
Thermal Runaway: As previously mentioned, this is the most significant risk. Adherence to slow addition rates and maintaining low temperatures is non-negotiable. The process should be designed to manage the heat of reaction effectively.[4]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear:
-
Acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical splash goggles and a full-face shield.
-
A flame-retardant lab coat or an acid-resistant apron.
-
-
Engineering Controls:
-
Spill & Waste Management:
-
Have a spill kit containing a suitable neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available.[9]
-
Do not mix nitric acid waste with other waste streams, especially organic solvents.[9] All aqueous waste from the work-up must be neutralized before disposal in accordance with local regulations.
-
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, the following analytical tests should be performed.
| Technique | Purpose | Expected Result |
| HPLC/GC | Purity assessment and quantification of residual starting material or isomers. | Purity ≥ 98.0%. |
| ¹H NMR | Structural confirmation. | Spectra consistent with the structure of this compound. |
| FTIR | Identification of key functional groups. | Peaks corresponding to C-F, C-O, C=C (aromatic), and NO₂ stretches. |
| Melting Point | Identity and purity check. | Sharp melting point consistent with the reference standard. |
| Mass Spec (MS) | Confirmation of molecular weight. | Molecular ion peak corresponding to C₇H₅F₂NO₃. |
Part 4: Visualizing the Process
Reaction Scheme
Caption: Nitration of 3,4-difluoroanisole to yield the target product.
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis process.
References
- Nitration reaction safety - YouTube. (2024).
- Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. (n.d.).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- PubMed. (2014). Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions.
- Columbus Chemical. (2022). Sulfuric Acid / Nitric Acid 98.8 : 1.2.
- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
- CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
- Columbus Chemical. (2021). Concentrated Nitric with 2% Sulfuric Acid.
- Wiley Online Library. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal.
- Quora. (2017). What is the effect of mixing sulfuric acid and nitric acid?.
- MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
- Sigma-Aldrich. (n.d.). This compound | 66684-64-8.
- ResearchGate. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix.
- NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.
- PubChem. (n.d.). This compound | C7H5F2NO3 | CID 45108193.
- Sigma-Aldrich. (n.d.). This compound | 66684-64-8.
- PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252.
- Hoffman Fine Chemicals. (n.d.). CAS 66684-63-7 | 1,4-Difluoro-2-methoxy-5-nitrobenzene.
- ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor.
- National Institutes of Health. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.
- ScienceDirect. (2025). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- Centers for Disease Control and Prevention. (2005). nitroaromatic compounds 2005 | niosh.
- ePrints Soton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
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Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Welcome to the technical support center for the purification of 1,2-Difluoro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of two electron-withdrawing fluorine atoms and a nitro group, along with an electron-donating methoxy group, gives this molecule unique reactivity and polarity, which can present specific challenges during its purification. This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Q2: My crude product is a dark-colored oil or a sticky solid. Is this normal?
A2: It is not uncommon for crude nitroaromatic compounds to be colored.[1] The color can arise from residual starting materials, byproducts of the nitration reaction, or degradation products. An oily or sticky consistency usually indicates the presence of impurities that are depressing the melting point of your product. A successful purification should yield a crystalline solid.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Potential impurities can include:
-
Unreacted starting materials: Such as 1,2-difluoro-4-methoxybenzene.
-
Isomeric byproducts: Nitration at other positions on the aromatic ring, although the directing effects of the substituents make the 5-nitro isomer the major product.
-
Over-nitrated products: Dinitro- or trinitro- species, depending on the reaction conditions.
-
Degradation products: Arising from harsh reaction or work-up conditions.
-
Residual solvents: From the reaction or extraction steps.
Q4: How can I quickly assess the purity of my sample?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for a quick purity assessment. It can help you visualize the number of components in your crude mixture, identify a suitable solvent system for column chromatography, and monitor the progress of your purification.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on a larger scale. The key is to find a suitable solvent or solvent system.
Potential Problem: The compound "oils out" instead of forming crystals.
-
Cause: The compound is coming out of the solution at a temperature above its melting point, often due to a solvent in which it is too soluble or cooling the solution too rapidly.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of a "poor" solvent (one in which the compound is less soluble) until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool down slowly. Insulating the flask can promote slow cooling and the formation of well-defined crystals.
-
If it still oils out, try a different solvent system.
-
Potential Problem: No crystals form upon cooling.
-
Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is very soluble even at low temperatures.
-
Solution:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.
-
-
Reduce solvent volume: If induction techniques fail, carefully evaporate some of the solvent and allow the solution to cool again.
-
Use a different solvent: The chosen solvent may be too "good." A solvent in which the compound has lower solubility at cold temperatures is needed.
-
Potential Problem: The recovered yield is very low.
-
Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
-
Minimize the amount of hot solvent used to dissolve the crude product.
-
After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.
-
The filtrate can be concentrated to recover a second crop of crystals, which may be of slightly lower purity.
-
Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities and is ideal for smaller-scale purifications or when recrystallization is ineffective.
Potential Problem: The compound does not move from the top of the column (Rf = 0).
-
Cause: The eluent (solvent system) is not polar enough to displace the compound from the stationary phase (e.g., silica gel). This compound is a relatively polar molecule.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
A common starting point for polar aromatic compounds is a 9:1 or 8:2 mixture of hexane:ethyl acetate. Adjust as needed based on TLC analysis.
-
Potential Problem: The compound runs with the solvent front (Rf = 1).
-
Cause: The eluent is too polar, causing the compound to have a high affinity for the mobile phase and little interaction with the stationary phase.
-
Solution:
-
Decrease the polarity of the eluent. For instance, increase the proportion of hexane in a hexane/ethyl acetate system.
-
Potential Problem: Poor separation of the desired compound from impurities (overlapping bands).
-
Cause: The chosen solvent system does not provide sufficient resolution between your product and the impurities.
-
Solution:
-
Optimize the solvent system: Test different solvent systems using TLC. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can significantly improve separation.
-
Use a less polar solvent system: A less polar eluent will cause all compounds to move more slowly down the column, potentially increasing the separation between bands.
-
Column dimensions: A longer and narrower column generally provides better separation.
-
Proper loading: Ensure the crude sample is loaded onto the column in a narrow band using a minimal amount of solvent.
-
Potential Problem: Streaking or tailing of the compound band on the column.
-
Cause: This can be due to overloading the column, the compound's instability on the stationary phase, or interactions with the stationary phase. The acidic nature of silica gel can sometimes cause issues with certain compounds.
-
Solution:
-
Reduce the amount of sample: Do not overload the column. A general rule of thumb is to use about 25-100 g of silica gel for every 1 g of crude product.
-
Use a different stationary phase: If you suspect your compound is sensitive to the acidity of silica gel, consider using neutral alumina or deactivated silica gel.[2] To deactivate silica, you can flush the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before loading your sample.
-
Check solubility: Ensure your compound is fully dissolved when loaded onto the column.
-
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
A systematic approach to finding the ideal recrystallization solvent is crucial.
Materials:
-
Crude this compound
-
Selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
Procedure:
-
Place a small amount (20-30 mg) of your crude product into several test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each test tube at room temperature. Observe and record the solubility. A good solvent should not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tube while adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
The ideal solvent is one that dissolves the compound completely when hot but allows for the formation of a large number of crystals upon cooling.
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling |
| Ethanol | |||
| Methanol | |||
| Isopropanol | |||
| Ethyl Acetate/Hexane | |||
| Toluene |
This table should be filled out by the user based on their experimental observations.
Protocol 2: Column Chromatography
Step 1: TLC Analysis and Solvent System Selection
-
Develop a TLC of your crude material in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.25-0.35.
Step 2: Column Packing (Slurry Method)
-
Clamp a chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 3: Loading the Sample
-
Dissolve your crude product in the minimum amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is on the silica in a narrow band.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC to determine which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification technique.
Troubleshooting Logic for Column Chromatography
Caption: A logical guide to troubleshooting common column chromatography problems.
References
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
University of Toronto Scarborough. Column chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]
-
ResearchGate. How to purify low polar compounds in PE fractions?. Available at: [Link]
-
Quora. What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Available at: [Link]
- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
YouTube. Column Chromatography. Available at: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. Available at: [Link]
-
YouTube. Column Chromatography. Available at: [Link]
- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]
-
PubMed. Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. Available at: [Link]
-
PubMed. Nitroaromatic compounds, from synthesis to biodegradation. Available at: [Link]
-
ResearchGate. Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Available at: [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Sources
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- 2. ijrar.org [ijrar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
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- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Side Reactions in the Nitration of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Welcome to the technical support center for the nitration of 1,2-difluoro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, we will delve into the common challenges and side reactions encountered during this process and provide detailed, field-proven troubleshooting strategies and frequently asked questions to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The nitration of this compound to synthesize 1,2-difluoro-3-methoxy-4,5-dinitrobenzene is a critical step in the synthesis of various pharmaceutical intermediates. However, the inherent reactivity of the starting material and the harsh conditions of nitration can often lead to a variety of side reactions, compromising yield and purity. This guide provides a systematic approach to identifying, understanding, and mitigating these unwanted pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the nitration of this compound. Each issue is presented with its probable causes and a step-by-step guide to resolution.
Issue 1: Low Yield of the Desired 1,2-difluoro-3-methoxy-4,5-dinitrobenzene
Probable Causes:
-
Suboptimal Reaction Temperature: Temperature control is paramount in nitration reactions. Exceeding the optimal temperature range can lead to the formation of undesired isomers and degradation products.[1][2] Conversely, a temperature that is too low will result in an incomplete reaction.
-
Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid in the nitrating mixture is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[1][3][4][5][6] An imbalance can lead to a slower reaction or an increase in side reactions.
-
Presence of Water: Water in the reaction mixture can consume the nitronium ion and deactivate the sulfuric acid, thereby reducing the reaction rate and overall yield.[7]
Corrective Actions:
-
Optimize Reaction Temperature:
-
Begin the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the substrate to the nitrating mixture to control the initial exotherm.
-
Slowly and carefully raise the temperature to the optimal range, as determined by literature or preliminary experiments (typically between 25-40 °C for this substrate).
-
Utilize a cryostat or an ice-salt bath for precise temperature control throughout the reaction.
-
-
Prepare the Nitrating Mixture Correctly:
-
Use high-purity, concentrated nitric acid (≥98%) and sulfuric acid (≥98%). Fuming nitric acid can be used for more deactivated rings.[8]
-
A common and effective nitrating mixture is a 1:2 to 1:3 volume ratio of nitric acid to sulfuric acid.[7]
-
Always add the nitric acid slowly to the sulfuric acid while cooling to dissipate the heat of mixing.
-
-
Ensure Anhydrous Conditions:
-
Use freshly opened or properly stored acids to minimize water content.
-
Consider using fuming sulfuric acid (oleum) which contains excess SO₃ and will react with any trace amounts of water.[4]
-
Issue 2: Formation of Significant Amounts of Isomeric Byproducts
Probable Causes:
-
Steric Hindrance and Electronic Effects: The substituents on the benzene ring (two fluorine atoms, a methoxy group, and a nitro group) direct the incoming nitro group to specific positions. While the desired product is the 3-nitro isomer, other positions can also be activated, leading to a mixture of isomers.
-
Reaction Kinetics vs. Thermodynamic Control: At higher temperatures, the reaction may favor the thermodynamically more stable, but undesired, isomers.
Corrective Actions:
-
Maintain Low Reaction Temperatures: As a general rule, lower temperatures favor kinetic control, which can lead to higher regioselectivity.[2]
-
Controlled Addition of Substrate: Add the this compound dropwise to the nitrating mixture. This maintains a low concentration of the substrate and can help minimize the formation of undesired isomers.
-
Choice of Nitrating Agent: For highly activated systems, a milder nitrating agent, such as acetyl nitrate (formed from nitric acid and acetic anhydride), can sometimes provide better regioselectivity.[9]
Issue 3: Ipso-Nitration and Demethylation
Probable Cause:
-
Attack at the Methoxy-Substituted Carbon: The methoxy group is a strong activating group, making the carbon to which it is attached (the ipso position) susceptible to electrophilic attack by the nitronium ion.[10][11][12][13] This can lead to the displacement of the methoxy group and the formation of a quinone-like intermediate, which can then undergo further reactions, including demethylation.
Corrective Actions:
-
Careful Control of Reaction Conditions: Lower temperatures and shorter reaction times can disfavor ipso-nitration.
-
Modification of the Nitrating System: In some cases, using a nitrating system that is less prone to ipso attack, such as nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent, can be beneficial.[7]
Issue 4: Runaway Reaction or Exothermic Event
Probable Cause:
-
Accumulation of Unreacted Nitrating Agent: If the substrate is added too quickly or if the initial reaction temperature is too low, the nitrating agent can accumulate. A subsequent, uncontrolled increase in temperature can then trigger a dangerous runaway reaction.
Corrective Actions:
-
Slow and Controlled Addition: Always add the substrate to the nitrating mixture slowly and monitor the temperature closely.
-
Adequate Cooling: Ensure that the cooling bath has sufficient capacity to absorb the heat generated by the reaction.
-
Emergency Preparedness: Have a plan in place to quickly quench the reaction if necessary (e.g., by pouring it onto a large amount of ice).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in this nitration reaction?
A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a strong acid to protonate the nitric acid.[6] This protonated nitric acid then readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][3][4][5] Second, sulfuric acid acts as a dehydrating agent, absorbing the water that is produced during the reaction and preventing it from deactivating the nitronium ion.[4][7]
Q2: Can I use a different solvent for this reaction?
A2: While nitrations are often performed "neat" (without an additional solvent), in some cases, an inert solvent like dichloromethane (DCM) can be used, especially with alternative nitrating agents like nitronium salts.[7] However, it is important to note that the solubility of the reactants and the reaction rate may be affected. For the classic mixed acid nitration, sulfuric acid itself acts as the solvent.
Q3: How can I effectively purify the final product from the reaction mixture?
A3: Purification typically involves the following steps:
-
Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the strong acids.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product thoroughly with cold water to remove any residual acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[14] Column chromatography can also be employed for higher purity.
Q4: What are the main safety precautions to consider during this experiment?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents and potential byproducts.
-
Handling of Acids: Handle concentrated nitric and sulfuric acids with extreme care. Always add acid to water, never the other way around. When preparing the nitrating mixture, add nitric acid to sulfuric acid slowly and with cooling.
-
Exothermic Reaction: Be aware of the highly exothermic nature of the reaction and have adequate cooling in place.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Visualizing Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.
Desired Nitration Pathway
Caption: Desired nitration pathway.
Common Side Reaction: Ipso-Substitution
Caption: Ipso-substitution side reaction.
Summary of Key Parameters and Their Impact
| Parameter | Optimal Range/Condition | Impact of Deviation |
| Temperature | 0-40 °C (with careful control) | Too High: Increased side products, potential runaway. Too Low: Incomplete reaction. |
| Nitrating Mixture | 1:2 to 1:3 ratio of HNO₃:H₂SO₄ | Incorrect Ratio: Reduced yield, increased side reactions. |
| Water Content | Anhydrous | Presence of Water: Decreased reaction rate and yield. |
| Substrate Addition | Slow, dropwise | Too Fast: Localized overheating, increased side products, potential runaway. |
References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
- Katritzky, A. R., & Taylor, R. (1990). Aromatic Reactivity. Cambridge University Press.
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
Leah4sci. (2014). Aromatic Nitration Mechanism - EAS vid 4. YouTube. [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
-
Chemguide. (n.d.). The Nitration of Benzene. [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]
-
Khan Academy. (n.d.). Nitration. [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. [Link]
-
Collins, B. A., Richards, K. E., & Wright, G. J. (1972). ipso-Nitration at an Aromatic Methoxy- group. J.C.S. Chem. Comm., 1216. [Link]
-
Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. [Link]
- Google Patents. (n.d.). Preparation method of fusion-cast carrier 1, 2-difluoro-4, 5-dinitrobenzene.
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
National Institutes of Health. (2021). Ipso nitration in organic synthesis. [Link]
-
ResearchGate. (n.d.). Purification of crude m-dinitrobenzene by phase transfer catalysis. [Link]
-
AURA. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
Scribd. (n.d.). Preparation of Meta Dinitrobenzene. [Link]
-
Semantic Scholar. (n.d.). Recent advances in ipso-nitration reactions. [Link]
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 66684-63-7 | 1,4-Difluoro-2-methoxy-5-nitrobenzene. [Link]
-
ResearchGate. (n.d.). Mechanism of ipso aromatic substitution by reaction of aryloxy(methoxy)carbenes and diaryloxycarbenes with DMAD. [Link]
-
PubChem. (n.d.). 1,2-Difluoro-4-nitrobenzene. [Link]
Sources
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- 14. scribd.com [scribd.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions
From the Desk of a Senior Application Scientist
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic workflows. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing common experimental hurdles with in-depth scientific explanations to empower you to not only solve problems but also to fundamentally improve your reaction design.
Level 1: Frequently Asked Questions (FAQs)
Here are rapid-fire answers to some of the most common issues encountered in the lab.
Q1: My SN2 reaction is incredibly slow or not working at all. What's the first thing I should check?
A: The most common culprits for a sluggish SN2 reaction are an inappropriate solvent or a weak nucleophile. SN2 reactions thrive in polar aprotic solvents (e.g., acetone, DMSO, DMF) which solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[1][2] Polar protic solvents (like water or ethanol) can form a hydrogen-bonding cage around the nucleophile, severely hindering its ability to attack the substrate.[2][3]
Q2: I'm seeing a significant amount of elimination byproduct. How can I favor substitution?
A: Elimination reactions often compete with substitution and are highly favored by elevated temperatures.[4] The first and simplest adjustment is to lower the reaction temperature.[2][5] Additionally, using a less sterically hindered, non-basic nucleophile can also suppress elimination pathways. Strong, bulky bases are classic reagents for promoting elimination.[6]
Q3: How do I choose between an SN1 and an SN2 pathway for my synthesis?
A: The choice is primarily dictated by your substrate's structure.
-
SN2 reactions require an unhindered electrophilic carbon. They are fastest for methyl and primary substrates and slow down significantly for secondary substrates. Tertiary substrates do not undergo SN2 reactions due to steric hindrance.[1][7]
-
SN1 reactions proceed through a carbocation intermediate. Therefore, they are favored by substrates that can form a stable carbocation, such as tertiary or resonance-stabilized (allylic, benzylic) substrates.[1][8]
Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a reaction pathway.
Q4: My ionic nucleophile won't dissolve in my organic solvent. What are my options?
A: This is a classic phase-incompatibility problem. The solution is often to use a phase-transfer catalyst (PTC) . These catalysts, typically quaternary ammonium or phosphonium salts, form an ion pair with the nucleophile, shuttling it from the aqueous phase into the organic phase where it can react with the substrate.[9][10][11] This technique avoids the need for expensive and hard-to-remove polar aprotic solvents.[9]
Level 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Fixing Low Reaction Yields
Low yield is a multifaceted problem. Use this guide to diagnose the root cause systematically.
Symptom: The reaction produces little to no desired product after a reasonable time.
| Possible Cause | Scientific Rationale & How to Diagnose | Recommended Solution & Protocol |
| Poor Leaving Group | A good leaving group must be a weak base, meaning it is stable on its own after departing with the electron pair from the C-X bond.[12] Strong bases, like hydroxide (OH⁻) and alkoxides (RO⁻), are notoriously poor leaving groups.[12] You can diagnose this by comparing the pKa of the leaving group's conjugate acid; higher pKa indicates a stronger base and poorer leaving group. | Convert the leaving group. For example, an alcohol's -OH group can be converted into an excellent leaving group like a tosylate (-OTs) or mesylate (-OMs), which are the conjugate bases of strong acids.[6] Protocol: To a solution of your alcohol in pyridine or CH₂Cl₂ with triethylamine, add p-toluenesulfonyl chloride (TsCl) at 0°C and let it warm to room temperature. |
| Weak Nucleophile | The rate of an SN2 reaction is directly dependent on the nucleophile's strength.[13] Nucleophilicity is influenced by charge (anions are stronger than neutral counterparts), electronegativity, and polarizability.[2][13] For SN1 reactions, a weak nucleophile is acceptable as it doesn't affect the rate-determining step, but if the carbocation is too short-lived, a stronger nucleophile may be needed to trap it effectively. | Increase nucleophile strength. If possible, deprotonate your nucleophile to make it anionic (e.g., use NaH to convert ROH to RO⁻). If not, consider switching to a more nucleophilic reagent altogether. For SN2, ensure you are using a polar aprotic solvent to maximize the nucleophile's intrinsic reactivity.[2] |
| Steric Hindrance | For SN2 reactions, the nucleophile must perform a "backside attack" on the carbon atom bearing the leaving group. Bulky substituents on or near this carbon will physically block this approach, drastically slowing or stopping the reaction.[1][8] This is the primary reason tertiary substrates do not undergo SN2 reactions.[7] | Re-evaluate your substrate. If SN2 is the goal, a primary substrate is ideal.[13] For secondary substrates, you may need to push the reaction with higher temperatures (while watching for elimination) or a very potent nucleophile. If your target molecule allows, consider an alternative synthetic route starting from a less hindered substrate. |
| Incorrect Solvent Choice | Solvents play a critical role in stabilizing or destabilizing reactants, transition states, and intermediates.[1][14] An incorrect choice can halt a reaction. SN1 reactions require polar protic solvents to stabilize the carbocation intermediate and the leaving group anion.[13][15] SN2 reactions need polar aprotic solvents to dissolve the nucleophile without solvating it so strongly that its reactivity is quenched.[1][2] | Change the solvent. Refer to the table below and select a solvent that matches your desired mechanism. Ensure your reagents are soluble in the chosen solvent. If solubility is an issue, see the FAQ on Phase Transfer Catalysis. |
| Solvent Class | Examples | Effect on SN1 Reactions | Effect on SN2 Reactions | Rationale |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | Strongly Favors | Strongly Disfavors | Stabilizes the carbocation intermediate and leaving group anion through H-bonding.[14][15] However, it solvates and deactivates the nucleophile.[2] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Disfavors | Strongly Favors | Solvates the cation but leaves the anion/nucleophile "naked" and highly reactive.[1][2] Does not effectively stabilize the carbocation intermediate. |
| Non-Polar | Hexane, Toluene, CCl₄ | Very Slow/No Reaction | Very Slow/No Reaction | Generally unable to dissolve ionic nucleophiles or stabilize charged intermediates/transition states. |
Guide 2: Minimizing Unwanted Side Reactions
Symptom: TLC or GC-MS analysis shows multiple products, with significant peaks corresponding to elimination or rearrangement byproducts.
Caption: Troubleshooting workflow for side reactions.
-
Elimination vs. Substitution: As a rule, heat favors elimination.[4] The E1 pathway competes directly with SN1, and E2 competes with SN2. Because elimination reactions often result in an increase in the number of molecules, they have a more favorable entropy (ΔS), a contribution that becomes more significant at higher temperatures (ΔG = ΔH - TΔS).[5]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or 0°C is often sufficient.[2]
-
-
Carbocation Rearrangements (SN1): Primary and secondary carbocations formed during an SN1 reaction can rearrange via hydride or alkyl shifts to form a more stable tertiary carbocation. This leads to a mixture of constitutional isomers in the final product.[2]
-
Solution: If rearrangement is a problem, the best course of action is to avoid the carbocation altogether. Redesign the synthesis to proceed via an SN2 mechanism by using a strong nucleophile and a polar aprotic solvent.
-
Level 3: Special Topics & Advanced Techniques
Phase Transfer Catalysis (PTC) in Detail
When your nucleophile (e.g., NaCN) is soluble in water but your substrate (e.g., 1-bromooctane) is only soluble in an organic solvent, the reaction is doomed to fail as the reactants cannot interact. A phase-transfer catalyst acts as a shuttle.[10]
The Catalytic Cycle:
-
Anion Exchange: In the aqueous phase, the catalyst cation (Q⁺), typically from a salt like tetrabutylammonium bromide ([Bu₄N]⁺Br⁻), exchanges its anion with the nucleophile (Nu⁻).
-
Phase Transfer: The newly formed lipophilic ion pair [Q⁺Nu⁻] is soluble in the organic phase and migrates across the liquid-liquid interface.[9]
-
Substitution: In the organic phase, the "naked" and highly reactive nucleophile attacks the substrate (R-X), forming the product (R-Nu) and regenerating the catalyst's original ion pair [Q⁺X⁻].
-
Return: The catalyst returns to the aqueous phase, ready to start the cycle again.
Caption: The catalytic cycle of Phase Transfer Catalysis.
PTC offers numerous advantages, including the use of inexpensive inorganic salts as nucleophiles, milder reaction conditions, and the avoidance of anhydrous or expensive aprotic solvents.[9][10]
The Strategic Use of Protecting Groups
Sometimes a molecule has multiple functional groups that could react with your nucleophile. To achieve selectivity, you must temporarily "block" the reactive sites you don't want to transform. This is the role of a protecting group.[16][17]
Key Principles:
-
Protection: The protecting group must be easy to install selectively on the desired functional group.
-
Stability: It must be robust and stable to the conditions of the subsequent nucleophilic substitution reaction.
-
Deprotection: It must be easy to remove under specific, mild conditions that do not affect the rest of the molecule.[18]
Common Scenarios in Nucleophilic Substitution:
-
Protecting Alcohols: If you want to perform a substitution on a halo-alcohol, the acidic proton of the -OH group could interfere. It is often protected as a silyl ether (e.g., TBDMS) or a simple ether, which are stable to most nucleophiles but easily removed later.[19]
-
Protecting Amines: Amines are themselves excellent nucleophiles. If another part of the molecule needs to undergo substitution, the amine must be protected, often as a carbamate (e.g., Boc, Cbz) or an amide.[16] This temporarily removes the nucleophilicity of the nitrogen lone pair.[16]
References
- Vertex AI Search. (n.d.). Nucleophilic Substitution Reactions - Solubility of Things.
- Slideshare. (n.d.). Phase transfer catalysis.
- Alfa Chemistry. (n.d.). Phase Transfer Catalysts.
- International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
- Author unknown. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S.
- LibreTexts. (2020). 8.3. Factors affecting rate of nucleophilic substitution reactions.
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chem.libretexts.org. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Wikipedia. (n.d.). Protecting group.
- CEM Corporation. (n.d.). Protection and Deprotection.
- KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions.
- YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions.
- Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature.
- MedLife Mastery. (n.d.). The Nucleophilic Substitution Reaction - MCAT Content.
- Author unknown. (n.d.). Sn1 Sn2 E1 E2 Practice Problems With Answers.
- YouTube. (2025). How to Choose Between SN1 SN2 E1 E2 with Shortcuts & Practice [LIVE Recording].
- Labster. (2025). 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. 5 Ways to Make Nucleophilic Addition and Substitution Reactions Interesting [labster.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. medlifemastery.com [medlifemastery.com]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. ijirset.com [ijirset.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 16. Protective Groups [organic-chemistry.org]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 19. learninglink.oup.com [learninglink.oup.com]
stability of 1,2-Difluoro-4-methoxy-5-nitrobenzene in different solvents
Introduction
Welcome to the technical support guide for 1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS No. 66684-64-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound across various solvent systems. Understanding its stability is critical for ensuring experimental reproducibility, preventing yield loss, and maintaining the integrity of your research. This guide offers a combination of frequently asked questions, detailed troubleshooting protocols, and visual aids to address common challenges encountered in the laboratory.
The core chemical feature of this compound is its electron-deficient aromatic ring. The powerful electron-withdrawing effect of the nitro group, combined with the two fluorine atoms, makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This inherent reactivity is the primary driver of its instability in the presence of nucleophilic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
The principal degradation pathway is Nucleophilic Aromatic Substitution (SNAr). The aromatic ring is "activated" by the electron-withdrawing nitro group, making the carbon atoms bonded to the fluorine atoms electrophilic. Nucleophiles, including many common laboratory solvents, can attack these positions and displace a fluoride ion.[1][2] This is not a slow degradation but a chemical reaction where the solvent participates directly.
Q2: Which solvents are most likely to cause degradation and should be avoided for long-term storage?
You must exercise extreme caution with nucleophilic solvents. The risk of degradation generally follows this trend:
-
High Risk (Avoid for Storage):
-
Polar Protic Solvents: Alcohols (Methanol, Ethanol), Water, and primary/secondary amines. These solvents can act as potent nucleophiles, leading to rapid substitution of a fluorine atom. For instance, dissolving the compound in ethanol can lead to the formation of an ethoxy-substituted byproduct.[2]
-
Some Polar Aprotic Solvents: While generally better than protic solvents, some can still pose a risk. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) can contain or degrade to nucleophilic impurities (e.g., dimethylamine in DMF) and should be used with caution, preferably from freshly opened, anhydrous-grade bottles.
-
-
Moderate Risk (Use Fresh for Reactions):
-
Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane. While less nucleophilic than alcohols, they can contain peroxide impurities upon prolonged storage, which can lead to oxidative degradation. Use of freshly distilled or inhibitor-free solvents is recommended.
-
Q3: What are the recommended solvents for preparing stock solutions and for use in reactions?
For maximum stability, especially for long-term storage of stock solutions, non-nucleophilic solvents are strongly recommended.
-
Recommended for Storage:
-
Non-Polar Aprotic Solvents: Toluene, Hexanes, and Benzene are excellent choices as they are non-nucleophilic and will not participate in SNAr reactions.[3]
-
Halogenated Solvents: Dichloromethane (DCM) and Chloroform are also suitable. While polar, they are generally poor nucleophiles.
-
-
Recommended for Reactions (with caution):
-
Acetonitrile (ACN): A polar aprotic solvent that is a weak nucleophile, making it a good choice for many reactions where solubility is required.[3]
-
Acetone: Use with caution. While aprotic, its enolate form can be nucleophilic under basic conditions.
-
Q4: How can I visually or analytically detect if my sample of this compound has degraded?
-
Visual Inspection: A pure sample of this compound is typically a solid. Upon dissolution, a fresh, stable solution should be colorless to pale yellow. The formation of a more intense yellow or orange-brown color can be an indicator of the formation of substituted nitroaromatic byproducts.
-
Analytical Detection: The most reliable method is chromatography. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for monitoring the purity of a sample over time.[4] The appearance of new peaks, particularly those with a different retention time, signals the formation of degradation products. LC-MS/MS can be used for definitive identification of these byproducts.[5][6]
Troubleshooting Guide
| Problem / Observation | Probable Cause | Recommended Action & Explanation |
| Significant loss of starting material after dissolving in Methanol for an NMR sample. | Solvent-Induced Degradation (SNAr). | Methanol is a nucleophilic protic solvent that has reacted with your compound, substituting a fluorine with a methoxy group. Solution: For non-reactive analysis like NMR, dissolve the compound in a non-nucleophilic deuterated solvent like CDCl₃ or Benzene-d₆. |
| A stock solution in DMSO, stored for a week, now shows multiple spots on TLC. | Degradation due to impurities or solvent reactivity. | Anhydrous, high-purity DMSO is crucial. Older bottles may absorb water or contain impurities that are nucleophilic. Solution: Prepare fresh stock solutions for immediate use. If storage is necessary, use a non-polar solvent like Toluene and store at low temperature (-20°C) under an inert atmosphere (N₂ or Ar). |
| Reaction in THF gives inconsistent yields and unidentified byproducts. | Peroxide formation in the solvent or inherent reactivity. | THF is known to form explosive peroxides over time when exposed to air and light. These peroxides can initiate unwanted side reactions. Solution: Always use freshly opened or distilled/destabilized THF. Consider switching to a more inert solvent like Dichloromethane or Acetonitrile if the reaction chemistry allows. |
Data Summary: Solvent Stability Profile
| Solvent Class | Examples | Stability Recommendation | Rationale for Recommendation |
| Non-Polar Aprotic | Toluene, Hexanes, Benzene | Excellent (Recommended for Storage) | These solvents are not nucleophilic and do not have a mechanism to participate in SNAr reactions.[3] They are the safest choice for long-term storage. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good | While polar, they are very weak nucleophiles and generally do not react with activated aromatic rings under normal conditions. |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | Fair to Good (Use Fresh) | Generally suitable for reactions, but less ideal for long-term storage than non-polar options. Acetonitrile is preferred due to its low nucleophilicity.[7] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Poor to Fair (Use with Extreme Caution) | Prone to peroxide formation which can cause oxidative degradation. Use only freshly purified, inhibitor-free solvent. |
| Polar Protic | Methanol, Ethanol, Water | Very Poor (Avoid) | These solvents are strong nucleophiles that will actively participate in SNAr reactions, leading to rapid degradation of the starting material.[8] |
| Other Polar Aprotic | DMSO, DMF | Very Poor (Avoid for Storage) | Often contain nucleophilic impurities (e.g., water, amines) or can degrade to form them. Their high polarity also facilitates SNAr reactions. |
Visualizing Degradation: The SNAr Pathway
The diagram below illustrates the mechanism by which a protic solvent, represented as R-OH (e.g., methanol or water), attacks this compound. The key step is the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, which then collapses to the final product by expelling a fluoride ion.
Caption: The SNAr degradation pathway of this compound.
Technical Protocols
Protocol 1: Stability Assessment via HPLC
This protocol provides a robust method for quantifying the stability of this compound in a chosen solvent over time.
Objective: To determine the degradation rate of the target compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Test solvents (HPLC grade or higher)
-
Volumetric flasks and pipettes
-
Incubator or water bath set to a constant temperature (e.g., 40°C for accelerated testing)
-
HPLC system with a UV detector (e.g., monitoring at 254 nm or a wavelength maximum)
-
Appropriate HPLC column (e.g., C18) and mobile phase
Workflow Diagram:
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Welcome to the technical support guide for the synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS 66684-64-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the nitration of 3,4-difluoroanisole to produce this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a frequent issue stemming from several potential root causes. A systematic approach is crucial for diagnosis.
Causality Analysis:
-
Incomplete Reaction: The nitration may not have gone to completion. This is often due to insufficient nitrating agent, non-optimal temperature, or short reaction time. The starting material, 3,4-difluoroanisole, is moderately activated towards electrophilic aromatic substitution, but requires carefully controlled conditions.
-
Side-Reaction Pathways: The formation of undesired isomers or over-nitrated products can consume your starting material, directly impacting the yield of the target molecule. The directing effects of the fluorine and methoxy substituents are not perfectly selective.
-
Product Loss During Workup: The product can be lost during aqueous washing (if emulsions form) or purification steps. Inadequate extraction or suboptimal crystallization/chromatography conditions are common culprits.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Question 2: My NMR/LC-MS analysis shows multiple product peaks. How do I identify the main impurities?
The presence of multiple peaks with the same mass as your product indicates the formation of isomers. Peaks with a higher mass may suggest over-nitration.
Mechanistic Insight:
The synthesis proceeds via electrophilic aromatic substitution on 3,4-difluoroanisole. The methoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The final substitution pattern is a result of the interplay between these directing effects.
-
Desired Product (5-nitro isomer): Nitration occurs ortho to the methoxy group and meta to both fluorine atoms. This is generally the major product.
-
Isomeric Impurity (2-nitro isomer): Nitration can also occur at the C2 position, which is ortho to both the methoxy and a fluorine group. This is often the most significant isomeric impurity.
-
Dinitro Impurities: Under harsh conditions (excess nitrating agent, higher temperatures), a second nitro group can be added to the ring.
Technical Support Center: A Troubleshooting Guide for Reactions with Fluorinated Nitroaromatics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during chemical reactions involving fluorinated nitroaromatics. The information presented herein is curated from extensive field experience and authoritative scientific literature to ensure accuracy and practical applicability in a laboratory setting.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and immediate concerns that arise during experimentation with fluorinated nitroaromatics.
Q1: My SNAr reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?
A1: Low reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions is a frequent challenge. The key factors to assess are:
-
Insufficient Ring Activation: SNAr reactions are contingent on the aromatic ring being sufficiently electron-deficient. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] If your substrate lacks adequate activation, the reaction will likely be slow or fail.
-
Inadequate Leaving Group: The nature of the leaving group is a critical determinant of the reaction rate. In the context of SNAr, the typical leaving group ability follows the trend: F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the carbon-halogen bond.[2][3]
-
Solution: When feasible, opt for an aryl fluoride as the starting material to maximize reactivity.[2]
-
-
Inappropriate Solvent: The choice of solvent is paramount. Polar aprotic solvents are generally the preferred medium as they effectively solvate the cation of the nucleophile's salt, rendering the anionic nucleophile more reactive.[2]
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: The formation of side products can often be attributed to several competing reaction pathways:
-
Reaction at Multiple Sites: If the aromatic ring possesses multiple potential leaving groups or is activated at several positions, the nucleophile may attack at more than one site.
-
Benzyne Mechanism: In the absence of sufficient ring activation, particularly with the use of a very strong base, an elimination-addition (benzyne) mechanism may occur, leading to a mixture of regioisomers.[4][5]
-
Hydrolysis of Nitro Group: Under certain conditions, particularly with strong nucleophiles or bases, the nitro group itself can be displaced.
Q3: How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity is crucial for synthetic efficiency. Consider the following strategies:
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. In some cases, nonpolar solvents have been shown to favor ortho-selective nucleophilic substitution.[6]
-
Steric Hindrance: The steric bulk of both the nucleophile and substituents on the aromatic ring can direct the incoming nucleophile to the less hindered position.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.
II. In-Depth Troubleshooting Guides
This section provides a more detailed analysis of complex issues, offering systematic approaches to problem-solving.
Guide 1: Low or No Product Yield
A low or non-existent yield is a common and frustrating outcome. The following workflow provides a structured approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low or no product yield.
Causality Explained:
-
Ring Activation and Meisenheimer Complex Stability: The SNAr mechanism proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][4] Electron-withdrawing groups at the ortho and para positions are essential for stabilizing this intermediate by delocalizing the negative charge.[4][5] Without this stabilization, the activation energy for the formation of the Meisenheimer complex is significantly higher, leading to a slower reaction rate.
-
Solvent Effects on Nucleophilicity: Polar aprotic solvents excel at solvating cations while leaving anions (the nucleophile) relatively unsolvated and thus more reactive. In contrast, protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[7][8]
Guide 2: Managing Exothermic Reactions and Ensuring Safety
Reactions involving nitroaromatic compounds can be highly exothermic, posing a significant safety risk if not properly managed.[9][10] A sudden increase in temperature can lead to a runaway reaction.[11]
Table 1: Key Parameters for Controlling Exothermic Reactions
| Parameter | Recommendation | Rationale |
| Rate of Reagent Addition | Slow, dropwise addition of the limiting reagent. | Prevents the rapid accumulation of unreacted reagents and allows the cooling system to dissipate the generated heat effectively.[12] |
| Cooling Bath | Use an appropriate cooling bath (e.g., ice-water, ice-salt) with sufficient capacity. | Maintains a stable internal reaction temperature and prevents thermal runaway. |
| Agitation | Ensure vigorous and consistent stirring. | Prevents the formation of localized "hot spots" where reactant concentrations are high, which can initiate a runaway reaction.[11][12] |
| Reaction Monitoring | Continuously monitor the internal reaction temperature with a calibrated thermometer. | Provides real-time feedback on the reaction's progress and allows for immediate intervention if the temperature begins to rise uncontrollably. |
Emergency Quenching Protocol:
In the event of an uncontrolled temperature increase, a quenching procedure may be necessary. This should only be performed as a last resort and with extreme caution.
-
Stop Reagent Addition: Immediately cease the addition of all reagents.
-
Enhance Cooling: If possible, lower the temperature of the cooling bath.
-
Prepare Quenching Solution: Have a large volume of a suitable cold quenching agent (e.g., cold water, ice) ready.
-
Controlled Quenching: Slowly and carefully add the reaction mixture to the quenching solution with vigorous stirring. Caution: The dilution of strong acids, often used in these reactions, is highly exothermic.[12]
Caption: Decision workflow for managing reaction exotherms.
III. Experimental Protocols
This section provides standardized, step-by-step methodologies for key experimental procedures.
Protocol 1: General Procedure for a Small-Scale SNAr Reaction
This protocol outlines a general method for performing an SNAr reaction on a laboratory scale.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the fluorinated nitroaromatic substrate (1.0 eq.).
-
Add the nucleophile (1.1 - 1.5 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) if the nucleophile is not already deprotonated.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Addition:
-
Add a sufficient volume of anhydrous polar aprotic solvent (e.g., DMSO, DMF) to dissolve the reactants.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the reactivity of the substrates).
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[13]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Protocol 2: Safety and Handling of Fluorinated Nitroaromatics
Due to their potential toxicity and reactivity, strict safety protocols must be followed when handling fluorinated nitroaromatics.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[15]
-
Storage: Store fluorinated nitroaromatics in a cool, dry, and well-ventilated area, away from incompatible materials.[14] Containers should be clearly labeled with the chemical name and associated hazards.[14]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Never pour chemical waste down the drain.
-
Spill Response: In the event of a spill, evacuate the area and follow established laboratory spill cleanup procedures.[14] For large spills, contact your institution's emergency response team.[14]
IV. References
-
Sythana, S. K., et al. (2020). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Available from: [Link]
-
Park, Y., & Lee, J. K. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. Available from: [Link]
-
Rezvani, Z., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – An Asian Journal. Available from: [Link]
-
MDPI. (2021). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available from: [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
PubMed. (2020). Synthesis of fluorinated heteroaromatics through formal substitution of a nitro group by fluorine under transition-metal-free conditions. Available from: [Link]
-
WordPress. SNAr Solvents and Reagents. Available from: [Link]
-
PubMed Central. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. (2019). Optimization of reaction conditions. Available from: [Link]
-
MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available from: [Link]
-
National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
-
ResearchGate. (2000). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Available from: [Link]
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PubMed. (2025). Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics. Available from: [Link]
-
CORE. (2004). Studies on the Nucleophilic Aromatic F-Fluorination. Available from: [Link]
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Chemical Industry Journal. (2021). Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]
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Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Available from: [Link]
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ResearchGate. (2015). Coupling exothermic and endothermic reactions -application to combined nitrobenzene hydrogenation / methyl-cyclohexane dehydrogenation. Available from: [Link]
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Wikipedia. TNT. Available from: [Link]
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PubMed Central. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Available from: [Link]
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ACS Publications. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Available from: [Link]
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Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines. Available from: [Link]
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Purdue University. Fluorine Safety. Available from: [Link]
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Airgas. (2022). Fluorine SDS. Available from: [Link]
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Royal Society of Chemistry. (2018). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available from: [Link]
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Springer. (1970). Methods of Analysis for Fluorine. Pharmacology of Fluorides. Available from: [Link]
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Technical Support Center: Catalyst & Reaction Guide for 1,2-Difluoro-4-methoxy-5-nitrobenzene
Welcome to the technical support resource for reactions involving 1,2-difluoro-4-methoxy-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. The content is structured in a problem-oriented question-and-answer format to directly address challenges you may encounter during your synthetic work.
Section 1: Chemoselective Reduction of the Nitro Group
The reduction of the nitro group in this compound to the corresponding aniline is a foundational transformation. However, the presence of halogen substituents presents a significant challenge: preventing hydrodehalogenation. This section addresses catalyst selection to maximize chemoselectivity.
Frequently Asked Questions & Troubleshooting
Q1: My standard catalytic hydrogenation with Pd/C is causing significant defluorination. How can I selectively reduce the nitro group?
A1: This is a classic chemoselectivity problem. While palladium on carbon (Pd/C) is a go-to catalyst for nitro reductions, its high activity can readily cleave C-F bonds, especially on an electron-rich (post-reduction) aromatic ring.[1] To achieve selectivity, you must either modify the catalyst system or switch to a different class of reducing agents.
Recommended Catalyst Systems for High Chemoselectivity:
-
Platinum-based Catalysts: Platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) often show lower propensity for hydrodehalogenation compared to palladium catalysts.[2] For challenging substrates, Pt/C is often effective where Pd/C fails to preserve halogens.[2]
-
Modified Palladium Catalysts: Bimetallic catalysts, such as Pd/SnO₂, have demonstrated remarkable selectivity in the hydrogenation of fluoronitrobenzenes, achieving near-quantitative selectivity for the desired fluoroaniline where standard Pd/C shows only 96.5% selectivity.[3]
-
Gold Nanoparticle Catalysts: Gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ are excellent for chemoselective hydrogenation of nitroarenes under mild conditions, preserving other reducible groups.[4]
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene with Pd/C or Pt/C can be much milder and more selective.[2][5] The reaction is often rapid and complete at reflux temperatures in solvents like methanol or ethanol.[5]
Non-Catalytic and Stoichiometric Methods:
-
Metal/Acid Reductions: Using iron powder with ammonium chloride (Fe/NH₄Cl) or tin(II) chloride (SnCl₂) in an acidic medium is a robust, classical method that is highly selective for the nitro group and will not affect the C-F bonds.[1][5][6] SnCl₂ is particularly mild and tolerates a wide array of functional groups like ketones and esters.[5]
Q2: My nitro reduction is sluggish or incomplete. What are the common causes and how can I optimize the reaction?
A2: Incomplete reduction is a frequent issue that can often be traced to catalyst activity, reagent stoichiometry, or reaction conditions.[7]
Troubleshooting Steps:
-
Verify Catalyst Activity: Heterogeneous catalysts like Pd/C and Raney Nickel can deactivate from improper storage or handling.[7] Always use a fresh batch from a reputable supplier. Catalyst poisoning by impurities (e.g., sulfur compounds) in your starting material or solvent is also a common culprit.[7] Purifying the starting nitro compound can resolve this.
-
Increase Catalyst Loading/Hydrogen Pressure: For stubborn reductions, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or, if using H₂ gas, increasing the pressure can drive the reaction to completion.[8][9]
-
Optimize Solvent and Temperature: The substrate must be fully soluble in the reaction solvent.[8] For hydrophobic molecules, THF is a good choice.[9] Adding a protic co-solvent like ethanol or acetic acid can significantly aid catalytic hydrogenation.[8][9] While many reductions work at room temperature, some substrates require gentle heating.[8]
-
Ensure Sufficient Reducing Agent: In metal/acid or transfer hydrogenation protocols, ensure you are using a sufficient stoichiometric excess of the reducing agent.[7][8] For example, 3-5 equivalents of SnCl₂·2H₂O or ammonium formate are typically required.[5][8]
Decision Workflow for Nitro Group Reduction
The following diagram outlines a logical workflow for selecting the appropriate reduction method.
Caption: Catalyst selection workflow for nitro group reduction.
Section 2: Nucleophilic Aromatic Substitution (SNAr) at C-F Bonds
The two C-F bonds in this compound are highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the powerful electron-withdrawing nitro group. Fluoride is an excellent leaving group for SNAr reactions.[10][11] This section guides you through catalyst and base selection for these transformations.
Frequently Asked Questions & Troubleshooting
Q1: Which fluorine is more susceptible to substitution, the one at C-1 (ortho to nitro) or C-2 (meta to nitro)?
A1: The fluorine at the C-1 position, which is ortho to the nitro group, is significantly more reactive towards nucleophilic attack. The electron-withdrawing nitro group stabilizes the negative charge of the intermediate Meisenheimer complex most effectively when it is in the ortho or para position relative to the leaving group.[10] The C-2 fluorine is meta to the nitro group, providing much less stabilization, and is therefore far less reactive.[10]
Q2: My SNAr reaction with an amine nucleophile is not working or is very slow. What conditions should I use?
A2: While the substrate is highly activated, SNAr reactions often require a base to deprotonate the nucleophile or to scavenge the HF byproduct. For amine nucleophiles, a non-nucleophilic base is essential.
Recommended Conditions:
-
Base Selection: Use a moderate, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[12] Stronger bases like KOH or organic superbases like t-Bu-P4 can also be highly effective, sometimes enabling reactions at lower temperatures.[12][13]
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or 1,4-dioxane are excellent choices.[12][14]
-
Temperature: These reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[15][16] Microwave heating can sometimes accelerate the reaction significantly.[12]
-
Catalysis: For less activated substrates or to achieve milder conditions, catalytic approaches can be used. Organic superbases like t-Bu-P4 have been shown to catalyze SNAr reactions on a wide range of fluoroarenes by activating both the aryl fluoride and the nucleophile.[13][17]
SNAr Troubleshooting Workflow
Caption: Troubleshooting workflow for SNAr reactions.
Section 3: Advanced C-F Functionalization: Suzuki-Miyaura Coupling
While SNAr is the most common reaction at the C-F bond of this substrate, direct C-F activation for cross-coupling reactions like the Suzuki-Miyaura coupling is a powerful, albeit more challenging, alternative for building C-C bonds.
Frequently Asked Questions
Q1: Can I perform a Suzuki-Miyaura coupling directly at a C-F bond on this molecule?
A1: Yes, this is possible but requires specific catalytic systems. C-F bonds are notoriously strong and difficult to activate. However, on highly fluorinated, electron-deficient rings like this one, palladium-catalyzed C-F bond arylation can be achieved.[18][19] The reaction typically occurs regioselectively at the C-F bond ortho to the nitro group, suggesting a directing interaction between the nitro group and the palladium catalyst.[18][19]
Q2: What catalyst system is effective for C-F Suzuki-Miyaura coupling of this substrate?
A2: Success in C-F activation hinges on using an electron-rich, sterically demanding phosphine ligand that promotes the difficult oxidative addition step.
-
Recommended Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) is often effective.[20]
-
Base and Solvent: A standard Suzuki base like K₂CO₃ or Cs₂CO₃ is typically used in a solvent mixture such as DMF/H₂O or toluene.[21]
-
Reaction Conditions: These reactions usually require high temperatures ( >100 °C) to overcome the high activation energy of C-F bond cleavage.[21]
Catalyst Comparison for C-C Coupling
| Reaction Type | Typical Catalyst System | Key Considerations |
| SNAr | Base-promoted (e.g., K₂CO₃, KOH) or base-catalyzed (t-Bu-P4)[12][13] | No transition metal needed. Relies on electronic activation from the NO₂ group. |
| Suzuki-Miyaura | Pd(0) source + bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃)[20] | Requires harsh conditions to activate the strong C-F bond. Offers direct C-C bond formation.[18] |
Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction via Transfer Hydrogenation
This protocol describes a reliable method for reducing the nitro group while preserving the C-F bonds.
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagents: Add methanol or ethanol as the solvent, followed by ammonium formate (5.0 eq).[5]
-
Catalyst: Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.[5]
-
Reaction: Heat the mixture to reflux (approx. 65-78 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
-
Workup: After completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-difluoro-6-methoxyaniline, which can be purified further if necessary.
Protocol 2: SNAr with a Secondary Amine
This protocol provides a general procedure for the substitution of the C-1 fluorine.
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Reagents: Add the secondary amine nucleophile (e.g., morpholine, 1.2 eq) followed by powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).[12]
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
References
- Chemoselective nitro reduction and hydroamination using a single iron catalyst.Chemical Science (RSC Publishing).
- Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.Benchchem.
- Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions.ACS Publications.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.Benchchem.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.ACS Publications.
- Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.Materials Advances (RSC Publishing).
- Synthesis of carbon-supported Pd/SnO2 catalyst for highly selective hydrogenation of 2,4-difluoronitrobenzene.Journal of Colloid and Interface Science.
- Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts.ResearchGate.
- Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts.Angewandte Chemie International Edition.
- Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating.ResearchGate.
- Amine synthesis by nitro compound reduction.Organic Chemistry Portal.
- Nitro Reduction - Common Conditions.University of Rochester.
- The reduction reaction of 1‐fluoro 2‐nitrobenzene.ResearchGate.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.ACS Publications.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.ACS Publications.
- Catalytic reduction of the nitro group in 1-Nitro-2-(trifluoromethoxy)benzene.Benchchem.
- Selective reduction of nitro group without affecting other functional groups.Benchchem.
- Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics.The Journal of Organic Chemistry.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.PMC.
- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1).ResearchGate.
- Homogeneous catalyzed reduction of nitro compounds. III. Synthesis of aliphatic amines.The Journal of Organic Chemistry.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.Journal of the American Chemical Society.
- Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions.PubMed.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.Calvin Digital Commons.
- My nitro refuses to be reduced.Reddit.
- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.MDPI.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.ResearchGate.
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.PMC - NIH.
- Nitro Reduction.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor.ResearchGate.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.Master Organic Chemistry.
- SNAr reaction scope & limitations.YouTube.
- Addition-Elimination at Aromatics (SNAR).College of Saint Benedict and Saint John's University.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.MDPI.
- Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.Chemistry – An Asian Journal.
- Catalysed SNAr reactions.ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.Accounts of Chemical Research.
- Reduction of nitro compounds.Wikipedia.
- Suzuki Coupling.Organic Chemistry Portal.
- A highly-efficient palladium-catalyzed aminocarbonylation/SNAr approach to dibenzoxazepinones.Green Chemistry (RSC Publishing).
Sources
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- 2. researchgate.net [researchgate.net]
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- 13. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Workup Procedure for 1,2-Difluoro-4-methoxy-5-nitrobenzene Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene. The nitration of 3,4-difluoroanisole is a standard electrophilic aromatic substitution, but the success of the synthesis hinges on a meticulous and well-understood workup procedure. Improper workup can lead to low yields, impure products, and safety hazards. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a safe, efficient, and successful isolation of your target compound.
A Critical Note on Safety
Nitration reactions utilize a potent mixture of concentrated nitric and sulfuric acids. The workup procedure, which involves quenching this highly corrosive and exothermic mixture, must be performed with extreme caution.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1]
-
Ventilation: Conduct all steps within a certified chemical fume hood to prevent the inhalation of corrosive vapors and nitrogen oxides.[1]
-
Controlled Quenching: The addition of the acid mixture to ice-water is highly exothermic. This step must be performed slowly, with efficient stirring, to control the temperature rise.
-
Waste Disposal: Acidic aqueous waste must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with your institution's environmental health and safety guidelines.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup procedure in a direct question-and-answer format.
Q1: I've poured my reaction mixture onto ice, but no solid has precipitated out. Where is my product?
A1: This is a common issue that typically points to one of two scenarios: your product is either highly soluble in the acidic aqueous medium or it exists as an oil at the quenching temperature.
-
Probable Cause & Solution: The product, while organic, may have some solubility or may have formed an oil instead of a solid. The corrective action is to perform a liquid-liquid extraction.[1]
-
Transfer the entire quenched mixture to a separatory funnel of appropriate size.
-
Extract the mixture three times with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). The choice of solvent depends on your product's solubility.
-
Combine the organic layers.
-
Proceed with the neutralization and washing steps as outlined in the FAQ section below.
-
Q2: After filtration, my product is a sticky, oily, or discolored solid. How can I purify it?
A2: A non-crystalline or discolored crude product indicates the presence of impurities. These can include residual acids, di-nitrated byproducts, or products from oxidative side reactions.
-
Probable Cause & Solution: Insufficient washing or the presence of reaction byproducts are the likely causes. A thorough washing sequence followed by recrystallization is necessary.
-
Acid Removal: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the solution with saturated sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases, indicating all acid has been neutralized.[1] Follow this with a water wash and then a brine (saturated NaCl) wash to help remove water from the organic layer.
-
Decolorization: If the product is intensely colored, trace impurities may be the cause. After dissolving in a suitable solvent, you can stir the solution with a small amount of activated carbon for 10-15 minutes, then filter it through a pad of Celite to remove the carbon. Note that this can sometimes lead to a loss of product.
-
Recrystallization: This is the most effective method for purifying solid organic compounds. For this compound, solvents like ethanol or isopropanol are good starting points. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Q3: My final yield is very low. What are the potential reasons during the workup?
A3: Low yield can stem from an incomplete reaction or issues during the workup and isolation phase.
-
Probable Causes & Solutions:
-
Mechanical Losses: Product can be lost during transfers between flasks, on the filter paper, or by using too much solvent during recrystallization. Ensure quantitative transfers and use minimal solvent for recrystallization.
-
Incomplete Extraction: If you performed a liquid-liquid extraction, your product may still be partially dissolved in the aqueous layer. Ensure you perform at least three extractions and check for product in the aqueous layer via Thin Layer Chromatography (TLC) if necessary.
-
Hydrolysis: While the methoxy group is generally stable, prolonged exposure to hot, concentrated acid could potentially lead to hydrolysis, forming a phenolic byproduct that may be lost in basic washes. This underscores the importance of maintaining low temperatures during the reaction and quenching promptly once the reaction is complete.
-
Side Reactions: The formation of di-nitrated or other isomeric products will lower the yield of the desired compound.[2] These impurities must be removed during purification.
-
Q4: I have a persistent emulsion during my liquid-liquid extraction. How can I break it?
A4: Emulsions are a common frustration during the workup of many organic reactions. They are colloidal suspensions of one liquid in another and can be difficult to separate.
-
Probable Cause & Solution: Emulsions are often caused by the presence of fine particulate matter or surfactant-like impurities at the aqueous-organic interface.
-
Add Brine: The most common solution is to add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic component less soluble and helping to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Filtration: Gently filter the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.[3]
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the likelihood of emulsion formation from the outset.
-
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No precipitate on quenching | Product is an oil or soluble in the aqueous phase. | Perform liquid-liquid extraction with ethyl acetate or DCM.[1] |
| Oily/discolored solid | Residual acid, reaction byproducts. | Wash with NaHCO₃, water, and brine. Purify via recrystallization. |
| Low final yield | Mechanical loss, incomplete extraction, side reactions. | Ensure quantitative transfers, use minimal recrystallization solvent, perform multiple extractions. |
| Persistent emulsion | Fine particulates, vigorous shaking. | Add saturated brine, allow to stand, filter through Celite, use gentle mixing.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the standard, step-by-step workup protocol for this synthesis?
A1: The following is a generalized but robust protocol for isolating this compound, assuming it precipitates as a solid.
Experimental Protocol: Workup and Isolation
-
Quenching: Prepare a beaker with a stirred slurry of crushed ice and water, approximately 5-10 times the volume of your reaction mixture. In a chemical fume hood, slowly and carefully pour the completed reaction mixture into the ice-water slurry with vigorous stirring. A precipitate should form.[1][4]
-
Isolation: Collect the crude solid product via vacuum filtration using a Büchner funnel.
-
Initial Wash: While the solid is still in the funnel, wash it with several portions of cold deionized water until the filtrate runs neutral (check with pH paper). This removes the bulk of the residual acids.
-
Neutralization Wash: Transfer the crude solid to a flask and dissolve it in a suitable organic solvent (e.g., 100 mL of ethyl acetate). Transfer this solution to a separatory funnel and wash it with saturated sodium bicarbonate solution. Swirl gently and vent the funnel frequently to release the carbon dioxide gas that evolves. Separate the layers.[1]
-
Final Washes: Wash the organic layer sequentially with deionized water and then with saturated brine.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Q2: Why is it critical to pour the reaction mixture into ice and not the other way around?
A2: This is a critical safety and procedural point. The dilution of concentrated sulfuric acid is extremely exothermic.
-
Safety: Pouring the acid mixture into a large volume of water ensures that the water acts as a heat sink, absorbing the heat generated and preventing dangerous boiling and splashing of the corrosive mixture.
-
Efficiency: Adding the reaction mixture to ice-water rapidly cools and dilutes the acid, which effectively stops the reaction and promotes the precipitation of the organic product, which is typically insoluble in water.
Q3: What is the purpose of each washing step after dissolving the product in an organic solvent?
A3: Each wash is designed to remove a specific type of impurity.
-
Saturated Sodium Bicarbonate (NaHCO₃): This basic solution neutralizes any remaining traces of the strong acid catalysts (H₂SO₄ and HNO₃). This is a crucial step as residual acid can degrade the product over time.[1]
-
Water: A water wash helps to remove any remaining bicarbonate solution and other water-soluble impurities.
-
Brine (Saturated NaCl): This wash does not remove impurities but rather aids in the drying process. By increasing the ionic strength of the aqueous phase, it draws water out of the organic layer, making the subsequent drying step with an anhydrous salt more efficient.
Workup Decision Workflow
The following diagram illustrates the decision-making process during the initial stages of the workup.
Caption: Decision workflow for the initial workup steps.
References
- Patents, G. (n.d.). Removal of nitric acid from nitric acid-sulfuric acid mixtures.
-
vpscience.org. (n.d.). NITRATION. [Link]
-
Quora. (2020). How to purify sulfuric acid from a nitrating mixture. [Link]
- Patents, G. (n.d.). Method of removing and recovering mixtures of nitrating acids from nitration processes and industrial nitration installation.
-
Wikipedia. (n.d.). Rayon. [Link]
- Patents, G. (n.d.). Process for producing 2,4-difluoronitrobenzene.
- Patents, G. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene.
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
- Patents, G. (n.d.). Water phase synthesis process of difluoromethoxy nitrobenzene.
- Patents, G. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
chem.ucla.edu. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Hoffman Fine Chemicals. (n.d.). 1,4-Difluoro-2-methoxy-5-nitrobenzene. [Link]
-
ResearchGate. (2017). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. [Link]
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ResearchGate. (2025). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. [Link]
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SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. [Link]
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uomosul.edu.iq. (n.d.). Islamic University Faculty of Pharmacy 3rd Stage. [Link]
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MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
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National Institutes of Health. (2023). Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. [Link]
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National Institutes of Health. (n.d.). 3,4-Difluoroanisole. PubChem. [Link]
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ResearchGate. (n.d.). Nitration process of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor. [Link]
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ResearchGate. (2025). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. [Link]
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safe handling and storage of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Technical Support Center: 1,2-Difluoro-4-methoxy-5-nitrobenzene
This guide moves beyond generic safety data to provide field-proven insights in a troubleshooting and FAQ format. Our goal is to empower you with the knowledge to not only handle this compound safely but also to anticipate and resolve issues that may arise during its use.
Section 1: Hazard Identification & Risk Assessment - FAQs
This section addresses the fundamental safety profile of this compound, drawing parallels from structurally similar and well-documented nitroaromatic compounds.
Q: What are the primary health hazards associated with this compound?
A: While specific toxicological data for this exact molecule is limited, its structure strongly suggests hazards consistent with other toxic nitrobenzene derivatives.[1] The primary concerns are:
-
High Acute Toxicity: It is presumed to be toxic if swallowed, inhaled, or in contact with skin.[2] Absorption through the skin is a significant route of exposure for many nitroaromatics.[1]
-
Organ-Specific Toxicity: The nitrobenzene class of compounds is known to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[1][2] This is primarily due to the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to transport oxygen.[1][3] Onset of symptoms like dizziness, headache, and cyanosis (bluish skin) can be delayed by 2 to 4 hours or more.[2][3]
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[4][5][6]
-
Suspected Carcinogenicity and Reproductive Toxicity: Many nitroaromatics are suspected of causing cancer (Carcinogenicity Category 2) and may damage fertility or the unborn child (Reproductive Toxicity Category 1B).[1][2][6]
Q: How should my lab conduct a risk assessment before starting an experiment with this compound?
A: A thorough, documented risk assessment is mandatory before any work begins. The causality behind this is to move from a reactive to a proactive safety posture. Your assessment should be a self-validating check to ensure all safety measures are in place. Follow the workflow below.
Caption: Pre-Experiment Risk Assessment Workflow.
Section 2: Safe Handling & Personal Protective Equipment (PPE) - Troubleshooting Guide
Proper handling is the most critical barrier to exposure. This section addresses common questions and issues encountered during laboratory use.
Q: What specific Personal Protective Equipment (PPE) is required for handling this compound?
A: Do not handle this compound without adequate PPE. The choice of PPE is dictated by the task and the associated risk of exposure. Refer to the table below for guidance.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles meeting EN166 or ANSI Z.87.1 standards.[7][8] | Double-gloving: an inner pair of disposable nitrile gloves covered by a heavier, chemical-resistant outer glove (e.g., neoprene).[8] | Buttoned, flame-resistant lab coat (e.g., Nomex) or a chemical-resistant apron over a long-sleeved shirt and long pants.[8][9] | Generally not required if performed in a certified chemical fume hood. If ventilation is insufficient, a respirator with an organic vapor cartridge is necessary.[4][8] |
| Preparing Solutions | Chemical safety goggles and a face shield to protect against splashes.[10][11] | Chemical-resistant gloves (e.g., neoprene, butyl rubber). Disposable nitrile is acceptable for small quantities and brief contact but must be changed immediately upon contamination.[8] | Chemical-resistant apron over a lab coat. Ensure shoes are closed-toe and offer no skin exposure.[8][9] | Required only if not handled within a fume hood or if aerosols are generated.[7][12] |
| Running Reaction/Workup | Chemical safety goggles and a face shield.[10][11] | Chemical-resistant gloves. Consult the manufacturer's resistance guide for the specific solvents being used.[8] | Chemical-resistant apron or coveralls.[9] | Required if there is any risk of inhalation exposure, such as with volatile reagents or heated reactions not fully contained.[7][12] |
Q: My fume hood's alarm is intermittently beeping, but the airflow seems okay. Can I still proceed with weighing out the compound?
A: No. An intermittent alarm indicates that the face velocity is dropping below a safe threshold (typically 100 feet per minute). This creates the potential for toxic vapors or fine powders to escape the hood and enter your breathing zone.
-
Troubleshooting Steps:
-
Ensure the sash is at the lowest practical working height.
-
Check for obstructions at the back baffles of the hood that could disrupt airflow.
-
Temporarily suspend all work in the hood.
-
Contact your institution's Environmental Health & Safety (EHS) department or facilities manager to have the hood inspected and recertified. Do not use it for handling potent compounds until it is cleared for service.
-
Q: I accidentally touched the outside of the container with my gloved hand. What should I do?
A: Assume the glove is contaminated. The principle here is to prevent cross-contamination of your workspace, equipment, and yourself.
-
Immediate Action:
-
Carefully remove the outer glove without touching your skin, using a proper removal technique.[4]
-
Dispose of the contaminated glove in the designated solid hazardous waste container.
-
Inspect the inner glove for any signs of contamination or tearing. If compromised, remove it and wash your hands thoroughly with soap and water before putting on a new pair.[7]
-
Wipe the exterior of the chemical container with a solvent-dampened towel (e.g., ethanol or isopropanol, depending on compatibility) and dispose of the towel as hazardous waste.
-
Section 3: Storage & Incompatibility - FAQs
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
Q: What are the correct storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][13] Storage should be in a designated, locked cabinet for toxic substances to restrict access to authorized personnel only.[2] Keep it away from heat, sparks, and open flames.[6][7]
Q: What substances are incompatible with this compound?
A: Avoid storing it with the following materials, as violent or hazardous reactions can occur:
-
Strong Oxidizing Agents: Can lead to a risk of fire or explosion.[7]
-
Strong Bases: May cause decomposition or unwanted reactions.[7]
-
Strong Acids: Nitrobenzene itself can react violently with strong acids.[1]
-
Reducing Agents: Can react exothermically.[1]
Q: I've had a bottle for a while, and the solid has turned from a light yellow to a darker brown. Is it safe to use?
A: Discoloration often indicates decomposition or the presence of impurities. While it may still be usable for some applications, you should proceed with caution.
-
Causality: Nitroaromatic compounds can be sensitive to light and may slowly decompose over time. The darker color is likely due to the formation of polymeric or oxidized byproducts.
-
Troubleshooting/Action:
-
Assess the Risk: The impurities may have different toxicological properties or could catalyze a runaway reaction.
-
Re-purify if Necessary: If the purity is critical for your experiment (e.g., in pharmaceutical synthesis), you should re-purify a small sample by recrystallization or chromatography and confirm its identity and purity via analytical methods (NMR, LC-MS).
-
Dispose if Unsure: If the integrity of the material is in doubt and purification is not feasible, it is safest to dispose of it as hazardous waste.
-
Section 4: Emergency Procedures & Spill Management - Troubleshooting Guide
Rapid and correct response during an emergency can significantly mitigate harm.
Q: What are the immediate first-aid measures for exposure?
A:
-
Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected skin with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air at once.[14] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[15] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Q: I've spilled about 1-2 grams of the solid compound inside the fume hood. How do I clean it up?
A: A small spill inside a contained space like a fume hood can be managed by trained laboratory personnel. Follow this workflow precisely.
Caption: Small Chemical Spill Response Workflow.
Section 5: Experimental & Disposal Considerations - FAQs
This section addresses practical questions related to the compound's use in synthesis and its eventual disposal.
Q: This compound is a precursor for a nucleophilic aromatic substitution (SNAr) reaction. What common issues should I anticipate?
A: this compound is well-suited for SNAr reactions due to the electron-withdrawing nitro group activating the ring. The two fluorine atoms are excellent leaving groups.
-
Regioselectivity: Depending on your nucleophile and reaction conditions, you may see substitution at either the C1 or C2 position. Steric hindrance from the adjacent methoxy group might favor substitution at the C2 position. Careful reaction optimization and analysis (e.g., via 2D NMR) will be required to confirm the structure of your product.
-
Competing Reactions: With certain nucleophiles (e.g., hydroxide, excess amine at high temperatures), displacement of the nitro group or methoxy group can occur, although this is generally less favorable than displacing the fluorine atoms.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are typically used to facilitate SNAr reactions.[16] Be aware that residual amines in DMF can sometimes act as a competing nucleophile, leading to trace dimethylamino-substituted byproducts.
Q: How must I dispose of waste containing this compound?
A: All waste, including unused product, reaction mixtures, and contaminated materials (gloves, paper towels, silica gel), must be treated as hazardous waste.[2][13]
-
Do not discharge into the environment or down the drain. [13]
-
Collect waste in clearly labeled, sealed, and appropriate containers.
-
Segregate waste streams (e.g., halogenated vs. non-halogenated solvents) according to your institution's EHS guidelines.
-
Arrange for disposal through a licensed hazardous waste disposal company.[5]
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First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
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MSDS of 1,2-Difluoro-4-fluoromethoxy-5-nitrobenzene - Capot Chemical. [Link]
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Personal Protective Equipment | US EPA. [Link]
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MSDS of 1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene - Capot Chemical. [Link]
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Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99% - Cole-Parmer. [Link]
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Safety Data Sheet: ≥98,5 %, - Carl ROTH. [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
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Personal Protective Equipment (PPE) - International Association of Machinists and Aerospace Workers. [Link]
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Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH - ResearchGate. [Link]
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Nitrobenzene - Incident management - GOV.UK. [Link]
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Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH - AURA, Aston University. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 1,2-Difluoro-4-methoxy-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of synthetic intermediates is paramount. 1,2-Difluoro-4-methoxy-5-nitrobenzene (C₇H₅F₂NO₃, CAS: 66684-64-8), a key building block, demands rigorous analytical characterization to ensure the integrity of downstream processes.[1] Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[2][3][4]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, empowering you to select the optimal strategy for your research objectives.
Understanding the Analyte: Chemical Properties of this compound
A molecule's chemical properties intrinsically govern its behavior within a mass spectrometer. This compound is a small, moderately polar molecule with a molecular weight of 189.12 g/mol . The presence of two electron-withdrawing fluorine atoms and a nitro group significantly influences its electronic characteristics, making it susceptible to specific ionization and fragmentation pathways.[5][6]
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₃ | [1][7] |
| Molecular Weight | 189.12 g/mol | [8] |
| Appearance | Solid | [1] |
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is the most critical parameter in mass spectrometry, directly impacting the type and quality of data obtained. For a molecule like this compound, several methods are viable, each with distinct advantages and disadvantages.
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
Electron Ionization (EI) is a classic, high-energy technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint.[9] It is particularly well-suited for volatile and thermally stable compounds.
Why it's a good choice:
-
Rich Fragmentation: The high energy of EI (typically 70 eV) induces extensive fragmentation, providing detailed structural information.[10]
-
Library Matching: The reproducibility of EI spectra allows for confident identification through comparison with established spectral libraries like the NIST Mass Spectral Library.
Causality in Fragmentation:
The fragmentation of this compound under EI is predicted to be driven by the stability of the resulting ions. Key fragmentation pathways for nitroaromatic compounds include the loss of NO (30 u) and NO₂ (46 u).[9] The presence of the methoxy group can also lead to the loss of a methyl radical (CH₃, 15 u) or formaldehyde (CH₂O, 30 u).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Analysis:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-300.
-
Predicted EI Fragmentation of this compound
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A Senior Application Scientist's Guide to Nucleophilic Aromatic Substitution: Comparing the Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene and Analogues
Introduction: The Strategic Importance of Activated Aryl Halides
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the myriad of tools available to the synthetic chemist, Nucleophilic Aromatic Substitution (SNAr) stands out for its reliability and versatility in forming carbon-heteroatom bonds. The substrate at the center of our discussion, 1,2-difluoro-4-methoxy-5-nitrobenzene , is a highly functionalized and activated arene that serves as a powerful building block. Its reactivity is a finely tuned interplay of electronic and steric effects conferred by its substituents.
This guide provides an in-depth, comparative analysis of the reactivity of this compound. We will dissect its performance in SNAr reactions and benchmark it against structurally similar compounds. Our objective is to move beyond mere observation and delve into the causality of its chemical behavior, providing field-proven insights and robust experimental frameworks to empower your research and development endeavors.
The Theoretical Bedrock: Understanding the SNAr Mechanism
To appreciate the nuanced differences in reactivity among the selected compounds, a firm grasp of the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism is essential. Unlike SN1 and SN2 reactions common to aliphatic systems, the SNAr reaction on an aromatic ring proceeds via a distinct two-step addition-elimination pathway.[1][2]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is the single most critical factor governing the reaction rate.
-
Elimination Step (Fast): The aromaticity is restored as the leaving group departs, taking its bonding electrons with it.
The overall reaction rate is profoundly influenced by three key factors:
-
The presence of strong electron-withdrawing groups (EWGs): Groups like nitro (-NO₂) are paramount. When positioned ortho or para to the leaving group, they delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and accelerating the reaction.[3][4]
-
The nature of the leaving group: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I .[2] This is counterintuitive when compared to SN2 reactions where bond strength is key. In SNAr, the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.
-
The nature of the nucleophile, solvent, and temperature: Stronger nucleophiles, polar aprotic solvents (like DMF, DMSO) that can solvate the cation without hindering the nucleophile, and elevated temperatures generally increase reaction rates.
Figure 1. The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Reactivity Analysis
We will now evaluate the reactivity of our target compound, this compound, in relation to several key analogues. This comparison will illuminate the distinct contribution of each substituent to the overall reactivity profile.
Core Compound: this compound
-
Structural Features: This molecule is primed for SNAr. It possesses two potential leaving groups (fluorine atoms), a powerful nitro (-NO₂) EWG, and a methoxy (-OCH₃) group.
-
Electronic Effects & Regioselectivity:
-
The nitro group at C5 is para to the fluorine at C2 and ortho to the fluorine at C1. According to the principles of SNAr, both positions are activated. However, the para relationship typically provides slightly better resonance stabilization for the Meisenheimer intermediate.
-
The methoxy group at C4 is an electron-donating group (EDG) by resonance but electron-withdrawing by induction.[5][6] In the context of SNAr, its net effect is deactivating because it donates electron density to the ring, making it less electrophilic.
-
The Decisive Factor: The position of the nitro group is the dominant activating factor. Nucleophilic attack will preferentially occur at the fluorine atom that is ortho or para to the nitro group. In this molecule, the fluorine at the C1 position is ortho to the nitro group, while the fluorine at C2 is meta. Therefore, substitution will overwhelmingly occur at the C2 position , which is para to the strongly activating nitro group.
-
Comparative Compounds
To build a comprehensive picture, we will compare our core compound to the following analogues:
-
1,2-Difluoro-4-nitrobenzene: This compound lacks the methoxy group. Its reactivity serves as a direct measure of the methoxy group's electronic influence. Without the electron-donating effect of the -OCH₃ group, the aromatic ring is significantly more electron-deficient. Consequently, 1,2-difluoro-4-nitrobenzene is substantially more reactive than its methoxy-substituted counterpart.[7][8]
-
1,2-Dichloro-4-methoxy-5-nitrobenzene: Here, the fluorine leaving groups are replaced by chlorine. While chlorine is a good leaving group, fluorine's superior ability to induce a positive charge on the attached carbon makes the C-F bond more susceptible to nucleophilic attack in the rate-determining step. Therefore, 1,2-dichloro-4-methoxy-5-nitrobenzene is less reactive than this compound.[9][10][11]
-
2,4-Dinitrofluorobenzene (DNFB): Known as Sanger's reagent, DNFB is a classic example of a highly activated aryl halide.[12][13][14] It features two powerful nitro groups, one ortho and one para to the fluorine leaving group. This dual activation makes the ring exceptionally electron-poor and renders DNFB significantly more reactive than this compound, which has only a single activating nitro group and a deactivating methoxy group.[3][15]
Summary of Expected Reactivity
The following table summarizes the predicted relative reactivity of the compounds towards a common nucleophile under identical conditions.
| Compound | Key Structural Differences | Predicted Relative Reactivity | Rationale |
| 2,4-Dinitrofluorobenzene | Two -NO₂ groups, one F | Highest | Strongest activation from two EWGs. |
| 1,2-Difluoro-4-nitrobenzene | One -NO₂ group, two F | High | Strong activation, no deactivating EDG. |
| This compound | One -NO₂ group, two F, one -OCH₃ | Moderate | Activation from -NO₂ is tempered by the deactivating -OCH₃ group. |
| 1,2-Dichloro-4-methoxy-5-nitrobenzene | One -NO₂ group, two Cl, one -OCH₃ | Low | Weaker leaving group ability of Cl compared to F. |
Experimental Protocol: A Validated Workflow
The following protocol provides a reliable method for the monosubstitution of this compound with morpholine. The rationale behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Synthesis of 4-(2-Fluoro-4-methoxy-5-nitrophenyl)morpholine
Figure 2. Experimental workflow for the synthesis of a monosubstituted product via SNAr.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethanol (EtOH), cold
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and powdered anhydrous K₂CO₃.
-
Rationale: Powdered K₂CO₃ provides a large surface area to act as a heterogeneous base, scavenging the HF byproduct generated during the reaction. This is crucial to prevent protonation of the amine nucleophile, which would render it unreactive.
-
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M. Stir the suspension.
-
Rationale: DMF is a polar aprotic solvent, ideal for SNAr. It effectively solvates the potassium cation of the base but does not strongly solvate the amine nucleophile, preserving its nucleophilicity.
-
-
Nucleophile Addition: Add morpholine (1.1 equivalents) to the stirring suspension at room temperature.
-
Rationale: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile.
-
-
Reaction: Heat the reaction mixture to 80 °C.
-
Rationale: While the substrate is activated, thermal energy is required to overcome the activation barrier for the rate-determining addition step. 80 °C provides a good balance between reaction rate and preventing potential side reactions or solvent decomposition.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Rationale: TLC is a rapid and effective method to track the disappearance of the starting material and the appearance of the more polar product, ensuring the reaction is not stopped prematurely or run for an excessive duration.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring.
-
Rationale: The organic product is typically insoluble in water. This "crashing out" procedure precipitates the product while the inorganic salts (K₂CO₃, KF) and DMF dissolve in the aqueous phase.
-
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid sequentially with deionized water and a small amount of cold ethanol.
-
Rationale: The water wash removes residual salts and DMF. The cold ethanol wash removes non-polar impurities without significantly dissolving the desired product.
-
-
Drying: Dry the purified solid under high vacuum to obtain the final product, 4-(2-fluoro-4-methoxy-5-nitrophenyl)morpholine.
This robust protocol highlights the practical application of SNAr principles and serves as a reliable starting point for the synthesis of diverse libraries based on the this compound scaffold.
Conclusion
The reactivity of this compound in Nucleophilic Aromatic Substitution is a well-defined and predictable process governed by the electronic contributions of its substituents. The potent activating effect of the para-nitro group makes it a highly valuable substrate, while the presence of a deactivating methoxy group and two distinct fluorine leaving groups offers opportunities for controlled and regioselective functionalization.
By understanding its reactivity relative to analogues like 1,2-difluoro-4-nitrobenzene and the benchmark 2,4-dinitrofluorobenzene, researchers can make informed decisions in the design of synthetic routes. This knowledge is critical for professionals in drug development, where the ability to rapidly and efficiently synthesize novel analogues is a key driver of discovery. The principles and protocols outlined in this guide provide the foundational expertise required to leverage these powerful chemical tools to their full potential.
References
-
La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
-
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved from [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
- Clark, V. M., & Kirby, A. J. (1963). The reaction of 2,4-dinitrofluorobenzene with nucleotides.
-
Brainly.in. (2020, November 1). Fluro-2,4-dinitrobenzene is highly reactive toward nucleophillic substitution through an SNAr mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]
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The Untapped Potential of 1,2-Difluoro-4-methoxy-5-nitrobenzene Derivatives: A Comparative Guide to Predicted Biological Activity
In the landscape of modern drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of developing novel therapeutics. The 1,2-difluoro-4-methoxy-5-nitrobenzene core represents a fascinating, yet underexplored, platform for the synthesis of new bioactive molecules. The convergence of three key pharmacophoric features—a nitro group, vicinal fluorine atoms, and a methoxy substituent—suggests a rich potential for diverse biological activities. This guide provides a comparative analysis of the predicted biological activities of derivatives of this scaffold, drawing upon experimental data from structurally related compounds to inform future research and development.
The presence of a nitroaromatic system is a well-established feature in a variety of antimicrobial and anticancer agents.[1] The strong electron-withdrawing nature of the nitro group can render these compounds susceptible to bioreduction in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, leading to the formation of cytotoxic radical species.[2] Furthermore, the inclusion of fluorine atoms in drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The unique electronic properties of fluorine can modulate the acidity of nearby protons and influence intermolecular interactions, often leading to improved pharmacological profiles.[4] The methoxy group, a common substituent in natural products and synthetic drugs, can also contribute to target engagement through hydrogen bonding and by influencing the overall electronic and steric properties of the molecule.
This guide will delve into the anticipated anticancer, antimicrobial, and enzyme inhibitory activities of this compound derivatives, supported by a comparative analysis of existing experimental data for analogous compounds. We will also present standardized experimental protocols for evaluating these activities and visualize key workflows and potential mechanisms of action.
Comparative Analysis of Predicted Biological Activities
While direct experimental data on the biological activities of this compound derivatives are not yet available in the public domain, we can extrapolate potential activities and potencies by examining structurally similar compounds.
Potential Anticancer Activity
The combination of a nitro group and fluorine substitution is a recurring motif in anticancer drug discovery. The nitro group can contribute to cytotoxicity through bioreductive activation, while fluorine atoms can enhance binding to key oncogenic targets such as protein kinases. Derivatives of this compound could be envisioned as scaffolds for novel kinase inhibitors or as cytotoxic agents selective for hypoxic tumor cells.
For comparison, various fluorinated and nitro-containing compounds have demonstrated significant anticancer activity against a range of cell lines. The following table summarizes the cytotoxic effects of some of these related molecules.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |
| Fluorinated Indole Derivative | Lung (A549), Breast (MCF-7), Cervical (HeLa) | 0.95 - 1.57 | [1] |
| Fluorinated Pyrazolylbenzimidazole | Lung (A549), Breast (MCF-7), Cervical (HeLa) | 0.95 - 1.57 | [1] |
| 1,3,4-Thiadiazole Derivative | Breast (MCF-7) | ~52 - 55 | [3] |
| 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene | Murine and Human Cancer Cell Lines | 1-4 µg/mL | [5] |
This table presents data for structurally related compounds to provide a comparative context for the potential activity of this compound derivatives.
Predicted Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving the intracellular reduction of the nitro group to generate toxic metabolites.[2] The presence of fluorine atoms can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.[6] Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.
The following table provides a comparative overview of the antimicrobial activity of related nitroaromatic and fluorinated compounds.
| Compound Class/Derivative | Target Organism(s) | MIC (µg/mL) | Reference |
| Fluorinated β-Nitrostyrenes | E. coli | Not specified, but showed high activity | [6] |
| Pyrazoline Derivative with 4-methoxy substitution | Staphylococcus aureus, Enterococcus faecalis | 32-512 | [7] |
| 1,3-Dihalogeno-5-nitrobenzenes | Aspergillus niger, Trichophyton mentagrophytes | Showed significant activity | [8] |
| 2-methoxynaphthalene-1,4-dione | Cryptococcus neoformans | 3.12 - 12.5 | [9] |
This table presents data for structurally related compounds to provide a comparative context for the potential activity of this compound derivatives.
Potential for Enzyme Inhibition
The structural features of this compound suggest that its derivatives could be effective enzyme inhibitors. The aromatic core can serve as a scaffold for positioning functional groups to interact with the active sites of various enzymes, such as kinases, proteases, or oxidoreductases. The fluorine atoms can form favorable interactions with enzyme residues, enhancing binding affinity and selectivity.[4] For instance, many kinase inhibitors incorporate fluorinated phenyl rings to improve their potency and pharmacokinetic properties.[10]
The following table summarizes the enzyme inhibitory activity of some related compounds.
| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Fluorinated Indole Derivative | VEGFR-2 Kinase | 0.0038 | [1] |
| 6-chloro-2-methoxyacridine derivative | α-Glucosidase | 98.0 | [5] |
| Fluorinated Benzenesulfonic Ester | α-Amylase | 3.1 | [8] |
This table presents data for structurally related compounds to provide a comparative context for the potential activity of this compound derivatives.
Experimental Protocols
To empirically determine the biological activities of novel this compound derivatives, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for assessing anticancer, antimicrobial, and enzyme inhibitory activities.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is designed to determine the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation:
-
Grow the microbial strain (e.g., E. coli, S. aureus, C. albicans) in an appropriate broth overnight.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbe with no compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualization of Key Concepts
To further elucidate the potential of this compound derivatives, the following diagrams illustrate a hypothetical synthetic pathway, a general workflow for biological screening, and a potential signaling pathway that could be targeted.
Caption: A potential synthetic route to generate bioactive derivatives.
Caption: A streamlined workflow for the discovery of lead compounds.
Caption: A generic kinase signaling pathway as a potential therapeutic target.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the well-established biological activities of nitroaromatic and fluorinated compounds, researchers can rationally design and synthesize derivatives with potent anticancer, antimicrobial, and enzyme-inhibitory properties. The comparative analysis presented in this guide, based on data from structurally related molecules, provides a strong rationale for the exploration of this chemical space.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a battery of in vitro biological assays. Structure-activity relationship (SAR) studies will be crucial for identifying the key structural features that govern potency and selectivity. Promising lead compounds can then be advanced to more complex biological models and preclinical studies. The insights provided in this guide are intended to catalyze these efforts and unlock the full therapeutic potential of this intriguing chemical scaffold.
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A Computational and Comparative Guide to the Reactivity of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Introduction: A Versatile Building Block in Modern Synthesis
1,2-Difluoro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating nitro and methoxy groups and two labile fluorine leaving groups, renders it a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive analysis of the predicted reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr). We will explore its reactivity profile in comparison to analogous compounds and provide a detailed framework for the computational analysis of its reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and similar fluorinated nitroaromatic compounds.
Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group, positioned para to one fluorine and meta to the other, significantly activates the aromatic ring towards nucleophilic attack.[1][2] This activation is further enhanced by the inductive effect of the two fluorine atoms. The methoxy group, an electron-donating group, has a moderating influence, but the overall electronic character of the ring remains highly electrophilic.
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The presence of the nitro group is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.[2]
Regioselectivity in SNAr Reactions
A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The two fluorine atoms are not equivalent. The fluorine at the C1 position is ortho to the nitro group, while the fluorine at the C2 position is meta. In SNAr reactions, nucleophilic attack is favored at positions ortho and para to strong electron-withdrawing groups because the negative charge of the Meisenheimer complex can be effectively delocalized onto the nitro group through resonance.[2]
Therefore, it is predicted that nucleophilic attack will preferentially occur at the C1 position , leading to the displacement of the fluorine atom ortho to the nitro group.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we will compare it with several structurally related compounds.
| Compound | Key Features | Predicted Relative Reactivity in SNAr | Rationale |
| This compound | Two F atoms, one NO₂, one OMe group. | High | The strong activation by the nitro group and the presence of two good leaving groups suggest high reactivity. The methoxy group may slightly attenuate this reactivity compared to a dinitro analogue. |
| 4,5-Difluoro-1,2-dinitrobenzene | Two F atoms, two NO₂ groups. | Very High | The presence of two powerful electron-withdrawing nitro groups makes this compound exceptionally reactive towards nucleophiles.[4] The fluorine atoms are readily displaced.[5] |
| 2,4-Difluoronitrobenzene | Two F atoms, one NO₂ group. | High | A well-studied and highly reactive substrate for SNAr.[6] The fluorine atom para to the nitro group is particularly labile. |
| 1-Fluoro-4-nitrobenzene | One F atom, one NO₂ group. | Moderate to High | A standard substrate for demonstrating SNAr. The single fluorine is activated by the para-nitro group. |
| 1,2-Difluorobenzene | Two F atoms, no activating groups. | Low | Lacks the necessary electron-withdrawing groups to facilitate nucleophilic attack under standard SNAr conditions. |
Computational Analysis of Reactivity: A Predictive Framework
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the reactivity of molecules like this compound.[3][7] A systematic computational analysis can provide valuable insights into reaction mechanisms, regioselectivity, and reaction kinetics.
Workflow for Computational Analysis
A typical workflow for the computational analysis of the SNAr reactivity of this compound with a generic nucleophile (Nu⁻) is outlined below.
Caption: A generalized workflow for the computational investigation of chemical reactivity.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial step involves optimizing the ground state geometries of the reactants (this compound and the chosen nucleophile) using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the nucleophilic attack at both C1 and C2 positions. This is a critical step to determine the activation energy of the reaction.
-
Intermediate Optimization: The geometry of the Meisenheimer complex for both attack pathways is optimized.
-
Product Optimization: The geometries of the final products of the substitution reaction are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm that the reactants, intermediates, and products are true minima (no imaginary frequencies) and that the transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Profile Construction: The relative energies of the reactants, transition states, intermediates, and products are calculated to construct a reaction energy profile. This allows for the determination of the activation energies and the overall reaction thermodynamics.
-
Analysis of Electronic Properties: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to understand the charge distribution in the reactants, transition states, and intermediates, providing deeper insight into the electronic factors governing the reaction.
Predicted SNAr Mechanism and Regioselectivity
Based on established principles of SNAr reactions and computational studies of similar systems, the following mechanism is predicted for the reaction of this compound with a nucleophile (Nu⁻).
Caption: Predicted SNAr mechanism for this compound.
The computational analysis is expected to show a lower activation energy for the attack at the C1 position due to the superior resonance stabilization of the resulting Meisenheimer complex by the ortho-nitro group.
Experimental Validation: A General Protocol
The predictions from the computational analysis can be validated through experimental studies. A general protocol for conducting an SNAr reaction with this compound is provided below.
Materials
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine, etc.)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm the structure and determine the regioselectivity of the substitution.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution. Its reactivity is governed by the interplay of its substituents, with the nitro group being the primary activating group and the fluorine atoms serving as excellent leaving groups. Computational analysis provides a robust framework for predicting the regioselectivity and kinetics of its reactions, with nucleophilic attack anticipated to occur preferentially at the C1 position. The comparative analysis with related compounds highlights its position as a highly reactive and synthetically useful building block. Experimental validation using the provided protocol can confirm these predictions and pave the way for the development of novel synthetic methodologies.
References
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- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Vapourtec. (n.d.).
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Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 1,2-Difluoro-4-methoxy-5-nitrobenzene Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the realm of medicinal chemistry, derivatives of 1,2-Difluoro-4-methoxy-5-nitrobenzene are of significant interest due to their potential as scaffolds in the design of novel therapeutic agents. The specific arrangement of the fluorine, methoxy, and nitro functional groups on the benzene ring dictates the molecule's electronic properties, intermolecular interactions, and, ultimately, its biological activity. This guide provides an in-depth, objective comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of this important class of compounds, supported by experimental data and established protocols.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the definitive method for determining the absolute structure of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and thereby deduce the precise positions of atoms in the crystal lattice. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
A case in point is the structural analysis of the closely related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[3] The crystallographic data from this study provides a valuable benchmark for what can be expected for derivatives of this compound.
Experimental Protocol: X-ray Crystallography of a this compound Derivative
The following protocol outlines the key steps for the structural determination of a novel this compound derivative via single-crystal X-ray diffraction.
1. Synthesis and Purification:
-
Synthesize the target this compound derivative using established organic chemistry methods.
-
Purify the compound to a high degree (>98%) using techniques such as column chromatography or recrystallization. The purity of the starting material is critical for obtaining high-quality crystals.
2. Crystal Growth:
The formation of a single crystal of sufficient size and quality is often the most challenging step.[4] Several methods can be employed, and the optimal conditions must be determined empirically.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to near saturation. Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]
-
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a denser solvent in which it is insoluble. The compound is dissolved in the top layer, and over time, slow diffusion at the interface can lead to crystal growth.[5]
3. Crystal Selection and Mounting:
-
Under a microscope, select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.
-
Carefully mount the selected crystal on a goniometer head using a cryo-loop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.[6]
4. Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[6]
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.[6]
-
As the crystal is rotated, a series of diffraction images are collected by a detector.[2]
5. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment.
Caption: A generalized workflow for single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information or may be more suitable under certain circumstances. The primary alternatives for the structural elucidation of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Computational Modeling |
| Sample Phase | Solid (single crystal) | Solution | In silico (no physical sample) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, through-space atomic proximities (NOE), dynamic information | Theoretical 3D structure, electronic properties, conformational analysis |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation in the solid state.[7] | Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[8] | Can predict structures of molecules that are difficult to synthesize or crystallize.[9] |
| Weaknesses | Requires high-quality single crystals, which can be difficult to grow.[1] The solid-state conformation may not be the same as in solution. | Does not directly provide bond lengths and angles with high precision.[10] Can be challenging for complex molecules with overlapping signals. | Accuracy is dependent on the level of theory and basis set used.[11] Does not provide direct experimental validation. |
| Suitability for Fluorinated Compounds | Excellent. Fluorine atoms are readily located due to their high electron density. | Excellent. 19F NMR is a powerful tool for studying fluorinated compounds due to the high sensitivity and large chemical shift range of the 19F nucleus.[12][13] | Well-suited for studying the effects of fluorine substitution on molecular geometry and electronic properties.[14] |
The Synergy of Techniques
The most comprehensive understanding of a molecule's structure and behavior is often achieved by combining these techniques.
Caption: The complementary relationship between X-ray crystallography, NMR, and computational modeling.
For this compound derivatives, a combined approach is highly recommended. X-ray crystallography can provide the definitive solid-state structure, which can then be used as a starting point for computational studies to explore conformational flexibility and electronic properties. NMR spectroscopy, particularly 1H, 13C, and 19F NMR, is essential for confirming the structure in solution and studying its dynamic behavior.
Conclusion
The structural elucidation of this compound derivatives is a critical step in their development for various applications, particularly in drug discovery. Single-crystal X-ray crystallography stands as the gold standard for providing an unambiguous, high-resolution three-dimensional structure in the solid state. However, a comprehensive understanding of these molecules necessitates a multi-faceted approach. By integrating the precise structural data from X-ray crystallography with the solution-state insights from NMR spectroscopy and the predictive power of computational modeling, researchers can gain a holistic view of the molecule's architecture and properties, thereby accelerating the design and development of new and effective chemical entities.
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An Overview of Fluorine NMR. (2014). ResearchGate. Retrieved from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. Retrieved from [Link]
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Structure of nitrobenzene and its derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
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What are the advantages and disadvantages of x-rays and electrons to study crystal structures? (2020, December 30). Quora. Retrieved from [Link]
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Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations. (2007). ResearchGate. Retrieved from [Link]
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Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (2011). ACS Publications. Retrieved from [Link]
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Molecular toxicity of nitrobenzene derivatives to tetrahymena pyriformis based on SMILES descriptors using Monte Carlo, docking, and MD simulations. (2023). DOI. Retrieved from [Link]
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Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (2011). NIH. Retrieved from [Link]
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Limitations and lessons in the use of X-ray structural information in drug design. (2008). PMC. Retrieved from [Link]
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X-ray Structures of 1-Ethynyl-2-Nitrobenzene and 1-Ethynyl-4,5-Dimethyl-2-Nitrobenzene: Correlation to the Enhanced Rate of Hydration and Investigation of the C–H···O Alkyne-Nitro Hydrogen Bonding. (2016). ResearchGate. Retrieved from [Link]
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Chemical crystallography by serial femtosecond X-ray diffraction. (2022, January 19). PubMed. Retrieved from [Link]
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A Comparative Study of Fluorinated vs. Non-Fluorinated Nitrobenzenes: A Guide for Researchers
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired functionality. Nitrobenzene, a foundational aromatic compound, serves as a versatile precursor. However, the introduction of fluorine atoms onto the aromatic ring dramatically alters its physicochemical properties and chemical reactivity. This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated nitrobenzenes, supported by experimental data and established protocols, to inform researchers in their synthetic design and application development.
Part 1: The Fluorine Effect on Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic structure and physical characteristics of the nitrobenzene core.[1] While similar in size to a hydrogen atom, fluorine's strong inductive effect (-I) and weaker positive mesomeric effect (+M) are key to its influence.[1][2] This leads to significant, often advantageous, alterations in properties crucial for drug development, such as metabolic stability, lipophilicity, and binding affinity.[3][4][5]
A direct comparison of nitrobenzene with its para-fluorinated analog, 4-fluoronitrobenzene, illustrates these changes.
Table 1: Comparative Physicochemical Properties
| Property | Nitrobenzene | 4-Fluoronitrobenzene | Rationale for Difference |
| Molecular Formula | C₆H₅NO₂ | C₆H₄FNO₂ | Substitution of one hydrogen with fluorine. |
| Molecular Weight | 123.11 g/mol | 141.10 g/mol [6] | Increased mass due to the fluorine atom. |
| Melting Point | 5.7 °C | 27 °C[6] | Fluorine substitution can alter crystal lattice packing and intermolecular interactions, often leading to a higher melting point. |
| Boiling Point | 210.9 °C | 206-207 °C[6] | While fluorine increases polarity, changes in molecular shape and intermolecular forces can lead to subtle variations in boiling point. |
| Density | 1.198 g/cm³ | 1.330 g/cm³ @ 20°C[6] | The higher atomic mass of fluorine relative to hydrogen results in a denser compound. |
| Solubility in Water | 1.9 g/L | Insoluble[6] | Fluorination typically increases lipophilicity (hydrophobicity), reducing water solubility.[7] |
| Dipole Moment | ~4.22 D | ~2.6 D | The C-F bond dipole opposes the strong dipole of the nitro group, resulting in a lower net molecular dipole moment for the para-substituted isomer. |
Part 2: Spectroscopic Fingerprints
The electronic perturbations caused by fluorine are readily observable in standard spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In nitrobenzene, the ortho-protons (H2/H6) are the most deshielded (~8.25 ppm) due to the anisotropic and inductive effects of the nitro group.[8] In 4-fluoronitrobenzene, the protons ortho to the nitro group remain deshielded, while the protons ortho to the fluorine atom experience complex splitting patterns due to H-F coupling.
-
¹³C NMR: The carbon signals in nitrobenzene show the ipso-carbon (C1, attached to NO₂) as highly deshielded (~148 ppm).[8] In 4-fluoronitrobenzene, the carbon attached to fluorine (C4) appears as a large doublet due to strong C-F coupling, a characteristic feature of fluorinated aromatics.[9]
-
¹⁹F NMR: This technique is exceptionally useful for fluorinated compounds. 4-Fluoronitrobenzene will exhibit a single resonance in the ¹⁹F NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom. The chemical shift range in ¹⁹F NMR is vast, making it highly sensitive to subtle structural changes.[10]
Infrared (IR) Spectroscopy
The IR spectrum of nitrobenzene is characterized by strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[11] These bands are also present in fluorinated nitrobenzenes. Additionally, fluorinated analogs will display a strong C-F stretching vibration, usually in the 1100-1250 cm⁻¹ region, which can be a clear diagnostic peak.
Part 3: A Tale of Two Reactivities
The true divergence between these compound classes becomes evident in their chemical reactivity, particularly in nucleophilic aromatic substitution and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of aromatic chemistry, and it is here that fluorinated nitrobenzenes display their most significant advantage. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[12][13]
The presence of a strong electron-withdrawing group, like the nitro group, is essential as it activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex.[14][15]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Key Comparative Insights:
-
Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[12][14] However, the electronegativity of the halogen substituent plays a crucial role. The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. This effect significantly accelerates the reaction rate.
-
Reactivity Trend: The reactivity of para-substituted halonitrobenzenes in SₙAr reactions follows the trend: F >> Cl > Br > I . This is counterintuitive to bond strength (C-F is the strongest) but is explained by fluorine's superior ability to stabilize the transition state leading to the Meisenheimer complex via its powerful inductive effect.[16] p-Fluoronitrobenzene is therefore substantially more reactive than p-chloronitrobenzene or p-bromonitrobenzene.[16]
-
Synthetic Advantage: The enhanced reactivity of fluorinated nitrobenzenes allows SₙAr reactions to proceed under milder conditions, often leading to cleaner reactions, higher yields, and better selectivity.[17][18] This makes them highly valuable intermediates in multi-step syntheses where sensitive functional groups might not tolerate harsh conditions.[7][15]
This protocol describes a competitive reaction to qualitatively compare the reactivity of 4-fluoronitrobenzene and 4-chloronitrobenzene.
Objective: To demonstrate the superior reactivity of 4-fluoronitrobenzene in an SₙAr reaction with a common nucleophile.
Materials:
-
4-Fluoronitrobenzene
-
4-Chloronitrobenzene
-
Piperidine
-
Dimethyl Sulfoxide (DMSO)
-
Diatomaceous earth
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
In a 50 mL round-bottom flask, prepare a solution by dissolving equimolar amounts (e.g., 5 mmol each) of 4-fluoronitrobenzene and 4-chloronitrobenzene in 20 mL of DMSO.
-
Add 0.5 equivalents (2.5 mmol) of piperidine to the solution. The use of a substoichiometric amount of the nucleophile ensures a competitive environment.
-
Stir the reaction mixture at a constant temperature (e.g., 50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60, and 120 minutes).
-
Quench each aliquot by diluting with water and extracting with diethyl ether.
-
Pass the organic extract through a small plug of diatomaceous earth to remove any precipitated salts.
-
Analyze the composition of the organic extract by GC-MS to determine the relative ratio of the two substitution products (N-(4-nitrophenyl)piperidine from each starting material) and the remaining reactants.
Expected Outcome: The analysis will show a significantly faster consumption of 4-fluoronitrobenzene and a correspondingly faster formation of its substitution product compared to 4-chloronitrobenzene, visually demonstrating the enhanced reactivity conferred by the fluorine substituent.
Reduction of the Nitro Group
The conversion of the nitro group to an aniline is a fundamental transformation, providing a key synthetic handle for further functionalization, such as amide bond formation.[15][19] This reduction is typically achieved using methods like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).[20][21]
Caption: General experimental workflow for the reduction of a nitroaromatic compound.[20]
Comparative Insights:
The electronic nature of the aromatic ring can influence the rate of reduction. The strong electron-withdrawing nature of both the nitro group and the fluorine atom can make the nitro group slightly more electron-deficient in fluorinated nitrobenzenes. This can, in some catalytic systems, lead to a modest increase in the rate of reduction compared to their non-fluorinated counterparts. However, this effect is generally less pronounced than the dramatic differences seen in SₙAr reactivity. The choice of reducing agent and reaction conditions typically has a much larger impact on the outcome than the presence of a fluorine substituent.
Part 4: Applications in Drug Discovery & Materials Science
The unique properties bestowed by fluorine make fluorinated nitrobenzenes indispensable building blocks in several high-value sectors.[17]
-
Pharmaceuticals: Fluorine is now present in over 20% of all pharmaceuticals.[5] Its introduction can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase membrane permeability and bioavailability by tuning lipophilicity, and improve binding affinity to target proteins.[4][7] Fluorinated nitrobenzenes are key starting materials for synthesizing a wide range of active pharmaceutical ingredients (APIs), including anticancer and anti-inflammatory drugs.[3][7]
-
Agrochemicals: Similar to pharmaceuticals, fluorination is used to enhance the potency, metabolic stability, and bioavailability of herbicides and fungicides.[7][17]
-
Advanced Materials: The unique electronic properties and thermal stability of fluorinated aromatics make them useful in the synthesis of specialty polymers, dyes, and materials for electronic applications.[17]
Part 5: A Note on Metabolism and Toxicology
The metabolism of nitrobenzene in biological systems primarily involves the reduction of the nitro group to form nitrosobenzene, phenylhydroxylamine, and ultimately aniline, or oxidation of the ring to form nitrophenols.[22] These metabolites are responsible for the compound's toxicity, most notably methaemoglobinaemia.[22]
The introduction of fluorine can alter metabolic pathways. The high strength of the C-F bond often makes it resistant to cleavage.[23] However, the presence of fluorine can influence the metabolism at other sites on the molecule. While often used to increase metabolic stability, the potential for metabolism to liberate fluoride ions or form toxic fluorinated metabolites, such as fluoroacetic acid, must be carefully assessed during drug development.[23][24][25] The toxicity of nitroaromatic compounds is also linked to their electrophilicity, which can be modeled using QSAR (Quantitative Structure-Activity Relationship) studies.[26]
Conclusion
The strategic incorporation of fluorine into the nitrobenzene scaffold is a powerful tool for the modern chemist. While non-fluorinated nitrobenzenes remain valuable and cost-effective starting materials, their fluorinated counterparts offer significant advantages, most notably a dramatic enhancement in reactivity towards nucleophilic aromatic substitution. This allows for milder reaction conditions and greater synthetic flexibility. Furthermore, the changes in physicochemical properties—such as increased lipophilicity and metabolic stability—make fluorinated nitrobenzenes exceptionally valuable precursors in the design of next-generation pharmaceuticals and advanced materials. Understanding the fundamental differences detailed in this guide enables researchers to make more informed decisions in molecular design, ultimately accelerating innovation.
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A Comparative Guide to the Synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene for Advanced Research Applications
Introduction: The Significance of 1,2-Difluoro-4-methoxy-5-nitrobenzene in Modern Drug Discovery
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The precise arrangement of its electron-withdrawing fluorine and nitro groups, alongside the electron-donating methoxy group, imparts unique reactivity and physicochemical properties. These characteristics are leveraged by medicinal chemists to fine-tune the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comparative analysis of the most viable synthetic pathways to this valuable intermediate, offering researchers the insights needed to select the optimal route for their specific laboratory and developmental needs.
At a Glance: Comparative Analysis of Synthetic Pathways
| Parameter | Pathway 1: Electrophilic Nitration | Pathway 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 1,2-Difluoro-4-methoxybenzene | 1,2,4-Trifluoro-5-nitrobenzene |
| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Aromatic Substitution |
| Primary Reagents | Nitric Acid, Sulfuric Acid | Sodium Methoxide, Methanol |
| Number of Steps | One-step from precursor | One-step from precursor |
| Estimated Yield | High (potentially >85%) | Moderate to High (potentially 70-90%) |
| Regioselectivity | High, directed by substituents | High, activated by the nitro group |
| Reaction Conditions | Low temperature (0 °C to rt) | Mild (room temperature to gentle heating) |
| Scalability | Generally good | Good, amenable to flow chemistry |
| Safety Considerations | Use of strong, corrosive acids | Handling of reactive sodium methoxide |
Pathway 1: Electrophilic Nitration of 1,2-Difluoro-4-methoxybenzene
This is arguably the most direct and conceptually straightforward approach to the target molecule. The synthesis commences with the commercially available or readily synthesized precursor, 1,2-difluoro-4-methoxybenzene (also known as 3,4-difluoroanisole).
Causality of Experimental Choices & Mechanistic Insights
The regioselectivity of the nitration is dictated by the directing effects of the substituents on the benzene ring. The methoxy group is a powerful activating, ortho-, para- director, while the fluorine atoms are deactivating but also ortho-, para- directing. In this case, the position para to the strongly activating methoxy group is already occupied by a fluorine atom. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to one of the positions ortho to the methoxy group. Of the two available ortho positions, the one that is also meta to both fluorine atoms is sterically and electronically favored, leading to the desired this compound isomer. The use of a strong acid catalyst, typically sulfuric acid, is essential for the in-situ generation of the highly electrophilic nitronium ion from nitric acid.
Visualizing the Synthetic Workflow
The Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 1,2-Difluoro-4-methoxy-5-nitrobenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule dictates its biological activity. This guide delves into the structure-activity relationship (SAR) of 1,2-Difluoro-4-methoxy-5-nitrobenzene analogs, a class of compounds holding potential in therapeutic development. By systematically exploring the impact of structural modifications, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel drug candidates. The core of this analysis lies in understanding how subtle changes to the molecular scaffold influence biological outcomes, a fundamental principle in the journey from a chemical entity to a life-saving therapeutic.
The this compound core presents a unique electronic and steric landscape. The two fluorine atoms, being highly electronegative, create a distinct electronic environment on the benzene ring.[1] This fluorination can enhance metabolic stability and binding affinity of drug candidates.[1] The nitro group, a strong electron-withdrawing group, further modulates the electronic properties and provides a handle for further chemical modifications.[1] The methoxy group, on the other hand, introduces a potential hydrogen bond acceptor and can influence the molecule's overall lipophilicity and solubility. Understanding the interplay of these functional groups is paramount to elucidating the SAR of this compound class.
The Crucial Role of Structural Modifications: A Comparative Analysis
The Influence of Halogen Substitution
The presence and position of halogen atoms, particularly fluorine, are known to significantly impact the biological activity of aromatic compounds. In many drug candidates, fluorine substitution enhances metabolic stability by blocking sites of enzymatic oxidation.[1] Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity of nearby protons and the strength of intermolecular interactions, such as hydrogen bonds.[1]
A hypothetical SAR study might explore the replacement of one or both fluorine atoms with other halogens (Cl, Br, I) or moving them to different positions on the ring. It is plausible that increasing the size of the halogen could introduce steric hindrance, potentially altering the binding affinity for a biological target.
The Impact of Methoxy Group Modification
The methoxy group at the 4-position is a key feature, contributing to the overall electronic and pharmacokinetic properties of the molecule. Replacing the methyl group with larger alkyl chains could increase lipophilicity, which might enhance cell membrane permeability but could also lead to decreased aqueous solubility. Conversely, demethylation to a hydroxyl group would introduce a hydrogen bond donor, potentially leading to stronger interactions with a target protein.
The Role of the Nitro Group
The nitro group is a critical pharmacophore in many biologically active molecules. Its strong electron-withdrawing nature is often essential for activity.[2] However, the presence of a nitro group can sometimes be associated with toxicity concerns.[2] Therefore, a key aspect of the SAR of these analogs would be to explore isosteric replacements for the nitro group. For instance, replacing the nitro group with a cyano (-CN) or a trifluoromethyl (-CF3) group would maintain the electron-withdrawing character while potentially altering the metabolic profile and toxicity of the compound.
Experimental Protocols for Synthesis and Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a parent this compound analog and for the evaluation of its cytotoxic activity.
Synthesis of this compound
This protocol describes a potential synthetic route starting from commercially available 3,4-difluoroanisole.
Materials:
-
3,4-Difluoroanisole
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask cooled to 0°C in an ice bath, slowly add 10 mmol of 3,4-difluoroanisole to a mixture of 5 mL of fuming nitric acid and 5 mL of sulfuric acid with constant stirring.
-
Maintain the temperature at 0°C and continue stirring for 2 hours.
-
Carefully pour the reaction mixture over 50 g of crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the desired this compound.
Biological Evaluation: Assessing Cytotoxicity
A fundamental aspect of drug discovery is determining a compound's effect on cell viability. The MTT assay is a widely used colorimetric method to assess cytotoxicity.
MTT Assay Protocol
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Path Forward: A Workflow for SAR Exploration
To systematically investigate the structure-activity relationship of this compound analogs, a logical workflow is essential. The following diagram illustrates a proposed research pathway.
Caption: A workflow for the systematic exploration of the structure-activity relationship of this compound analogs.
Conclusion and Future Directions
The exploration of the structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. While this guide provides a foundational framework based on established principles of medicinal chemistry and SAR of related compounds, the field awaits dedicated studies on this specific chemical scaffold to unlock its full potential. Future research should focus on the synthesis of a diverse library of analogs with systematic modifications to the fluorine, methoxy, and nitro substituents. Comprehensive biological evaluation of these analogs against a panel of cancer cell lines, microbial strains, or specific enzyme targets will be crucial for generating the quantitative data needed to build robust SAR models. Such studies, guided by the principles outlined in this guide, will undoubtedly pave the way for the development of new and effective therapeutic agents.
References
- (Reference to a relevant scientific paper on SAR of fluorinated compounds - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on SAR of nitroaromatic compounds - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on synthetic methods for nitroaromatic compounds - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on cytotoxicity testing methods - to be added when a specific paper is identified)
-
Wishnok, J. S., & Archer, M. C. (1976). Structure-activity relationships in nitrosamine carcinogenesis. British journal of cancer, 33(3), 307. [Link]
- (Reference to a relevant scientific paper on antimicrobial activity of nitroaromatic compounds - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on enzyme inhibition by fluorinated compounds - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on the synthesis of substituted nitrobenzenes - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on the biological evaluation of small molecules - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on QSAR of nitroaromatic compounds - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on the role of fluorine in medicinal chemistry - to be added when a specific paper is identified)
-
Kuujia. (2024). Cas no 66684-63-7 (1,4-difluoro-2-methoxy-5-nitrobenzene). Retrieved from [Link]
- (Reference to a relevant scientific paper on the synthesis of fluorinated aromatics - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on the mechanism of action of nitroaromatic drugs - to be added when a specific paper is identified)
- (Reference to a relevant scientific paper on the metabolic stability of fluorinated compounds - to be added when a specific paper is identified)
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-Difluoro-4-methoxy-5-nitrobenzene
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS No. 66684-64-8), a compound frequently utilized in pharmaceutical and agrochemical research. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to empower researchers and drug development professionals with the knowledge to manage this hazardous waste stream responsibly.
The core principle for managing halogenated nitroaromatic compounds is the prevention of environmental release and the mitigation of exposure risks.[1][2] Due to their inherent toxicity and persistence, these substances require a dedicated and meticulous disposal pathway.
Immediate Safety Profile & Hazard Identification
Before handling, it is crucial to recognize the specific hazards associated with this compound. This compound is classified as hazardous, and understanding its profile is the first step in safe handling and disposal.
Table 1: Chemical and Hazard Summary
| Property | Information | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 66684-64-8 | |
| Molecular Formula | C₇H₅F₂NO₃ | [3] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| Incompatible Materials | Strong oxidizing agents, Strong bases |[4] |
The combination of a nitro group and halogen atoms on a benzene ring contributes to the compound's reactivity and toxicity.[2] The electron-withdrawing nature of these groups makes the compound resistant to natural degradation, underscoring the need for controlled disposal methods.[2]
Pre-Disposal Checklist & Required Personal Protective Equipment (PPE)
Proper preparation is critical. Before initiating any disposal procedures, ensure the following are in place:
-
Designated Waste Area: A specific, well-ventilated area, preferably within a chemical fume hood, should be designated for waste accumulation.[5][6]
-
Waste Container: Use a suitable, clearly labeled, and closed container for the waste.[5][6] The container must be compatible with the chemical and clearly marked as "Hazardous Waste," listing all contents.
-
Spill Kit: An accessible spill kit equipped with absorbent materials suitable for organic compounds is mandatory.
-
Knowledge of Emergency Procedures: All personnel involved must be familiar with the emergency procedures outlined in Section 5 of this guide.[1]
Personal Protective Equipment (PPE): The causality behind PPE selection is to create a complete barrier against all potential routes of exposure (inhalation, dermal, ocular).
-
Gloves: Chemically resistant gloves (e.g., Nitrile) are required. Always inspect gloves for integrity before use and dispose of contaminated gloves properly to avoid secondary contact.[1][4]
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles.[1][6]
-
Lab Coat: A flame-resistant lab coat provides a necessary barrier against skin contact.[1]
-
Respiratory Protection: If handling the solid outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a regulated hazardous waste stream from cradle to grave.[7]
Step 1: Waste Identification and Characterization All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., glassware, spatulas, weighing paper).
-
Solutions containing the compound.
-
Contaminated PPE.
Step 2: Waste Segregation (Critical Step) Proper segregation is essential to prevent dangerous reactions and to ensure cost-effective disposal.[8]
-
Halogenated vs. Non-Halogenated: This compound is a halogenated organic compound . It MUST be collected in a dedicated "Halogenated Organic Waste" container.[7][9] Mixing it with non-halogenated solvents needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated waste.[10]
-
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents or strong bases.[4]
Step 3: Waste Collection and Accumulation
-
Collect all waste streams identified in Step 1 in a suitable, closed container.[5] The container should be kept tightly sealed when not in use and stored in a well-ventilated, designated area.[5][6]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
Step 4: Final Disposal by a Licensed Contractor
-
Do not attempt to neutralize or dispose of this chemical via the sewer system. [4][5][11] Environmental discharge is prohibited.[5]
-
The final disposal must be managed by a licensed and certified hazardous waste disposal company.[8][12] These contractors are equipped to transport and dispose of the chemical waste in compliance with all local and national regulations.[13]
-
The primary and recommended method for the destruction of nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][8] This method ensures the complete destruction of the hazardous compound.
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Regulatory Framework
Disposal of this compound falls under regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Generators of hazardous waste are responsible for its management from generation to final disposal ("cradle to grave").[7] As a halogenated organic compound, it is subject to specific land disposal restrictions.[14]
Emergency Response Procedures
In the event of accidental exposure or a spill, immediate and correct action is vital.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5] Remove all contaminated clothing and wash it before reuse.[5] If skin irritation occurs, seek medical help.[5]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air immediately.[1][5] If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5]
-
If Swallowed: Do NOT induce vomiting.[1][5] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
-
In Case of a Spill: Evacuate personnel to a safe area.[4] Remove all sources of ignition.[5] Ventilate the area. Wearing full PPE, contain the spillage and then collect it with an inert absorbent material (e.g., sand, vermiculite).[4][15] Place the collected material in a suitable, closed container for disposal as hazardous waste.[6] Do not allow the spill to enter drains or waterways.[11]
By adhering to this guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental stewardship.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE. ChemicalBook.
- 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252. PubChem.
- Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Labor
- This compound | 66684-64-8. Sigma-Aldrich.
- This compound | C7H5F2NO3 | CID 45108193. PubChem.
- MSDS of 1,2-Difluoro-4-fluoromethoxy-5-nitrobenzene. Capot Chemical.
- SAFETY D
- MSDS of 1,2-Difluoro-4-difluoromethoxy-5-nitrobenzene. Capot Chemical.
- material safety d
- SAFETY D
- SAFETY D
- SAFETY D
- Safety D
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Steps in Complying with Regul
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Waste Reduction.
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A Senior Application Scientist's Guide to Handling 1,2-Difluoro-4-methoxy-5-nitrobenzene: PPE, Operations, and Disposal
As researchers and drug development professionals, we frequently handle novel and reactive chemical entities. 1,2-Difluoro-4-methoxy-5-nitrobenzene is one such compound, a valuable building block whose structural motifs—a nitroaromatic system and activated fluorine atoms—signal both synthetic utility and significant health hazards. This guide provides a direct, experience-driven framework for its safe handling, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you to work confidently and safely, backed by robust protocols and a thorough understanding of the risks involved.
Hazard Assessment: Understanding the Intrinsic Risks
The primary hazards of this compound can be inferred from its chemical class. The nitrobenzene moiety is notorious for its systemic toxicity, while the difluoro-substituted ring presents its own set of challenges.
Core Toxicological Concerns:
-
Systemic Toxicity: Nitroaromatic compounds are readily absorbed through the skin, inhalation, or ingestion and are known to cause methemoglobinemia.[1] This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms like cyanosis (bluish skin), dizziness, headache, and in severe cases, coma or death.[1]
-
Irritation and Damage: Structurally similar fluorinated nitrobenzenes are consistently classified as causing severe skin and eye irritation.[2][3][4][5] Inhalation may lead to respiratory tract irritation.[2][3][4]
-
Organ Toxicity: Prolonged or repeated exposure to related compounds is linked to potential organ damage.[6][7][8]
-
Carcinogenicity: Nitrobenzene itself is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), and other fluorinated nitrobenzenes are suspected of causing cancer.[1][7][8]
Based on data from analogous compounds, the following hazard classifications should be assumed:
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity | Toxic or Harmful if swallowed (H301/H302) | [6][7][9] |
| Fatal or Toxic in contact with skin (H311/H312) | [6][9] | |
| Toxic if inhaled (H331) | [7][8] | |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | [2][3][4][5] |
| Eye Damage/Irritation | Causes serious eye irritation (H319) | [2][3][4][5] |
| STOT (Single Exposure) | May cause respiratory irritation (H335) | [2][3][4] |
| STOT (Repeated Exposure) | May cause damage to organs (H373) | [6][7][8] |
| Carcinogenicity | Suspected of causing cancer (H351) | [7][8] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the severe hazard profile, a comprehensive PPE strategy is non-negotiable. Engineering controls are the primary barrier, with PPE serving as the essential final layer of protection.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is to prevent inhalation of any dust or vapors, which is a primary route of exposure.
Mandatory PPE Ensemble
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[10]
-
Causality: This compound is a severe eye irritant. Goggles provide a seal around the eyes to protect against splashes and fine dust.
-
Best Practice: For any procedure with a heightened risk of splashing (e.g., transfers, reaction quenching), supplement goggles with a full-face shield.[11]
-
-
Hand Protection:
-
Requirement: Chemical-resistant gloves are required.[4] Nitrile gloves are a minimum standard. For prolonged work or handling larger quantities, consider heavier-duty neoprene or butyl rubber gloves, or the practice of double-gloving.
-
Causality: The risk of fatal dermal absorption is significant.[6] Gloves prevent direct skin contact. Always inspect gloves for tears or pinholes before use.[4]
-
Best Practice: After handling, remove gloves using the proper technique (without touching the outside of the glove with bare skin) and dispose of them in the designated hazardous waste stream. Wash hands thoroughly with soap and water immediately after.[10]
-
-
Body Protection:
-
Requirement: A flame-resistant lab coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.
-
Causality: This protects against incidental contact and small splashes.
-
Best Practice: For procedures involving more than a few grams or with a higher splash potential, wear a chemical-resistant apron over the lab coat.[12] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2][13]
-
-
Respiratory Protection:
-
Requirement: All work should be conducted in a fume hood to eliminate the need for routine respiratory protection.
-
Causality: The fume hood provides adequate ventilation to keep vapor/dust concentrations below exposure limits.
-
Emergency Use: In the event of a large spill or fume hood failure, a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary.[10][11][14] Personnel must be properly trained and fit-tested for respirator use.
-
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This workflow is designed to minimize exposure at every stage of handling.
Caption: Standard operational workflow for handling this compound.
Emergency Procedures and Disposal
Preparedness is key to safety. Every member of the lab must be familiar with these procedures before beginning work.
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency events.
Spill Management
-
Containment: Prevent the spill from spreading or entering drains.[2][11]
-
Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite), sweep up carefully to avoid creating dust, and place it into a clearly labeled, sealed container for hazardous waste disposal.[7][15] Do not use combustible materials like paper towels to absorb large quantities.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Waste Disposal
-
Segregation: All materials contaminated with this compound, including gloves, weigh boats, absorbent materials, and solvent rinsates, must be collected as hazardous waste.
-
Labeling: Waste containers must be sealed, clearly labeled with the chemical name and associated hazards, and stored in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical disposal company.[2][4][10]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their scientific work.
References
- Aarti Industries. (n.d.). 98-95-3_GPS_Nitrobenzene (CL-4: PUBLIC).
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- Dräger. (n.d.). Nitrobenzene | C6H5NO2 | 98-95-3 – Detectors & Protection Equipment.
- GOV.UK. (n.d.). Nitrobenzene - Incident management.
- Capot Chemical. (n.d.). MSDS of 1,2-Difluoro-4-fluoromethoxy-5-nitrobenzene.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- PubChem. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1,2-Difluoro-4-nitrobenzene.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds - 3,5-DIFLUORO NITRO BENZENE.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Fluoronitrobenzene.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Fluoro-4-nitrobenzene.
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- PubChem. (n.d.). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Difluoronitrobenzene.
- PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
